Product packaging for Proxazole(Cat. No.:CAS No. 31363-09-4)

Proxazole

Cat. No.: B10762789
CAS No.: 31363-09-4
M. Wt: 287.4 g/mol
InChI Key: OLTAWOVKGWWERU-UHFFFAOYSA-N
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Description

Proxazole is a spasmolytic agent with dual anticholinergic and direct myotropic (papaverine-like) activity, making it a valuable pharmacological tool for researchers investigating smooth muscle physiology and pathophysiology. Its primary mechanism involves antagonizing muscarinic acetylcholine receptors while also exerting a direct relaxing effect on smooth muscle fibers, independent of autonomic innervation. This dual action makes this compound particularly useful for in vitro and in vivo studies focused on gastrointestinal motility disorders, irritable bowel syndrome (IBS), and urological conditions like bladder spasms. Researchers utilize this compound to dissect the complex mechanisms governing smooth muscle contraction, to evaluate the contribution of cholinergic pathways in spastic conditions, and as a reference compound for screening novel antispasmodic therapeutics. Available for Research Use Only, this compound is supplied to facilitate basic and applied scientific research.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H25N3O B10762789 Proxazole CAS No. 31363-09-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O/c1-4-15(14-10-8-7-9-11-14)17-18-16(21-19-17)12-13-20(5-2)6-3/h7-11,15H,4-6,12-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLTAWOVKGWWERU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C2=NOC(=N2)CCN(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90859261
Record name Proxazole
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Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5696-09-3, 31363-08-3, 31363-09-4, 31363-10-7
Record name Proxazole
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Record name Proxazole [USAN:INN]
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Record name 1,2,4-Oxadiazole, 5-(2-(diethylamino)ethyl)-3-(alpha-ethylbenzyl)-, (+-)-
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Record name Proxazole, (+)-
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Record name Proxazole, (-)-
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Record name Proxazole
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Record name PROXAZOLE
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Record name PROXAZOLE, (-)-
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Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name PROXAZOLE, (+)-
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Unraveling the Core Mechanism: A Technical Guide to Proxazole's Action on Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The precise molecular mechanism of action of proxazole on smooth muscle is not extensively documented in publicly available scientific literature. This guide presents a hypothesized mechanism based on its chemical structure as a 1,2,4-oxadiazole derivative and its therapeutic application in functional gastrointestinal disorders, supported by established principles of smooth muscle pharmacology. Further experimental validation is required to confirm these propositions.

Introduction

This compound is a smooth muscle relaxant utilized in the management of functional gastrointestinal disorders, where it is thought to alleviate symptoms by reducing smooth muscle spasm. While its clinical efficacy is recognized, a detailed understanding of its molecular interactions leading to smooth muscle relaxation remains to be fully elucidated. This technical guide puts forth a hypothesized mechanism of action, proposing that this compound functions as a calcium channel blocker. This hypothesis is predicated on the known pharmacology of other 1,2,4-oxadiazole-containing compounds that have been shown to modulate ion channels and the pivotal role of calcium in smooth muscle contraction.

Hypothesized Mechanism of Action: L-Type Calcium Channel Blockade

The contraction of smooth muscle is fundamentally dependent on the influx of extracellular calcium through voltage-gated L-type calcium channels. Depolarization of the smooth muscle cell membrane triggers the opening of these channels, leading to an increase in intracellular calcium concentration. This rise in cytosolic calcium initiates a cascade of events, culminating in the phosphorylation of myosin light chains and the subsequent interaction of actin and myosin filaments, resulting in muscle contraction.

We hypothesize that this compound exerts its smooth muscle relaxant effects by acting as an antagonist at L-type calcium channels. By binding to these channels, this compound is presumed to inhibit the influx of calcium into the smooth muscle cell, thereby preventing the initiation of the contractile process. This leads to a reduction in smooth muscle tone and a relaxation of spasmodic activity in the gastrointestinal tract.

Signaling Pathway

The proposed signaling pathway for this compound's action on smooth muscle is illustrated in the diagram below. In this model, this compound directly interferes with a critical step in the excitation-contraction coupling of smooth muscle.

Proxazole_Mechanism cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Ca_ext Ca²⁺ L_type_Ca_Channel L-type Ca²⁺ Channel Ca_ext->L_type_Ca_Channel Influx Ca_int Ca²⁺ L_type_Ca_Channel->Ca_int Relaxation Smooth Muscle Relaxation Calmodulin Calmodulin Ca_int->Calmodulin Ca_Calmodulin Ca²⁺-Calmodulin Complex Calmodulin->Ca_Calmodulin MLCK_inactive Inactive MLCK Ca_Calmodulin->MLCK_inactive MLCK_active Active MLCK MLCK_inactive->MLCK_active Activation Myosin_LC Myosin Light Chain MLCK_active->Myosin_LC Myosin_LC_P Phosphorylated Myosin Light Chain Myosin_LC->Myosin_LC_P Phosphorylation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction This compound This compound This compound->L_type_Ca_Channel Blockade Experimental_Workflow cluster_contraction Isolated Tissue Contraction Assay cluster_calcium Intracellular Calcium Imaging Tissue_Prep Guinea Pig Ileum Preparation Mounting Mount in Organ Bath Tissue_Prep->Mounting Agonist_CRC Generate Agonist Concentration-Response Curve (e.g., KCl, ACh) Mounting->Agonist_CRC Proxazole_Inc Pre-incubate with This compound Mounting->Proxazole_Inc Data_Analysis_Contraction Calculate IC₅₀ Agonist_CRC->Data_Analysis_Contraction Inhibited_CRC Generate Agonist CRC in presence of this compound Proxazole_Inc->Inhibited_CRC Inhibited_CRC->Data_Analysis_Contraction Cell_Isolation Isolate Smooth Muscle Cells Dye_Loading Load with Fura-2 AM Cell_Isolation->Dye_Loading Imaging_Setup Fluorescence Microscopy Dye_Loading->Imaging_Setup Stimulation Stimulate with Agonist (± this compound) Imaging_Setup->Stimulation Ca_Measurement Measure Intracellular [Ca²⁺] Stimulation->Ca_Measurement Data_Analysis_Ca Calculate IC₅₀ for Ca²⁺ influx inhibition Ca_Measurement->Data_Analysis_Ca

Proxazole: A Technical Guide to a 1,2,4-Oxadiazole Derivative for Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Review for Researchers, Scientists, and Drug Development Professionals

Abstract

Proxazole, chemically identified as N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine[1], is a molecule belonging to the 1,2,4-oxadiazole class of heterocyclic compounds. It has been recognized for its therapeutic applications in functional gastrointestinal disorders, leveraging its analgesic and anti-inflammatory properties.[1] This technical guide provides a comprehensive overview of this compound, including its chemical identity, known pharmacological effects, and detailed, representative experimental protocols for its synthesis and biological evaluation. Due to the limited availability of recent and detailed public data on this compound, this guide incorporates established methodologies for the characterization of analogous 1,2,4-oxadiazole derivatives to provide a thorough framework for research and development.

Introduction to this compound and the 1,2,4-Oxadiazole Scaffold

The 1,2,4-oxadiazole ring is a five-membered heterocycle containing one oxygen and two nitrogen atoms. This scaffold is of significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds. This compound is a notable example, utilized for its effects on the gastrointestinal system. Its therapeutic action is attributed to its analgesic and anti-inflammatory activities.[1][2] The separation and pharmacological investigation of its enantiomers have been reported, indicating stereoisomerism may play a role in its biological activity.[3]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
IUPAC Name N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine
CAS Number 5696-09-3
Molecular Formula C17H25N3O
Molar Mass 287.407 g/mol

Synthesis of this compound: A Representative Protocol

Experimental Workflow: Synthesis of a 3,5-Disubstituted 1,2,4-Oxadiazole

G cluster_0 Step 1: Amidoxime Formation cluster_1 Step 2: O-Acylation cluster_2 Step 3: Cyclodehydration ArylNitrile Aryl Nitrile Amidoxime Amidoxime Intermediate ArylNitrile->Amidoxime Reaction Hydroxylamine Hydroxylamine Hydroxylamine->Amidoxime Amidoxime_step2 Amidoxime Intermediate OAcylAmidoxime O-Acyl Amidoxime Intermediate Amidoxime_step2->OAcylAmidoxime Coupling AcylChloride Acyl Chloride AcylChloride->OAcylAmidoxime OAcylAmidoxime_step3 O-Acyl Amidoxime Intermediate Oxadiazole 3,5-Disubstituted 1,2,4-Oxadiazole OAcylAmidoxime_step3->Oxadiazole Cyclization Heat Heat/Base Heat->Oxadiazole

Caption: Representative workflow for the synthesis of 3,5-disubstituted 1,2,4-oxadiazoles.

Detailed Methodology:
  • Amidoxime Formation: An aryl nitrile is reacted with hydroxylamine in a suitable solvent (e.g., ethanol) to form the corresponding amidoxime. This reaction is typically carried out at elevated temperatures.

  • O-Acylation of Amidoxime: The formed amidoxime is then O-acylated using an appropriate acyl chloride in the presence of a base (e.g., pyridine or triethylamine) to yield the O-acyl amidoxime intermediate.

  • Cyclodehydration: The O-acyl amidoxime intermediate undergoes cyclodehydration upon heating, often in a high-boiling point solvent or in the presence of a dehydrating agent, to yield the final 3,5-disubstituted 1,2,4-oxadiazole product. The product can then be purified using standard techniques such as recrystallization or column chromatography.

Pharmacological Evaluation: Representative Protocols

This compound exhibits analgesic, anti-inflammatory, and effects on gastrointestinal motility. While specific quantitative data such as IC50 or EC50 values for this compound are not readily found in recent literature, this section provides detailed protocols for standard in vitro and in vivo assays used to characterize these pharmacological activities.

In Vitro Anti-inflammatory Activity: Cyclooxygenase (COX) Inhibition Assay

The anti-inflammatory effects of many non-steroidal anti-inflammatory drugs (NSAIDs) are mediated through the inhibition of cyclooxygenase (COX) enzymes. This assay is a common method to assess the potential of a compound to inhibit COX-1 and COX-2.

Experimental Workflow: In Vitro COX Inhibition Assay

G cluster_0 Assay Preparation cluster_1 Reaction Initiation & Measurement cluster_2 Data Analysis Enzyme COX-1 or COX-2 Enzyme Incubation1 Pre-incubation Enzyme->Incubation1 Buffer Assay Buffer + Heme Buffer->Incubation1 TestCompound Test Compound (this compound) TestCompound->Incubation1 Reaction Enzymatic Reaction ArachidonicAcid Arachidonic Acid ArachidonicAcid->Reaction ColorimetricSubstrate Colorimetric Substrate (e.g., TMPD) Reaction->ColorimetricSubstrate Measurement Measure Absorbance (590 nm) ColorimetricSubstrate->Measurement AbsorbanceData Absorbance Data PercentInhibition Calculate % Inhibition AbsorbanceData->PercentInhibition IC50 Determine IC50 Value PercentInhibition->IC50

Caption: Workflow for the in vitro cyclooxygenase (COX) inhibition assay.

Detailed Methodology:
  • Reagent Preparation: Prepare solutions of COX-1 and COX-2 enzymes, assay buffer, heme, arachidonic acid, and the test compound (this compound) at various concentrations.

  • Assay Procedure: In a 96-well plate, combine the assay buffer, heme, and either the test compound or a vehicle control. Add the COX enzyme to each well and pre-incubate.

  • Reaction Initiation: Initiate the enzymatic reaction by adding arachidonic acid to each well.

  • Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of an oxidized chromogen at a specific wavelength (e.g., 590 nm for TMPD).

  • Data Analysis: The percentage of COX inhibition is calculated for each concentration of the test compound. The IC50 value, the concentration of the compound that causes 50% inhibition of enzyme activity, is then determined by plotting the percent inhibition against the log of the compound concentration.

In Vivo Analgesic Activity: Acetic Acid-Induced Writhing Test

This is a standard and widely used model for screening the peripheral analgesic activity of new compounds.

Experimental Workflow: Acetic Acid-Induced Writhing Test

G cluster_0 Animal Preparation & Dosing cluster_1 Induction of Writhing & Observation cluster_2 Data Analysis Mice Group of Mice TestCompound Administer Test Compound (this compound) Mice->TestCompound Vehicle Administer Vehicle (Control) Mice->Vehicle StandardDrug Administer Standard Analgesic Mice->StandardDrug AceticAcid Inject Acetic Acid (i.p.) Observation Observe and Count Writhes AceticAcid->Observation WritheCount Number of Writhes PercentInhibition Calculate % Inhibition of Writhing WritheCount->PercentInhibition StatisticalAnalysis Statistical Analysis PercentInhibition->StatisticalAnalysis

Caption: Workflow for the acetic acid-induced writhing test for analgesic activity.

Detailed Methodology:
  • Animal Groups: Mice are divided into control, standard, and test groups.

  • Drug Administration: The test compound (this compound), a standard analgesic (e.g., diclofenac sodium), or a vehicle is administered orally or intraperitoneally.

  • Induction of Writhing: After a set period, a solution of acetic acid is injected intraperitoneally to induce a characteristic writhing response (abdominal constrictions and stretching of the hind limbs).

  • Observation: The number of writhes for each animal is counted for a specific duration (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for the test and standard groups relative to the control group.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a classic model of acute inflammation used to evaluate the anti-inflammatory properties of compounds.

Detailed Methodology:
  • Animal Groups: Rats are divided into control, standard, and test groups.

  • Drug Administration: The test compound (this compound), a standard anti-inflammatory drug (e.g., indomethacin), or a vehicle is administered orally.

  • Induction of Edema: After one hour, a solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.

  • Measurement of Paw Volume: The volume of the paw is measured at various time points (e.g., 0, 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.

  • Data Analysis: The percentage of inhibition of edema is calculated for the test and standard groups at each time point by comparing the increase in paw volume to the control group.

In Vitro Gastrointestinal Motility: Isolated Tissue Bath Assay

To assess the direct effects of this compound on smooth muscle contractility, an isolated tissue bath experiment using a segment of the small intestine (e.g., guinea pig ileum or rabbit jejunum) can be performed.

Detailed Methodology:
  • Tissue Preparation: A segment of the small intestine is isolated from a euthanized animal and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • Recording of Contractions: The tissue is connected to a force transducer to record isometric or isotonic contractions.

  • Drug Addition: After a period of equilibration and stabilization of spontaneous contractions, cumulative concentrations of this compound are added to the organ bath.

  • Data Analysis: The effect of this compound on the amplitude and frequency of spontaneous contractions is measured. A dose-response curve can be generated to determine the EC50 for relaxation or inhibition of contractility.

Signaling Pathways

The precise molecular signaling pathways through which this compound exerts its anti-inflammatory and analgesic effects have not been extensively detailed in the available literature. However, based on its classification as an anti-inflammatory agent, it is plausible that its mechanism of action involves the modulation of key inflammatory cascades.

Hypothesized Signaling Pathway Involvement

G InflammatoryStimuli Inflammatory Stimuli COX_Enzymes COX Enzymes InflammatoryStimuli->COX_Enzymes Prostaglandins Prostaglandins COX_Enzymes->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes Inhibition?

Caption: Hypothesized mechanism of action of this compound via inhibition of cyclooxygenase enzymes.

Given its anti-inflammatory properties, a primary hypothesized mechanism is the inhibition of cyclooxygenase (COX) enzymes, which are key to the synthesis of prostaglandins—mediators of inflammation and pain. Further research is required to elucidate the specific signaling pathways modulated by this compound.

Conclusion

This compound is a 1,2,4-oxadiazole derivative with established use in the management of functional gastrointestinal disorders, owing to its analgesic and anti-inflammatory effects. While detailed contemporary research and quantitative pharmacological data are sparse in the public domain, this technical guide provides a framework for its study. By employing the representative synthetic and pharmacological protocols outlined herein, researchers and drug development professionals can further investigate the properties of this compound and other novel 1,2,4-oxadiazole derivatives. Future studies should aim to definitively characterize its mechanism of action, including the identification of its molecular targets and the signaling pathways it modulates, to fully realize its therapeutic potential.

References

Proxazole's Role in Gastrointestinal Motility: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Proxazole is a compound recognized for its analgesic, anti-inflammatory, and spasmolytic properties, with applications in the management of functional gastrointestinal disorders.[1] Its primary mechanism in modulating gastrointestinal motility is attributed to a direct, papaverine-like spasmolytic effect on smooth muscle.[2][3] This technical guide synthesizes the available pharmacological data on this compound, detailing its mechanism of action, summarizing its effects on gastrointestinal smooth muscle, and providing illustrative experimental protocols. Due to the limited availability of recent quantitative clinical data, this guide focuses on the foundational pharmacological principles of this compound's action.

Introduction

Gastrointestinal motility is a complex physiological process involving the coordinated contraction and relaxation of smooth muscles lining the digestive tract. Dysregulation of this process can lead to a variety of functional gastrointestinal disorders. This compound, a 1,2,4-oxadiazole derivative, has been identified as a therapeutic agent for such conditions.[1][4] This document provides an in-depth overview of the core pharmacological actions of this compound on gastrointestinal motility.

Mechanism of Action: Spasmolytic Effect

This compound's primary role in the gastrointestinal tract is that of a direct-acting spasmolytic agent. This action is characterized as "papaverine-like," indicating a mechanism that directly targets the smooth muscle cells to induce relaxation, independent of nervous system input.

Signaling Pathway

The papaverine-like mechanism of action of this compound is believed to involve the inhibition of phosphodiesterase (PDE) enzymes within the gastrointestinal smooth muscle cells. This inhibition leads to an increase in the intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These second messengers activate protein kinases that, in turn, phosphorylate various downstream targets, culminating in a decrease in intracellular calcium levels and subsequent smooth muscle relaxation.

This compound Signaling Pathway This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits cAMP_cGMP cAMP / cGMP PDE->cAMP_cGMP Degrades ATP_GTP ATP/GTP ATP_GTP->cAMP_cGMP Converts to PKA_PKG Protein Kinase A / G (PKA / PKG) cAMP_cGMP->PKA_PKG Activates Ca_channels Ca2+ Channels PKA_PKG->Ca_channels Inhibits Ca_influx Ca2+ Influx Ca_channels->Ca_influx Mediates Relaxation Smooth Muscle Relaxation Ca_influx->Relaxation Inhibition leads to

Figure 1: Proposed signaling pathway for this compound's spasmolytic effect.

Pharmacological Effects on Gastrointestinal Motility

The primary effect of this compound on the gastrointestinal tract is the relaxation of smooth muscle, which manifests as an antispasmodic action. This is particularly relevant in conditions characterized by hypermotility or spasm.

Pharmacological EffectDescriptionReferences
Spasmolytic Activity Exhibits papaverine-like spasmolytic activity, selectively inhibiting muscle spasms at the intestinal level.
Smooth Muscle Relaxation Acts as a direct smooth muscle relaxant.
Effect on Normal Motility Does not significantly interfere with normal physiological tissue activity.

Table 1: Summary of this compound's Pharmacological Effects on Gastrointestinal Motility

Experimental Protocols

The following outlines a general experimental protocol for the in vitro assessment of this compound's spasmolytic activity on isolated intestinal tissue, a standard method for characterizing such compounds.

In Vitro Assessment of Antispasmodic Activity

Objective: To determine the effect of this compound on the contractility of isolated intestinal smooth muscle.

Materials:

  • Animal model (e.g., guinea pig, rabbit)

  • Isolated intestinal segment (e.g., ileum)

  • Organ bath apparatus with physiological salt solution (e.g., Tyrode's solution)

  • Isotonic transducer and data acquisition system

  • Spasmogen (e.g., acetylcholine, histamine, barium chloride)

  • This compound citrate solutions of varying concentrations

Procedure:

  • A segment of the intestine is isolated from a euthanized animal and mounted in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O2, 5% CO2).

  • The tissue is allowed to equilibrate under a resting tension.

  • A spasmogen is added to the organ bath to induce a sustained contraction of the intestinal segment.

  • Once a stable contraction is achieved, increasing concentrations of this compound are cumulatively added to the bath.

  • The relaxation of the smooth muscle is recorded and measured as a percentage of the initial induced contraction.

  • The concentration of this compound that produces a 50% relaxation of the induced contraction (IC50) is calculated.

Experimental Workflow cluster_prep Tissue Preparation cluster_exp Experiment cluster_analysis Data Analysis Isolation Isolate Intestinal Segment Mounting Mount in Organ Bath Isolation->Mounting Equilibration Equilibrate Tissue Mounting->Equilibration Induce_Contraction Induce Contraction (Spasmogen) Equilibration->Induce_Contraction Add_this compound Add this compound (Cumulative Doses) Induce_Contraction->Add_this compound Record_Relaxation Record Relaxation Add_this compound->Record_Relaxation Calculate_IC50 Calculate IC50 Record_Relaxation->Calculate_IC50

Figure 2: Workflow for in vitro assessment of antispasmodic activity.

Clinical Implications and Future Directions

This compound's demonstrated spasmolytic properties suggest its utility in the treatment of functional gastrointestinal disorders characterized by smooth muscle spasm and associated pain. However, the available literature, largely from several decades ago, lacks the detailed quantitative data and extensive clinical trial results that are standard in modern drug development.

Future research should focus on:

  • Quantitative in vivo studies: To measure the effects of this compound on gastric emptying and intestinal transit times in animal models and human subjects.

  • Receptor binding studies: To definitively identify the specific molecular targets of this compound within gastrointestinal smooth muscle cells.

  • Modern clinical trials: To evaluate the efficacy and safety of this compound in well-defined patient populations with functional gastrointestinal disorders.

Conclusion

This compound functions as a direct-acting spasmolytic agent on gastrointestinal smooth muscle, likely through a papaverine-like mechanism involving the inhibition of phosphodiesterase. This leads to smooth muscle relaxation and the alleviation of spasms. While the foundational pharmacology of this compound is established, further research is required to provide detailed quantitative data and to fully elucidate its clinical potential in the management of gastrointestinal motility disorders.

References

Pharmacological Profile of Proxazole Enantiomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proxazole is a pharmaceutical agent recognized for its analgesic and anti-inflammatory properties, primarily indicated for functional gastrointestinal disorders. As a chiral molecule, this compound exists as two enantiomers, S-(+)-Proxazole and R-(-)-Proxazole. The stereochemical configuration of a drug can significantly influence its pharmacological and toxicological properties, a concept known as stereoselectivity. This technical guide provides a comprehensive overview of the current, publicly available knowledge on the pharmacological profiles of this compound enantiomers, with a focus on their distinct properties and the underlying experimental methodologies.

Stereoselectivity and Pharmacological Activity

The differential pharmacological effects of this compound enantiomers were first reported in a 1971 study by De Feo et al.[1] This foundational research, while not broadly accessible in translated form, laid the groundwork for understanding the stereoselective nature of this compound's bioactivity. The study involved the separation of the enantiomers and subsequent pharmacological evaluation.[1]

Due to the limited availability of recent, detailed studies on the individual enantiomers, a comprehensive, side-by-side quantitative comparison of their receptor binding affinities and functional activities remains a significant gap in the current literature.

Experimental Protocols

Enantiomer Separation and Purification

The initial and critical step in evaluating the pharmacological profile of enantiomers is their separation from the racemic mixture.

G racemic Racemic this compound separation Chiral Chromatography (e.g., HPLC with Chiral Stationary Phase) racemic->separation s_enantiomer S-(+)-Proxazole separation->s_enantiomer r_enantiomer R-(-)-Proxazole separation->r_enantiomer analysis Purity and Enantiomeric Excess Analysis (e.g., Chiral HPLC, Polarimetry) s_enantiomer->analysis r_enantiomer->analysis

Workflow for the separation and analysis of this compound enantiomers.

Protocol:

  • Column Selection: A chiral stationary phase (CSP) high-performance liquid chromatography (HPLC) column is selected. Common CSPs include polysaccharide-based (e.g., cellulose or amylose derivatives) or protein-based columns.

  • Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol or ethanol), is optimized to achieve baseline separation of the enantiomers.

  • Separation: The racemic mixture of this compound is injected into the HPLC system, and the eluent is monitored using a UV detector.

  • Fraction Collection: The fractions corresponding to the S-(+)- and R-(-)-enantiomers are collected separately.

  • Purity and Enantiomeric Excess (ee) Determination: The purity of the collected fractions is assessed by re-injecting them into the chiral HPLC system. Enantiomeric excess is calculated to ensure the isomeric purity of each sample. Polarimetry can also be used to confirm the optical rotation of the separated enantiomers.

Receptor Binding Assays

To determine the affinity of each enantiomer for its molecular target(s), competitive radioligand binding assays are typically employed.

G receptor Receptor Preparation (e.g., cell membranes expressing target receptor) incubation Incubation receptor->incubation radioligand Radioligand (Known to bind to the target receptor) radioligand->incubation enantiomer This compound Enantiomer (S-(+)- or R-(-)-Proxazole) enantiomer->incubation separation Separation of Bound and Free Ligand (e.g., filtration) incubation->separation quantification Quantification of Bound Radioactivity (e.g., scintillation counting) separation->quantification data_analysis Data Analysis (Calculation of Ki values) quantification->data_analysis

Workflow for a competitive radioligand binding assay.

Protocol:

  • Tissue/Cell Preparation: Membranes from cells or tissues expressing the target receptor are prepared.

  • Assay Buffer: A suitable buffer is prepared to maintain pH and ionic strength.

  • Competitive Binding: The prepared membranes are incubated with a fixed concentration of a radiolabeled ligand (a molecule that binds to the same receptor as this compound) and varying concentrations of the unlabeled this compound enantiomer (S-(+)- or R-(-)-).

  • Incubation: The mixture is incubated at a specific temperature for a defined period to allow binding to reach equilibrium.

  • Separation: The bound radioligand is separated from the free radioligand, typically by rapid filtration through a glass fiber filter.

  • Quantification: The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis: The data are analyzed using non-linear regression to determine the concentration of the enantiomer that inhibits 50% of the specific binding of the radioligand (IC50). The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.

Functional Assays

Functional assays are crucial to determine whether an enantiomer acts as an agonist, antagonist, or inverse agonist at its target receptor and to quantify its potency and efficacy.

G cluster_0 Agonist Activity cluster_1 Antagonist Activity cells Cells Expressing Target Receptor enantiomer_agonist This compound Enantiomer (Agonist Assay) cells->enantiomer_agonist enantiomer_antagonist This compound Enantiomer + Known Agonist (Antagonist Assay) cells->enantiomer_antagonist incubation Incubation enantiomer_agonist->incubation enantiomer_antagonist->incubation response Measurement of Cellular Response (e.g., second messenger levels, reporter gene activation) incubation->response data_analysis Data Analysis (Calculation of EC50, Emax, or IC50) response->data_analysis

Workflow for in vitro functional assays.

Protocol:

  • Cell Culture: Cells expressing the receptor of interest are cultured under appropriate conditions.

  • Agonist Assay: The cells are treated with increasing concentrations of the this compound enantiomer, and a specific cellular response (e.g., production of a second messenger like cAMP, calcium mobilization, or activation of a reporter gene) is measured.

  • Antagonist Assay: The cells are pre-incubated with increasing concentrations of the this compound enantiomer before being stimulated with a known agonist for the receptor. The ability of the enantiomer to inhibit the agonist-induced response is measured.

  • Data Analysis: For agonist activity, the data are fitted to a sigmoidal dose-response curve to determine the effective concentration that produces 50% of the maximal response (EC50) and the maximum response (Emax). For antagonist activity, the inhibitory concentration that reduces the agonist response by 50% (IC50) is determined.

Quantitative Data on this compound Enantiomers

As of the latest available information, detailed and publicly accessible quantitative data comparing the pharmacological profiles of S-(+)-Proxazole and R-(-)-Proxazole are not available. The seminal 1971 study by De Feo et al. likely contains this information, but its inaccessibility and the lack of modern follow-up studies prevent the compilation of a comparative data table.[1]

Table 1: Comparative Pharmacological Data of this compound Enantiomers

ParameterS-(+)-ProxazoleR-(-)-ProxazoleReference
Receptor Binding Affinity (Ki)
Target Receptor 1Data not availableData not available
Target Receptor 2Data not availableData not available
Functional Activity
EC50 (Target 1)Data not availableData not available
Emax (Target 1)Data not availableData not available
IC50 (Target 1)Data not availableData not available

Signaling Pathways

The precise molecular targets and signaling pathways through which the individual enantiomers of this compound exert their effects have not been elucidated in the available literature. Given its classification as an analgesic and anti-inflammatory agent for gastrointestinal disorders, potential targets could include receptors and enzymes involved in pain and inflammation signaling in the gut.

Conclusion

While it is established that this compound exhibits stereoselective pharmacology, a detailed, quantitative understanding of the individual contributions of the S-(+)- and R-(-)-enantiomers to the overall therapeutic effect remains elusive due to the lack of accessible, modern research. The foundational study from 1971 indicates that such differences exist, but without access to its data, a comprehensive pharmacological profile cannot be constructed.[1] Future research, employing the standardized experimental protocols outlined in this guide, is necessary to fully characterize the receptor binding affinities, functional activities, and signaling pathways of the this compound enantiomers. Such studies would be invaluable for drug development professionals seeking to optimize the therapeutic index of this compound, potentially through the development of a single-enantiomer formulation.

References

Proxazole: A Technical Whitepaper on its Papaverine-Like Spasmolytic Properties

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Smooth muscle spasm is a key pathophysiological component of various disorders affecting the gastrointestinal, respiratory, and vascular systems. Spasmolytic agents, which promote smooth muscle relaxation, are therefore of significant therapeutic interest. Proxazole, a 1,2,4-oxadiazole derivative, has been classified as a spasmolytic agent with a mechanism of action akin to papaverine.[1] Papaverine, a non-specific phosphodiesterase (PDE) inhibitor, exerts its effects by increasing intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), leading to a cascade of events that culminate in smooth muscle relaxation.[2][3]

This whitepaper aims to provide a comprehensive technical overview for researchers interested in the pharmacology of this compound. It details the presumed mechanism of action based on its "papaverine-like" nature, provides standardized experimental protocols for its pharmacological characterization, and uses visualizations to clarify complex biological pathways and experimental designs.

Chemical Structure

This compound:

  • IUPAC Name: N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine[4]

  • Molecular Formula: C₁₇H₂₅N₃O

  • Molecular Weight: 287.4 g/mol

Papaverine:

  • IUPAC Name: 1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxyisoquinoline

  • Molecular Formula: C₂₀H₂₁NO₄

  • Molecular Weight: 339.4 g/mol

Presumed Mechanism of Action: A Papaverine-Like Profile

Given the characterization of this compound as a papaverine-like spasmolytic, its primary mechanism of action is hypothesized to be the inhibition of phosphodiesterase (PDE) enzymes.

The Role of Phosphodiesterases in Smooth Muscle Tone

Phosphodiesterases are a family of enzymes that hydrolyze the cyclic nucleotides cAMP and cGMP, terminating their signaling roles. In smooth muscle cells, an elevation in intracellular cAMP and cGMP levels leads to the activation of protein kinase A (PKA) and protein kinase G (PKG), respectively. These kinases phosphorylate several downstream targets, resulting in:

  • A decrease in intracellular calcium concentrations ([Ca²⁺]i) through the inhibition of Ca²⁺ influx and enhancement of Ca²⁺ sequestration into the sarcoplasmic reticulum.

  • A decrease in the sensitivity of the contractile apparatus to Ca²⁺.

The net effect of these events is the relaxation of smooth muscle tissue.

Hypothesized Mechanism of this compound

By inhibiting PDE activity, this compound is presumed to increase the intracellular levels of cAMP and cGMP, thereby mimicking the spasmolytic effects of papaverine. The oxadiazole core of this compound is a heterocyclic moiety found in various compounds with demonstrated PDE inhibitory activity, lending credence to this hypothesis.

Signaling Pathway of Papaverine-Like Spasmolysis

The following diagram illustrates the signaling pathway through which a papaverine-like compound such as this compound is presumed to induce smooth muscle relaxation.

cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Receptor Receptor AC Adenylyl Cyclase Receptor->AC Activates GC Guanylyl Cyclase Receptor->GC Activates cAMP cAMP AC->cAMP Converts ATP to cGMP cGMP GC->cGMP Converts GTP to ATP ATP GTP GTP PKA Protein Kinase A cAMP->PKA Activates PDE Phosphodiesterase cAMP->PDE Hydrolyzed by PKG Protein Kinase G cGMP->PKG Activates cGMP->PDE Hydrolyzed by Relaxation Relaxation PKA->Relaxation PKG->Relaxation AMP AMP PDE->AMP GMP GMP PDE->GMP This compound This compound This compound->PDE Inhibits

Caption: Hypothesized Signaling Pathway of this compound.

Quantitative Data

A thorough review of the existing scientific literature did not yield specific quantitative data regarding the spasmolytic potency (e.g., EC₅₀ values) or the phosphodiesterase inhibitory activity (e.g., IC₅₀ values) of this compound. The following tables are provided as a template for researchers to populate with experimental data. For comparative purposes, some reported data for papaverine are included.

Table 1: Spasmolytic Activity

CompoundTissueAgonistEC₅₀ (µM)Efficacy (% Relaxation)
This compound e.g., Guinea Pig Ileume.g., AcetylcholineData not availableData not available
Papaverine e.g., Rat Aortae.g., Epinephrine~180~100%

Table 2: Phosphodiesterase Inhibition

CompoundPDE IsoformIC₅₀ (µM)
This compound e.g., PDE4, PDE5Data not available
Papaverine PDE10A0.019

Experimental Protocols

To facilitate the investigation of this compound's spasmolytic properties, the following detailed protocols for key experiments are provided.

In Vitro Smooth Muscle Relaxation Assay (Isolated Organ Bath)

This protocol describes the methodology to assess the spasmolytic activity of a test compound on isolated smooth muscle preparations.

Objective: To determine the concentration-response relationship of this compound in relaxing pre-contracted smooth muscle tissue.

Materials:

  • Isolated tissue (e.g., guinea pig ileum, rat aorta)

  • Physiological salt solution (e.g., Krebs-Henseleit solution), maintained at 37°C and aerated with 95% O₂ / 5% CO₂

  • Isolated organ bath system with isometric force transducers

  • Data acquisition system

  • Contractile agonist (e.g., acetylcholine, histamine, phenylephrine)

  • This compound

  • Papaverine (as a positive control)

  • Dimethyl sulfoxide (DMSO) as a vehicle

Procedure:

  • Tissue Preparation: Euthanize the animal according to institutionally approved ethical guidelines. Dissect the desired smooth muscle tissue and place it in cold, aerated physiological salt solution. Prepare tissue segments of appropriate size (e.g., 2-3 cm for ileum, 2-3 mm rings for aorta).

  • Mounting: Suspend the tissue segments in the organ baths containing aerated physiological salt solution at 37°C. Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.

  • Equilibration: Allow the tissues to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram for guinea pig ileum). During this period, wash the tissues with fresh physiological salt solution every 15-20 minutes.

  • Viability Test: Contract the tissues with a high concentration of potassium chloride (e.g., 80 mM) to ensure tissue viability. Wash the tissues and allow them to return to baseline.

  • Contraction: Induce a submaximal, sustained contraction using a specific agonist (e.g., 1 µM acetylcholine for guinea pig ileum).

  • Cumulative Addition of Test Compound: Once a stable contraction plateau is reached, add this compound in a cumulative manner (i.e., increasing concentrations without washing out the previous concentration). Record the relaxation at each concentration.

  • Data Analysis: Express the relaxation at each concentration as a percentage of the pre-induced contraction. Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve. Calculate the EC₅₀ value (the concentration of this compound that produces 50% of the maximal relaxation).

Start Start Tissue_Prep Tissue Preparation (e.g., Guinea Pig Ileum) Start->Tissue_Prep Mounting Mount in Organ Bath Tissue_Prep->Mounting Equilibration Equilibrate (60 min) Mounting->Equilibration Viability_Test Viability Test (KCl) Equilibration->Viability_Test Wash Wash and Return to Baseline Viability_Test->Wash Contraction Induce Contraction (e.g., Acetylcholine) Wash->Contraction Add_this compound Cumulative Addition of this compound Contraction->Add_this compound Record_Relaxation Record Relaxation Add_this compound->Record_Relaxation Data_Analysis Data Analysis (EC50 Calculation) Record_Relaxation->Data_Analysis End End Data_Analysis->End

Caption: Isolated Organ Bath Experimental Workflow.
Phosphodiesterase (PDE) Inhibition Assay

This protocol provides a general method to determine the inhibitory effect of this compound on PDE activity.

Objective: To quantify the inhibitory potency of this compound on specific PDE isoforms.

Materials:

  • Recombinant human PDE enzymes (e.g., PDE4, PDE5)

  • cAMP or cGMP as substrate

  • Assay buffer

  • This compound

  • Papaverine or a known selective PDE inhibitor (as a positive control)

  • DMSO (as a vehicle)

  • Detection reagents (e.g., fluorescent or luminescent-based)

  • Microplate reader

Procedure:

  • Reagent Preparation: Prepare serial dilutions of this compound and the positive control in DMSO. Prepare the PDE enzyme and substrate solutions in the assay buffer.

  • Assay Reaction: In a microplate, add the assay buffer, the PDE enzyme, and the test compound (this compound or control).

  • Pre-incubation: Incubate the plate for a short period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiation: Add the substrate (cAMP or cGMP) to all wells to start the enzymatic reaction.

  • Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • Termination and Detection: Stop the reaction and add the detection reagents according to the manufacturer's instructions.

  • Measurement: Read the signal (e.g., fluorescence or luminescence) using a microplate reader.

  • Data Analysis: Calculate the percentage of PDE inhibition for each concentration of this compound. Plot the percentage of inhibition against the logarithm of the this compound concentration to generate an inhibition curve. Determine the IC₅₀ value (the concentration of this compound that causes 50% inhibition of the PDE enzyme activity).

Start Start Reagent_Prep Reagent Preparation (this compound, PDE, Substrate) Start->Reagent_Prep Assay_Setup Set up Assay in Microplate (Buffer, PDE, this compound) Reagent_Prep->Assay_Setup Pre_incubation Pre-incubate (15 min) Assay_Setup->Pre_incubation Initiate_Reaction Add Substrate (cAMP/cGMP) Pre_incubation->Initiate_Reaction Incubation Incubate (37°C) Initiate_Reaction->Incubation Termination Terminate Reaction & Add Detection Reagents Incubation->Termination Measurement Measure Signal Termination->Measurement Data_Analysis Data Analysis (IC50 Calculation) Measurement->Data_Analysis End End Data_Analysis->End

Caption: PDE Inhibition Assay Experimental Workflow.

Conclusion

This compound presents an interesting candidate for further investigation as a spasmolytic agent. Its characterization as "papaverine-like" strongly suggests a mechanism of action involving the inhibition of phosphodiesterases, a well-validated target for smooth muscle relaxation. Although there is a notable absence of publicly available quantitative data on this compound's potency, the experimental protocols detailed in this whitepaper provide a clear roadmap for researchers to undertake a thorough pharmacological evaluation. The elucidation of its specific PDE isoform selectivity and its efficacy in various smooth muscle preparations will be crucial in determining its therapeutic potential and advancing its development as a novel spasmolytic drug. The provided visualizations of the signaling pathways and experimental workflows are intended to serve as valuable tools in this endeavor.

References

Investigating the Analgesic Properties of Proxazole: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Publicly available scientific literature on the specific analgesic properties and mechanism of action of Proxazole is limited. This guide synthesizes the available information and provides a framework for its investigation based on its classification as a smooth muscle relaxant and its use in functional gastrointestinal disorders. The experimental protocols and signaling pathways described are based on established methodologies for evaluating visceral analgesics and should be considered illustrative.

Introduction

This compound is a compound identified as an analgesic and anti-inflammatory agent, primarily indicated for functional gastrointestinal disorders.[1] Its chemical structure features a 1,2,4-oxadiazole core. While detailed mechanistic studies on its analgesic properties are not extensively documented in publicly accessible literature, its therapeutic application suggests a primary role in alleviating visceral pain, likely through modulation of smooth muscle contractility. This technical guide provides a comprehensive overview of the potential analgesic properties of this compound, detailing its chemical characteristics, hypothesized mechanism of action, and methodologies for its preclinical and clinical investigation.

Chemical and Physical Properties

PropertyValueSource
IUPAC Name (RS)-N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine[1]
Molecular Formula C17H25N3O[1]
Molar Mass 287.407 g·mol−1[1]
CAS Number 5696-09-3[1]
ATC Code A03AX07 (Other drugs for functional gastrointestinal disorders)

Hypothesized Mechanism of Action and Signaling Pathways

Given its use in functional gastrointestinal disorders, the analgesic effect of this compound is likely linked to its properties as a smooth muscle relaxant. Visceral pain is often associated with distension and abnormal contractility of hollow organs. By promoting smooth muscle relaxation, this compound may reduce the mechanical stimuli that activate nociceptors in the gut wall.

The precise molecular targets of this compound are not well-elucidated. However, many smooth muscle relaxants act by modulating intracellular calcium levels or through cyclic nucleotide signaling pathways. A plausible hypothesized signaling pathway for this compound's action on visceral smooth muscle is depicted below.

Proxazole_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound GPCR G-Protein Coupled Receptor (Hypothetical) This compound->GPCR Binds G_Protein G-Protein GPCR->G_Protein Activates Effector_Enzyme Effector Enzyme (e.g., Adenylyl Cyclase) G_Protein->Effector_Enzyme Activates cAMP cAMP Effector_Enzyme->cAMP Increases PKA Protein Kinase A (PKA) cAMP->PKA Activates MLCK_p Phosphorylated MLCK (Inactive) PKA->MLCK_p Phosphorylates MLCK_in Myosin Light Chain Kinase (Active) Contraction Contraction MLCK_in->Contraction Leads to Relaxation Relaxation MLCK_p->Relaxation Leads to Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Tissue_Harvest Harvest Smooth Muscle (e.g., Ileum, Colon) Organ_Bath Mount in Organ Bath Tissue_Harvest->Organ_Bath Induce_Contraction Induce Contraction (e.g., Carbachol) Organ_Bath->Induce_Contraction Add_this compound Add Cumulative Doses of this compound Induce_Contraction->Add_this compound Measure_Relaxation Measure Relaxation Add_this compound->Measure_Relaxation EC50 Determine EC50 Measure_Relaxation->EC50 Analyze_Efficacy Analyze Analgesic Efficacy EC50->Analyze_Efficacy Informs Dosing Animal_Model Select Animal Model (Mouse or Rat) Drug_Admin Administer this compound or Vehicle Animal_Model->Drug_Admin Induce_Pain Induce Visceral Pain (e.g., Acetic Acid, CRD) Drug_Admin->Induce_Pain Observe_Response Observe Pain Response (Writhing, VMR) Induce_Pain->Observe_Response Observe_Response->Analyze_Efficacy

References

Proxazole's Potential Effects on Intracellular Calcium Signaling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides a comprehensive overview of the potential mechanisms by which Proxazole may influence intracellular calcium signaling. It is important to note that as of the date of this publication, direct experimental evidence detailing the specific effects of this compound on calcium signaling pathways is not available in the public scientific literature. The information presented herein is extrapolated from the known pharmacological actions of its structural class (1,2,4-oxadiazole derivatives) and its functional class (papaverine-like spasmolytics). The quantitative data and experimental protocols are representative examples from studies on related compounds and should be considered hypothetical in the context of this compound.

Introduction

This compound, also known as Propoxaline, is identified as an anti-inflammatory and analgesic agent with spasmolytic properties similar to papaverine.[1] Its chemical structure, N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine, features a 1,2,4-oxadiazole heterocyclic ring. This structural characteristic, combined with its functional classification, suggests potential interactions with intracellular calcium signaling pathways, which are fundamental to processes such as smooth muscle contraction, inflammation, and neurotransmission.

This technical guide explores the hypothetical mechanisms of action of this compound on intracellular calcium, drawing parallels from existing research on 1,2,4-oxadiazole-containing compounds and papaverine-like drugs.

Hypothetical Mechanisms of Action

Based on its chemical structure and pharmacological profile, this compound may modulate intracellular calcium signaling through two primary, and potentially interconnected, pathways:

  • Modulation of Store-Operated Calcium Entry (SOCE): The presence of the 1,2,4-oxadiazole ring is significant, as derivatives of this heterocycle have been identified as modulators of store-operated calcium entry (SOCE).[1][2] SOCE is a critical mechanism for replenishing intracellular calcium stores and sustaining calcium signaling.

  • Papaverine-like Spasmolytic Activity: As a papaverine-like agent, this compound may share mechanistic similarities with papaverine, which is known to be a phosphodiesterase (PDE) inhibitor and a direct blocker of calcium channels.[3][4]

Modulation of Store-Operated Calcium Entry (SOCE)

Recent studies have demonstrated that pyrazole derivatives bearing a 1,2,4-oxadiazole ring can act as potent modulators of SOCE. Some of these compounds have been shown to inhibit SOCE with IC50 values in the low micromolar range.

Papaverine-like Spasmolytic Effects

The spasmolytic action of papaverine is primarily attributed to its ability to relax smooth muscle. This is achieved through a multi-faceted mechanism that ultimately leads to a decrease in intracellular calcium concentration. Papaverine acts as a non-specific inhibitor of phosphodiesterases (PDEs), leading to an accumulation of cyclic AMP (cAMP) and cyclic GMP (cGMP). These cyclic nucleotides activate protein kinases that phosphorylate various targets, resulting in the sequestration of intracellular calcium and the inhibition of calcium influx, leading to smooth muscle relaxation. Additionally, papaverine has been shown to directly inhibit calcium influx through voltage-gated calcium channels.

Quantitative Data on Structurally and Functionally Related Compounds

The following table summarizes quantitative data for compounds that are either structurally related to this compound (containing a 1,2,4-oxadiazole ring) or functionally related (papaverine). This data provides a potential range of activity that could be expected from this compound.

Compound ClassCompound ExampleAssayTargetActivity (IC₅₀/EC₅₀)Reference
1,2,4-Oxadiazole Derivatives Compound 22 (pyrazole-oxadiazole)SOCE InhibitionOrai1/STIM13.1 µM
Compound 8b (oxadiazol-5-one)L-type Ca²⁺ Channel BlockadeCaᵥ1.2More potent than diltiazem
Compound 11 (1,3,4-oxadiazole)T-type Ca²⁺ Channel InhibitionCaᵥ3.xStrong inhibition at 1 µM
Papaverine-like Spasmolytics PapaverinePDE InhibitionVarious PDEs~1-100 µM (non-specific)
PapaverineK⁺-induced Ca²⁺ Influx InhibitionVoltage-gated Ca²⁺ channelsDose-dependent inhibition

Experimental Protocols

The following are detailed methodologies for key experiments that would be necessary to elucidate the effects of this compound on intracellular calcium signaling.

Measurement of Store-Operated Calcium Entry (SOCE)

This protocol is adapted from studies on 1,2,4-oxadiazole-bearing pyrazoles.

Objective: To determine the inhibitory or stimulatory effect of this compound on SOCE.

Cell Line: Human Embryonic Kidney (HEK293) cells are commonly used.

Materials:

  • HEK293 cells

  • Fura-2 AM (calcium indicator dye)

  • Thapsigargin or t-butylhydroquinone (tBhQ) (SERCA inhibitors to deplete intracellular stores)

  • This compound solution at various concentrations

  • Calcium-free buffer

  • Calcium-containing buffer

  • Fluorescence microscope or plate reader

Procedure:

  • Cell Culture: Culture HEK293 cells to an appropriate confluency on glass coverslips or in a 96-well plate.

  • Dye Loading: Incubate the cells with Fura-2 AM in a suitable buffer for 30-60 minutes at room temperature in the dark.

  • Washing: Wash the cells with a calcium-free buffer to remove excess dye.

  • Baseline Measurement: Measure the baseline fluorescence ratio (340/380 nm excitation, 510 nm emission) in the calcium-free buffer.

  • Compound Incubation: Add this compound at the desired concentrations to the cells and incubate for a specified period.

  • Store Depletion: Add a SERCA inhibitor (e.g., 50 µM tBhQ) to deplete the endoplasmic reticulum calcium stores. Continue to measure the fluorescence ratio.

  • Calcium Re-addition: After store depletion, add a calcium-containing buffer to the cells to initiate SOCE.

  • Data Acquisition: Record the change in the Fura-2 fluorescence ratio over time. The peak increase in the ratio after calcium re-addition represents SOCE.

  • Data Analysis: Compare the SOCE in this compound-treated cells to vehicle-treated control cells to determine the percentage of inhibition or stimulation. Calculate the IC₅₀ or EC₅₀ value.

Electrophysiological Measurement of Calcium Currents

This protocol is a general approach for assessing the direct effects of a compound on voltage-gated calcium channels.

Objective: To determine if this compound directly blocks or modulates voltage-gated calcium channels.

Preparation: Acutely dissociated smooth muscle cells or a suitable cell line expressing the calcium channel of interest (e.g., L-type).

Materials:

  • Patch-clamp rig (amplifier, micromanipulators, microscope)

  • Borosilicate glass capillaries for pipette fabrication

  • Intracellular (pipette) solution containing a calcium chelator

  • Extracellular solution containing a charge carrier (e.g., Ba²⁺) to enhance the current

  • This compound solution at various concentrations

Procedure:

  • Cell Preparation: Prepare a single-cell suspension of the desired cells.

  • Pipette Fabrication: Pull and fire-polish glass capillaries to create patch pipettes with a resistance of 2-5 MΩ.

  • Seal Formation: Form a high-resistance (>1 GΩ) seal between the patch pipette and the cell membrane (cell-attached configuration).

  • Whole-Cell Configuration: Rupture the cell membrane under the pipette to achieve the whole-cell patch-clamp configuration.

  • Current Recording: Apply a voltage-clamp protocol to elicit calcium channel currents. A typical protocol involves holding the membrane potential at a negative value (e.g., -80 mV) and then depolarizing to various test potentials (e.g., -40 to +60 mV).

  • Compound Application: Perfuse the cell with the extracellular solution containing this compound at different concentrations.

  • Data Acquisition: Record the calcium channel currents before, during, and after the application of this compound.

  • Data Analysis: Measure the peak current amplitude at each test potential. Construct a current-voltage (I-V) relationship. Determine the dose-dependent inhibition of the calcium current by this compound and calculate the IC₅₀ value.

Conclusion

While direct experimental data on the effects of this compound on intracellular calcium signaling is currently lacking, its chemical structure and pharmacological classification provide a strong basis for hypothesizing its mechanisms of action. As a 1,2,4-oxadiazole derivative, this compound may modulate store-operated calcium entry. As a papaverine-like spasmolytic, it could inhibit phosphodiesterases and/or directly block voltage-gated calcium channels. Both of these proposed mechanisms would lead to a decrease in intracellular calcium levels, consistent with its known anti-inflammatory and smooth muscle relaxant properties. Further experimental investigation using the protocols outlined in this guide is necessary to confirm these hypotheses and to fully elucidate the role of this compound in the complex regulation of intracellular calcium signaling.

References

In-depth Analysis of Proxazole's Off-Target Ion Channel Effects Not Publicly Available

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of scientific literature and pharmacology databases, no specific public data exists detailing the off-target effects of the analgesic and anti-inflammatory drug Proxazole on ion channels. Consequently, the creation of an in-depth technical guide with quantitative data, experimental protocols, and signaling pathways, as requested, is not possible at this time.

This compound, also known as Propoxaline, is recognized as a spasmolytic and anti-inflammatory agent used for functional gastrointestinal disorders. While its primary pharmacological profile is established, its potential interactions with ion channels—a critical component of safety pharmacology for any drug candidate—are not documented in publicly accessible research.

Ion channels are crucial for a wide range of physiological processes, and unintended interactions (off-target effects) can lead to significant adverse effects, particularly cardiac arrhythmias often associated with blockade of the hERG (human Ether-à-go-go-Related Gene) potassium channel. Standard drug development pipelines now routinely include comprehensive ion channel screening to identify such liabilities early.

Searches for safety pharmacology data, electrophysiology studies, or specific ion channel assays (including hERG assays) involving this compound did not yield any results containing the necessary quantitative data (e.g., IC50 or EC50 values), detailed experimental methodologies, or exploration of downstream signaling consequences. While the broader class of "azole" compounds has been noted in research for potential ion channel interactions, this cannot be extrapolated to this compound without specific experimental evidence.

For researchers, scientists, and drug development professionals, this information gap highlights an uncharacterized aspect of this compound's pharmacological profile. Any future research into this compound would benefit from a standard safety pharmacology assessment, including a panel of key cardiac and neuronal ion channels.

General Experimental Approaches for Future Investigation

Should such studies be undertaken, they would likely involve the following established methodologies:

High-Throughput Screening (HTS)

Initial screening is often performed using fluorescence-based assays that can rapidly assess the effect of a compound on ion channel activity by measuring changes in membrane potential or ion flux in a multi-well plate format.

Automated Patch-Clamp Electrophysiology

For more detailed and direct measurement of ion channel function, automated patch-clamp systems are the gold standard. These platforms allow for the recording of ionic currents from cells expressing a specific ion channel of interest, providing precise quantitative data on a compound's potency and mechanism of action (e.g., channel block, activation).

The typical workflow for such an investigation is outlined below.

G compound This compound Stock Solution hts Primary Screen: Fluorescence-Based Assay (e.g., Membrane Potential Dye) compound->hts apc Secondary Screen: Automated Patch-Clamp (e.g., hERG, Nav1.5, Cav1.2) hts->apc Confirm Hits dose_response Concentration-Response Curve Generation apc->dose_response manual_patch Mechanism of Action Study: Manual Patch-Clamp apc->manual_patch Detailed Characterization ic50 Calculate IC50 Value dose_response->ic50 conclusion Determine Off-Target Liability Profile ic50->conclusion kinetics Assess State-Dependence (Resting vs. Activated vs. Inactivated) manual_patch->kinetics kinetics->conclusion

Caption: Standard workflow for assessing off-target ion channel effects.

Signaling Pathway Analysis

If significant off-target effects are identified, further studies would be required to understand the downstream consequences. For example, modulation of calcium channels could impact intracellular calcium levels, affecting numerous signaling cascades. A hypothetical pathway analysis might explore these connections.

G This compound This compound IonChannel Off-Target Ion Channel (e.g., L-type Ca2+ Channel) This compound->IonChannel Binds/Modulates IonFlux Altered Ion Flux (e.g., Increased Ca2+ Influx) IonChannel->IonFlux SecondMessenger Change in Intracellular [Ca2+] IonFlux->SecondMessenger Kinase Activation of Ca2+-dependent Kinases (e.g., CaMKII) SecondMessenger->Kinase Transcription Altered Gene Transcription Kinase->Transcription CellularEffect Adverse Cellular Effect Transcription->CellularEffect

The Impact of Proxazole on Renal Function: A Technical Guide for Preclinical Evaluation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Proxazole, a compound with therapeutic potential, requires a thorough assessment of its safety profile, particularly concerning renal function. This technical guide outlines a comprehensive preclinical strategy for evaluating the potential nephrotoxic effects of this compound in experimental models. While clinical data in patients with chronic renal failure showed no improvement in renal function with this compound administration, a detailed investigation in preclinical models is crucial to identify any potential for renal injury, understand the underlying mechanisms, and establish a safety margin before further clinical development.[1] This document provides a framework for such an investigation, detailing experimental protocols, data presentation strategies, and potential signaling pathways for examination.

Introduction to Drug-Induced Nephrotoxicity

The kidneys are highly susceptible to drug-induced injury due to their role in filtering blood, concentrating toxicants, and metabolizing compounds.[2] Drug-induced nephrotoxicity can manifest as acute kidney injury (AKI), chronic kidney disease (CKD), or subtle tubular dysfunction.[3][4] The proximal tubule is a primary site of drug toxicity due to its high metabolic activity and expression of various transporters that can mediate the uptake and accumulation of xenobiotics.[3] Therefore, a preclinical evaluation of a new chemical entity like this compound must include a robust assessment of its potential to cause renal damage.

Recommended Experimental Models for Assessing this compound's Renal Impact

The selection of appropriate animal models is critical for obtaining clinically relevant data. Both in vivo and in vitro models should be employed to gain a comprehensive understanding of this compound's effects on the kidney.

In Vivo Models

Rodent models, particularly rats and mice, are the most commonly used for preclinical nephrotoxicity studies due to their well-characterized physiology and the availability of various strains.

  • Acute High-Dose Studies: To assess the potential for acute kidney injury, a single high dose or short-term repeated high doses of this compound should be administered.

  • Sub-chronic and Chronic Studies: To evaluate the potential for chronic kidney disease, this compound should be administered at multiple dose levels for extended periods (e.g., 28 or 90 days).

Several established models of kidney disease can also be utilized to investigate if this compound exacerbates pre-existing renal conditions:

  • Cisplatin-Induced AKI Model: To assess if this compound potentiates nephrotoxic injury.

  • 5/6 Nephrectomy Model of CKD: To determine the impact of this compound on the progression of chronic kidney disease.

In Vitro Models

In vitro models offer a platform to investigate direct cellular effects and mechanisms of toxicity, reducing the reliance on animal studies.

  • Primary Proximal Tubule Cells: Cultures of primary proximal tubule cells from human, rat, or mouse kidneys provide a highly relevant system for studying drug transport and cytotoxicity.

  • Kidney-on-a-Chip Models: Microfluidic devices that mimic the structure and function of the nephron can provide more predictive data on drug handling and toxicity.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducibility and reliability of the findings.

In Vivo Study Protocol
  • Animal Model: Male and female Wistar rats (8-10 weeks old).

  • Groups:

    • Vehicle Control (e.g., saline or appropriate vehicle).

    • This compound Low Dose.

    • This compound Mid Dose.

    • This compound High Dose.

    • Positive Control (e.g., Gentamicin 80 mg/kg/day for 7 days for acute studies; Cisplatin 20 mg/kg single dose for acute injury models).

  • Administration: Oral gavage or intravenous injection, depending on the intended clinical route.

  • Duration: Acute (7 days), Sub-chronic (28 days), or Chronic (90 days).

  • Sample Collection:

    • Blood: Collected at baseline and termination for serum creatinine and Blood Urea Nitrogen (BUN) analysis.

    • Urine: Collected over 24 hours at baseline and termination for urinalysis (e.g., volume, protein, glucose, kidney injury biomarkers).

    • Kidney Tissue: Collected at termination for histopathology and molecular analysis.

In Vitro Study Protocol
  • Cell Model: Primary rat renal proximal tubule epithelial cells.

  • Treatment: Cells are exposed to increasing concentrations of this compound for 24, 48, and 72 hours.

  • Assays:

    • Cytotoxicity: Measured by LDH release or MTT assay.

    • Oxidative Stress: Assessed by measuring reactive oxygen species (ROS) production (e.g., using DCFH-DA) and antioxidant enzyme activity (e.g., SOD, Catalase).

    • Apoptosis: Evaluated by caspase-3/7 activity assay or TUNEL staining.

    • Transporter Interaction: Investigated using specific substrates and inhibitors for key renal transporters like OAT1, OAT3, OCT2, MATE1.

Data Presentation: Quantitative Summary Tables

All quantitative data should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Serum Renal Function Markers in Rats Treated with this compound (28-Day Study)

GroupDose (mg/kg/day)Serum Creatinine (mg/dL)Blood Urea Nitrogen (BUN) (mg/dL)
Vehicle Control0Mean ± SDMean ± SD
This compound Low DoseXMean ± SDMean ± SD
This compound Mid DoseYMean ± SDMean ± SD
This compound High DoseZMean ± SDMean ± SD
Positive Control (Gentamicin)80Mean ± SDMean ± SD

Table 2: Urinary Biomarkers of Kidney Injury in Rats Treated with this compound (28-Day Study)

GroupDose (mg/kg/day)Urine Volume (mL/24h)Total Protein (mg/24h)KIM-1 (ng/mL)Clusterin (ng/mL)
Vehicle Control0Mean ± SDMean ± SDMean ± SDMean ± SD
This compound Low DoseXMean ± SDMean ± SDMean ± SDMean ± SD
This compound Mid DoseYMean ± SDMean ± SDMean ± SDMean ± SD
This compound High DoseZMean ± SDMean ± SDMean ± SDMean ± SD
Positive Control (Gentamicin)80Mean ± SDMean ± SDMean ± SDMean ± SD

Table 3: In Vitro Cytotoxicity of this compound in Primary Rat Proximal Tubule Cells

This compound Concentration (µM)Cell Viability (% of Control)LDH Release (% of Max)
0 (Control)100 ± SD0 ± SD
1Mean ± SDMean ± SD
10Mean ± SDMean ± SD
100Mean ± SDMean ± SD
1000Mean ± SDMean ± SD

Visualization of Key Pathways and Workflows

Visual diagrams are crucial for understanding complex biological processes and experimental designs.

Potential Signaling Pathway of this compound-Induced Nephrotoxicity

A potential mechanism of drug-induced nephrotoxicity involves the induction of oxidative stress.

G This compound This compound ProximalTubuleCell Proximal Tubule Cell This compound->ProximalTubuleCell Uptake via Transporters ROS ↑ Reactive Oxygen Species (ROS) ProximalTubuleCell->ROS MitochondrialDysfunction Mitochondrial Dysfunction ROS->MitochondrialDysfunction AntioxidantDepletion ↓ Antioxidant Defense (e.g., SOD, Catalase) ROS->AntioxidantDepletion CellularDamage Cellular Damage (Lipid Peroxidation, DNA Damage) MitochondrialDysfunction->CellularDamage AntioxidantDepletion->CellularDamage Apoptosis Apoptosis CellularDamage->Apoptosis Inflammation Inflammation CellularDamage->Inflammation RenalInjury Renal Injury Apoptosis->RenalInjury Inflammation->RenalInjury

Caption: Potential mechanism of this compound-induced renal injury via oxidative stress.

Experimental Workflow for In Vivo Nephrotoxicity Assessment

A structured workflow ensures all necessary steps are followed for a comprehensive in vivo study.

G start Start acclimatization Animal Acclimatization (7 days) start->acclimatization grouping Randomization and Grouping acclimatization->grouping dosing This compound Administration (e.g., 28 days) grouping->dosing monitoring Daily Clinical Observation Weekly Body Weight dosing->monitoring sample_collection 24h Urine Collection (Baseline, Day 27) dosing->sample_collection blood_collection Blood Collection (Termination) dosing->blood_collection biochemistry Serum and Urine Biochemistry sample_collection->biochemistry necropsy Necropsy and Organ Weight blood_collection->necropsy blood_collection->biochemistry histopathology Kidney Histopathology necropsy->histopathology data_analysis Data Analysis and Interpretation histopathology->data_analysis biochemistry->data_analysis end End data_analysis->end

Caption: Workflow for the in vivo assessment of this compound's renal effects.

Logical Relationship for Go/No-Go Decision in Drug Development

A decision tree can guide the progression of this compound based on preclinical renal safety data.

G start Preclinical Renal Safety Data significant_toxicity Significant Nephrotoxicity (e.g., ↑ Creatinine/BUN, Severe Histopathology) start->significant_toxicity no_toxicity Proceed to Further Development (Go) significant_toxicity->no_toxicity No further_investigation Further Mechanistic Studies Required significant_toxicity->further_investigation Yes stop_development Consider Termination of Development (No-Go) further_investigation->stop_development

Caption: Decision-making framework based on preclinical renal safety findings.

Conclusion

A thorough and systematic evaluation of this compound's impact on renal function is paramount for its safe development as a therapeutic agent. The experimental framework outlined in this guide, incorporating both in vivo and in vitro models, detailed protocols, and clear data presentation, will enable a comprehensive risk assessment. Understanding the potential for nephrotoxicity and its underlying mechanisms will inform crucial go/no-go decisions in the drug development pipeline and ensure patient safety in future clinical trials.

References

Technical Guide: A Framework for Determining Proxazole's Phosphodiesterase Isoform Specificity

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, Scientists, and Drug Development Professionals.

This technical guide outlines the essential background, experimental frameworks, and data interpretation required to assess the substrate specificity of chemical compounds, such as proxazole, for the various isoforms of the phosphodiesterase (PDE) enzyme superfamily. While this compound is primarily recognized as a drug for functional gastrointestinal disorders, its core chemical structure contains an oxazole ring[1]. The oxazole scaffold is a known pharmacophore present in various documented phosphodiesterase inhibitors[2][3]. Therefore, understanding the methodologies to profile such a compound against PDE isoforms is a critical step in exploring its potential broader pharmacological activities.

This document provides a comprehensive overview of PDE families, detailed protocols for determining inhibitory activity and substrate specificity, and a framework for presenting the resulting data.

The Phosphodiesterase Superfamily: Key Regulators of Cellular Signaling

Cyclic nucleotides, primarily cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), are ubiquitous second messengers that mediate a vast array of physiological processes[4][5]. The intracellular concentrations of these messengers are precisely regulated by the balance between their synthesis by cyclases and their degradation by phosphodiesterases (PDEs).

The PDE superfamily consists of 11 distinct families (PDE1-PDE11), encompassing over 100 different isoforms resulting from multiple genes and alternative splicing. These families are categorized based on their substrate specificity:

  • cAMP-Specific PDEs: PDE4, PDE7, and PDE8 hydrolyze cAMP exclusively.

  • cGMP-Specific PDEs: PDE5, PDE6, and PDE9 show a strong preference for cGMP.

  • Dual-Substrate PDEs: PDE1, PDE2, PDE3, PDE10, and PDE11 can hydrolyze both cAMP and cGMP.

This diversity in substrate specificity and tissue expression allows for fine-tuned regulation of signaling pathways in different cells and tissues, making PDEs attractive targets for therapeutic intervention in a wide range of diseases, including inflammatory conditions, cardiovascular disorders, and neurological diseases.

cluster_cAMP cAMP Signaling cluster_cGMP cGMP Signaling cluster_dual Dual-Substrate PDEs AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA PDE4 PDE4 cAMP->PDE4 PDE7 PDE7 cAMP->PDE7 PDE8 PDE8 cAMP->PDE8 PDE_dual PDE1, PDE2, PDE3, PDE10, PDE11 cAMP->PDE_dual cAMP_effect Downstream Cellular Effects PKA->cAMP_effect AMP 5'-AMP PDE4->AMP Hydrolysis PDE7->AMP Hydrolysis PDE8->AMP Hydrolysis GC Guanylyl Cyclase cGMP cGMP GC->cGMP GTP GTP GTP->GC PKG Protein Kinase G (PKG) cGMP->PKG PDE5 PDE5 cGMP->PDE5 PDE6 PDE6 cGMP->PDE6 PDE9 PDE9 cGMP->PDE9 cGMP->PDE_dual cGMP_effect Downstream Cellular Effects PKG->cGMP_effect GMP 5'-GMP PDE5->GMP Hydrolysis PDE6->GMP Hydrolysis PDE9->GMP Hydrolysis PDE_dual->AMP Hydrolysis PDE_dual->GMP Hydrolysis

Caption: Regulation of cAMP and cGMP signaling pathways by phosphodiesterases.

Quantitative Assessment of PDE Inhibition

To determine the specificity of a compound like this compound, its inhibitory activity must be quantified against a panel of PDE isoforms. The most common metric for this is the half-maximal inhibitory concentration (IC50) , which represents the concentration of an inhibitor required to reduce the activity of a specific enzyme by 50% under defined assay conditions. A lower IC50 value indicates a more potent inhibitor. By comparing the IC50 values of a compound across multiple PDE isoforms, a selectivity profile can be established.

Data Presentation: Selectivity Profile of Representative PDE Inhibitors

While specific data for this compound is not publicly available, the table below illustrates how a selectivity profile is typically presented, using examples of known PDE inhibitors, some of which feature an oxazole or related heterocyclic scaffold.

CompoundTarget PDEIC50 (nM)Selectivity Profile & Notes
Roflumilast PDE4B0.84A highly selective PDE4 inhibitor approved for COPD. Shows significantly higher IC50 values for other PDE families.
PDE4D0.68
Compound 38 (Oxazole-based) PDE41,400An example of an oxazole-based derivative with micromolar potency against PDE4.
Compound 31 (Benzoxaborole) PDE4B0.42Demonstrates outstanding potency and selectivity for the PDE4B isoform.
Zardaverine PDE4D390A dual inhibitor with activity against both PDE3 and PDE4.
Compound 14·3HCl PDE10A22.8A highly potent and selective PDE10 inhibitor, with over 3500-fold selectivity against other PDE subtypes.

This table is for illustrative purposes to demonstrate data structure.

Experimental Protocols for Determining PDE Specificity

A variety of robust assays are available to measure PDE activity and inhibition. The choice of method often depends on the required throughput, sensitivity, and available equipment. Below are detailed protocols for two common and powerful approaches.

Method 1: Two-Step Radioassay

This classic method directly measures the enzymatic hydrolysis of a radiolabeled cyclic nucleotide substrate ([³H]-cAMP or [³H]-cGMP). It is highly sensitive and considered a gold standard for accuracy.

Experimental Protocol:

  • Reaction Incubation:

    • Prepare a reaction mixture in microcentrifuge tubes containing a suitable buffer (e.g., 20 mM Tris-HCl, pH 7.4), MgCl₂, the purified recombinant PDE isoform of interest, and varying concentrations of the test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO).

    • For control reactions, include a positive control (PDE enzyme without inhibitor) and a negative/blank control (no PDE enzyme).

    • Initiate the reaction by adding a substrate solution containing a known concentration of [³H]-cAMP or [³H]-cGMP.

    • Incubate the mixture at 30°C for a fixed time (e.g., 10 minutes), ensuring the reaction proceeds within the linear range.

  • Reaction Termination:

    • Stop the enzymatic reaction by boiling the samples at 100°C for 2 minutes to denature the PDE enzyme.

    • Cool the samples on ice for at least 15 minutes.

  • Product Conversion:

    • Add snake venom 5'-nucleotidase (e.g., from Crotalus atrox) to each sample. This enzyme converts the radiolabeled product ([³H]-AMP or [³H]-GMP) into its corresponding nucleoside ([³H]-adenosine or [³H]-guanosine). The unreacted substrate is not affected.

  • Separation of Product and Substrate:

    • Prepare a slurry of an ion-exchange resin (e.g., Dowex).

    • Add the resin to the samples. The charged, unhydrolyzed [³H]-cAMP/cGMP will bind to the resin, while the neutral [³H]-adenosine/guanosine product will remain in the supernatant.

    • Centrifuge the samples to pellet the resin.

  • Quantification:

    • Transfer an aliquot of the supernatant to a scintillation vial.

    • Add scintillation cocktail and measure the radioactivity using a scintillation counter. The counts are directly proportional to the amount of hydrolyzed substrate.

  • Data Analysis:

    • Calculate the percentage of inhibition for each concentration of the test compound relative to the positive control.

    • Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

start Start: Prepare Reaction Mix (Buffer, PDE Isoform, Inhibitor) add_sub 1. Initiate Reaction Add [3H]-cAMP/cGMP Substrate start->add_sub incubate 2. Incubate (e.g., 30°C for 10 min) add_sub->incubate terminate 3. Terminate Reaction (Boil at 100°C) incubate->terminate add_sv 4. Add Snake Venom (Converts [3H]-AMP to [3H]-Adenosine) terminate->add_sv add_resin 5. Add Ion-Exchange Resin (Binds unreacted [3H]-cAMP) add_sv->add_resin separate 6. Centrifuge (Pellet Resin + [3H]-cAMP) add_resin->separate quantify 7. Quantify Supernatant (Contains [3H]-Adenosine product) via Scintillation Counting separate->quantify end End: Calculate IC50 quantify->end

Caption: Workflow for the two-step radioassay to measure PDE inhibition.
Method 2: Luminescence-Based Assay (PDE-Glo™ Assay)

This method offers a high-throughput, non-radioactive alternative for measuring PDE activity. It relies on a series of coupled enzymatic reactions that ultimately produce a light signal proportional to the remaining cAMP or cGMP.

Experimental Protocol:

  • PDE Reaction:

    • In a multi-well plate (e.g., 384-well), add the purified PDE isoform, the test inhibitor (this compound) at various concentrations, and the cyclic nucleotide substrate (cAMP or cGMP).

    • Incubate the plate for a specified time (e.g., 30-60 minutes) at room temperature to allow the PDE to hydrolyze the substrate.

  • Termination and Nucleotide Conversion:

    • Add a "Termination Reagent" containing a non-specific PDE inhibitor to stop the reaction.

    • Simultaneously, add a "Detection Reagent" containing a proprietary nucleotidase that converts the remaining (unhydrolyzed) cAMP/cGMP into AMP/GMP.

  • ATP Generation and Luminescence:

    • Add a "Kinase-Glo® Reagent". This contains an enzyme that converts the newly formed AMP/GMP into ATP.

    • The amount of ATP produced is directly proportional to the amount of cAMP/cGMP that was not hydrolyzed by the target PDE.

    • The Kinase-Glo® reagent also contains luciferase and luciferin. The luciferase enzyme uses the generated ATP to produce a stable luminescent signal.

  • Signal Detection:

    • Measure the luminescence of each well using a plate-reading luminometer.

  • Data Interpretation:

    • A high luminescent signal corresponds to a large amount of remaining cyclic nucleotide, indicating strong inhibition of the PDE enzyme.

    • A low signal indicates high PDE activity (low inhibition).

    • Calculate the percent inhibition at each inhibitor concentration and plot the data to determine the IC50 value.

cluster_workflow PDE-Glo™ Assay Workflow cluster_logic Signal Logic step1 Step 1: PDE Reaction PDE hydrolyzes cAMP → AMP step2 Step 2: Termination & Detection Remaining cAMP is converted to AMP step1->step2 step3 Step 3: ATP Generation Total AMP is converted to ATP step2->step3 step4 Step 4: Light Production ATP + Luciferin → Light step3->step4 inhibitor High Inhibitor Concentration pde_activity Low PDE Activity inhibitor->pde_activity camp_remains High cAMP Remains pde_activity->camp_remains atp_gen High ATP Generated camp_remains->atp_gen light High Light Signal atp_gen->light

References

The Interaction of Proxazole with Cytochrome P450 Enzymes: A Review of Currently Available Data

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Proxazole is an analgesic and anti-inflammatory agent utilized for functional gastrointestinal disorders.[1] A comprehensive review of scientific literature and prominent drug databases reveals a significant gap in the understanding of its interaction with the cytochrome P450 (CYP) enzyme system. At present, there is no publicly available data from in vitro or in vivo studies detailing the metabolic pathways of this compound, nor its potential to inhibit or induce specific CYP isoforms. This guide summarizes the current state of knowledge and highlights the necessity for further research to characterize the drug's pharmacokinetic profile and its potential for drug-drug interactions.

Introduction to this compound

This compound is classified as a drug for functional gastrointestinal disorders.[2][3] Its therapeutic effects are attributed to its analgesic and anti-inflammatory properties.[1] While its clinical use is established, the metabolic fate of this compound remains largely uncharacterized in the public domain. Understanding the role of CYP enzymes in its metabolism is critical for predicting potential drug-drug interactions and ensuring patient safety.

Current Knowledge on this compound and Cytochrome P450 Interactions

A thorough search of scholarly databases, including PubMed, and drug information repositories such as DrugBank, yielded no specific studies on the interaction between this compound and cytochrome P450 enzymes. Consequently, there is a lack of quantitative data, such as IC50 or Ki values, which are essential for assessing the inhibitory or inductive potential of a compound on CYP isoforms.

Due to this absence of experimental data, it is not possible to provide established metabolic pathways or detailed experimental protocols related to this compound's interaction with the CYP system.

Hypothetical Metabolic Pathway of this compound

In the absence of experimental data, a hypothetical metabolic pathway for this compound can be postulated based on its chemical structure, which contains moieties susceptible to common metabolic reactions. This speculative pathway is presented for illustrative purposes only and requires experimental validation. Potential metabolic transformations could include N-dealkylation of the diethylamino group and hydroxylation of the phenyl ring, common reactions catalyzed by various CYP enzymes.

Proxazole_Metabolism cluster_PhaseI Phase I Metabolism (Hypothetical) cluster_PhaseII Phase II Conjugation (Hypothetical) This compound This compound Metabolite1 N-deethylated Metabolite This compound->Metabolite1 CYP-mediated N-dealkylation Metabolite2 Hydroxylated Metabolite This compound->Metabolite2 CYP-mediated Aromatic Hydroxylation Conjugate1 Glucuronide Conjugate Metabolite1->Conjugate1 UGT Conjugate2 Sulfate Conjugate Metabolite2->Conjugate2 SULT Excretion Excretion Conjugate1->Excretion Conjugate2->Excretion

Caption: A speculative metabolic pathway for this compound.

Postulated Experimental Protocol for CYP Inhibition Assay

To address the current knowledge gap, a standardized in vitro experiment could be conducted to screen for and characterize this compound's potential to inhibit major CYP isoforms. A suggested experimental workflow is outlined below.

Objective: To determine the inhibitory potential of this compound on major human cytochrome P450 enzymes (e.g., CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A4) in human liver microsomes.

Materials:

  • Human Liver Microsomes (pooled)

  • This compound

  • CYP-specific probe substrates (e.g., Phenacetin for CYP1A2, Diclofenac for CYP2C9, S-Mephenytoin for CYP2C19, Dextromethorphan for CYP2D6, Midazolam for CYP3A4)

  • NADPH regenerating system

  • Incubation buffer (e.g., potassium phosphate buffer)

  • Acetonitrile (for reaction termination)

  • LC-MS/MS system for analysis

Procedure:

  • Preparation of Reagents: Prepare stock solutions of this compound, probe substrates, and internal standards.

  • Incubation: Pre-incubate human liver microsomes with a range of this compound concentrations in the incubation buffer.

  • Initiation of Reaction: Add the CYP-specific probe substrate and the NADPH regenerating system to initiate the metabolic reaction.

  • Termination of Reaction: After a specified incubation time, terminate the reaction by adding a quenching solvent such as acetonitrile.

  • Sample Processing: Centrifuge the samples to pellet the protein and transfer the supernatant for analysis.

  • LC-MS/MS Analysis: Quantify the formation of the metabolite of the probe substrate using a validated LC-MS/MS method.

  • Data Analysis: Calculate the rate of metabolite formation at each this compound concentration. Determine the IC50 value by fitting the data to a suitable inhibition model.

CYP_Inhibition_Workflow cluster_Preparation Preparation cluster_Experiment Experimental Procedure cluster_Analysis Analysis A Prepare Reagent Stock Solutions B Pre-incubate Microsomes with this compound A->B C Add Probe Substrate and NADPH B->C D Incubate C->D E Terminate Reaction D->E F Sample Processing (Centrifugation) E->F G LC-MS/MS Analysis F->G H Data Analysis (IC50 Determination) G->H

Caption: A typical workflow for a CYP inhibition assay.

Conclusion and Future Directions

The absence of data on the interaction of this compound with cytochrome P450 enzymes represents a significant void in its pharmacological profile. To ensure the safe and effective use of this compound, particularly in polypharmacy settings, it is imperative that in vitro and in vivo studies are conducted to elucidate its metabolic pathways and its potential for CYP-mediated drug-drug interactions. The methodologies and workflows outlined in this guide provide a foundational framework for initiating such investigations. The results of these future studies will be crucial for regulatory assessment and for providing guidance to clinicians and drug development professionals.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of Proxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, research-grade protocol for the multi-step synthesis of Proxazole (N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine). The synthesis is centered around the formation of a 3,5-disubstituted 1,2,4-oxadiazole core via the coupling of a key amidoxime intermediate with a carboxylic acid, followed by cyclodehydration. Detailed experimental procedures for the synthesis of all precursors are provided, including the preparation of 2-phenylpentanenitrile, its conversion to 2-phenylpentanamidoxime, and the synthesis of 3-(diethylamino)propanoic acid. This protocol is intended for research and development purposes.

Introduction

This compound is a molecule featuring a 1,2,4-oxadiazole heterocyclic core, a class of compounds known for their bioisosteric properties, often serving as metabolically stable replacements for ester and amide functionalities in drug design. The development of robust and efficient synthetic routes to such molecules is crucial for medicinal chemistry and drug discovery programs. The synthetic strategy outlined herein is a convergent approach, building the two key substituted fragments separately before their final assembly into the 1,2,4-oxadiazole ring.

Overall Synthetic Scheme

The synthesis of this compound is proposed to proceed in three main stages:

  • Synthesis of Precursor A: Preparation of 2-phenylpentanamidoxime from phenylacetonitrile.

  • Synthesis of Precursor B: Preparation of 3-(diethylamino)propanoic acid from ethyl acrylate and diethylamine.

  • Final Assembly: Coupling of the two precursors followed by cyclodehydration to yield this compound.

Experimental Protocols

Stage 1: Synthesis of 2-phenylpentanamidoxime (Precursor A)

Step 1.1: Synthesis of 2-phenylpentanenitrile

This procedure involves the sequential dialkylation of phenylacetonitrile using a strong base and alkyl halides.

  • Materials:

    • Phenylacetonitrile

    • Sodium hydride (NaH), 60% dispersion in mineral oil

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl bromide (EtBr)

    • 1-Bromopropane (n-PrBr)

    • Diethyl ether

    • Saturated aqueous ammonium chloride (NH₄Cl) solution

    • Saturated aqueous sodium chloride (brine) solution

    • Anhydrous magnesium sulfate (MgSO₄)

  • Procedure:

    • To a flame-dried, three-necked round-bottom flask under an inert argon atmosphere, add sodium hydride (2.2 eq) washed with hexanes to remove mineral oil, and suspend it in anhydrous DMF.

    • Cool the suspension to 0 °C in an ice bath.

    • Add phenylacetonitrile (1.0 eq) dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes after the addition is complete.

    • Add ethyl bromide (1.1 eq) dropwise, maintaining the temperature at 0 °C. After addition, allow the reaction to warm to room temperature and stir for 2-4 hours.

    • Cool the reaction mixture back to 0 °C and add a second portion of sodium hydride (1.1 eq). Stir for 30 minutes.

    • Add 1-bromopropane (1.2 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and then heat to 50 °C for 6-8 hours. Monitor the reaction progress by TLC or GC-MS.

    • Cool the mixture to room temperature and cautiously quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x volume of DMF).

    • Combine the organic layers and wash with water, then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by vacuum distillation or column chromatography on silica gel to yield pure 2-phenylpentanenitrile.

Step 1.2: Synthesis of 2-phenylpentanamidoxime

This step converts the nitrile to the corresponding amidoxime.

  • Materials:

    • 2-phenylpentanenitrile

    • Hydroxylamine hydrochloride (NH₂OH·HCl)

    • Sodium carbonate (Na₂CO₃)

    • Ethanol

    • Water

    • Ethyl acetate

  • Procedure:

    • In a round-bottom flask, dissolve 2-phenylpentanenitrile (1.0 eq) in ethanol.

    • In a separate flask, prepare a solution of hydroxylamine hydrochloride (1.5 eq) and sodium carbonate (0.8 eq) in water.

    • Add the aqueous hydroxylamine solution to the ethanolic solution of the nitrile.

    • Heat the mixture to reflux (approximately 80-90 °C) and stir for 12-24 hours. Monitor the reaction by TLC until the starting nitrile is consumed.

    • Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.

    • Add water to the residue and extract the product with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the crude 2-phenylpentanamidoxime, which can be used in the next step without further purification or recrystallized from a suitable solvent system like ethanol/water.

Stage 2: Synthesis of 3-(diethylamino)propanoic acid (Precursor B)

Step 2.1: Synthesis of ethyl 3-(diethylamino)propanoate

This step involves a Michael addition of diethylamine to ethyl acrylate.

  • Materials:

    • Diethylamine

    • Ethyl acrylate

    • Ethanol

  • Procedure:

    • In a round-bottom flask, dissolve ethyl acrylate (1.0 eq) in ethanol.

    • Cool the solution to 0 °C in an ice bath.

    • Add diethylamine (1.1 eq) dropwise to the stirred solution.

    • After the addition, allow the reaction mixture to warm to room temperature and stir for 24 hours.

    • Remove the solvent under reduced pressure to obtain crude ethyl 3-(diethylamino)propanoate, which can be purified by distillation if necessary.

Step 2.2: Hydrolysis to 3-(diethylamino)propanoic acid

  • Materials:

    • Ethyl 3-(diethylamino)propanoate

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF) / Water mixture (1:1)

    • 1 M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the crude ethyl 3-(diethylamino)propanoate (1.0 eq) in a 1:1 mixture of THF and water.

    • Add LiOH (1.5 eq) to the solution and stir vigorously at room temperature for 12-18 hours, or until TLC indicates complete consumption of the ester.

    • Carefully neutralize the reaction mixture with 1 M HCl to a pH of approximately 7.

    • The product can be isolated by concentrating the solution to dryness under reduced pressure. The resulting solid is a mixture of the product and lithium chloride. This mixture can often be used directly in the next step, or the product can be purified by techniques such as ion-exchange chromatography if a higher purity is required.

Stage 3: Final Assembly - Synthesis of this compound

This one-pot coupling and cyclization procedure forms the 1,2,4-oxadiazole ring.

  • Materials:

    • 2-phenylpentanamidoxime (Precursor A)

    • 3-(diethylamino)propanoic acid (Precursor B)

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

    • 1-Hydroxybenzotriazole (HOBt)

    • Anhydrous Dichloromethane (DCM) or DMF

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

    • Toluene or Xylene

    • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Procedure:

    • To a flame-dried round-bottom flask under an inert atmosphere, add 3-(diethylamino)propanoic acid (1.0 eq), EDC (1.2 eq), and HOBt (1.2 eq).

    • Add anhydrous DCM and stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

    • Add a solution of 2-phenylpentanamidoxime (1.0 eq) in anhydrous DCM to the reaction mixture, followed by the addition of TEA (2.0 eq).

    • Stir the reaction at room temperature for 8-12 hours to form the O-acylamidoxime intermediate. Monitor the formation of the intermediate by TLC or LC-MS.

    • Remove the DCM under reduced pressure.

    • Add toluene to the residue and heat the mixture to reflux (approx. 110 °C) for 8-16 hours to effect the cyclodehydration. Monitor the formation of the 1,2,4-oxadiazole by TLC or LC-MS.

    • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with saturated aqueous NaHCO₃ solution, followed by brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane/ethyl acetate or DCM/methanol) to afford pure this compound.

Data Presentation

The following table summarizes typical reaction parameters and expected outcomes for the key steps in the this compound synthesis, based on analogous reactions reported in the literature.

StepReactantsSolventTemperature (°C)Time (h)Typical Yield (%)
1.1 2-Phenylpentanenitrile SynthesisPhenylacetonitrile, NaH, EtBr, n-PrBrDMF0 to 5010-1460-75
1.2 2-Phenylpentanamidoxime Synthesis2-Phenylpentanenitrile, NH₂OH·HClEthanolReflux12-2470-85
2.1 Ethyl 3-(diethylamino)propanoateDiethylamine, Ethyl acrylateEthanol0 to RT2485-95
2.2 3-(diethylamino)propanoic acidEthyl 3-(diethylamino)propanoate, LiOHTHF/H₂ORT12-18>90 (crude)
3 this compound Synthesis (Coupling/Cyclization)Precursor A, Precursor B, EDC, HOBtDCM, TolueneRT, then Reflux16-2850-65

Visualizations

This compound Synthetic Workflow

Proxazole_Synthesis cluster_precursor_A Stage 1: Precursor A Synthesis cluster_precursor_B Stage 2: Precursor B Synthesis cluster_final Stage 3: Final Assembly Phenylacetonitrile Phenylacetonitrile Nitrile 2-Phenylpentanenitrile Phenylacetonitrile->Nitrile 1. NaH, DMF 2. EtBr 3. NaH 4. n-PrBr EtBr Ethyl Bromide EtBr->Nitrile nPrBr 1-Bromopropane nPrBr->Nitrile Hydroxylamine Hydroxylamine (from NH₂OH·HCl) Amidoxime Precursor A: 2-Phenylpentanamidoxime Hydroxylamine->Amidoxime Diethylamine Diethylamine Ester Ethyl 3-(diethylamino)propanoate Diethylamine->Ester Michael Addition Ethanol, RT EthylAcrylate Ethyl Acrylate EthylAcrylate->Ester LiOH LiOH CarboxylicAcid Precursor B: 3-(diethylamino)propanoic acid LiOH->CarboxylicAcid EDC_HOBt EDC / HOBt Intermediate O-Acylamidoxime Intermediate EDC_HOBt->Intermediate Nitrile->Amidoxime Reflux Amidoxime->Intermediate Coupling DCM, RT Ester->CarboxylicAcid Hydrolysis THF/H₂O, RT CarboxylicAcid->Intermediate This compound This compound Intermediate->this compound Cyclodehydration Toluene, Reflux

Caption: Overall workflow for the synthesis of this compound.

1,2,4-Oxadiazole Formation Pathway

Oxadiazole_Formation Amidoxime Amidoxime (Precursor A) Intermediate O-Acylamidoxime Intermediate Amidoxime->Intermediate Acylation (Coupling) CarboxylicAcid Carboxylic Acid (Precursor B) ActivatedAcid Activated Acid (e.g., Acyl-OBt ester) CarboxylicAcid->ActivatedAcid Activation ActivatedAcid->Intermediate EDC EDC / HOBt EDC->ActivatedAcid This compound This compound (1,2,4-Oxadiazole) Intermediate->this compound Thermal Cyclodehydration (Heat, -H₂O) Water H₂O This compound->Water

Caption: Key steps in the formation of the 1,2,4-oxadiazole ring.

Application Note: A Proposed HPLC Method for the Quantification of Proxazole

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This document outlines a proposed High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Proxazole. This compound is an analgesic and anti-inflammatory drug utilized for functional gastrointestinal disorders.[1] As of the date of this publication, a validated, standardized HPLC method for this compound quantification is not widely available in the public domain. Therefore, this application note provides a comprehensive, proposed protocol to serve as a robust starting point for method development and validation by researchers, scientists, and drug development professionals. The proposed reversed-phase HPLC method with UV detection is designed based on the physicochemical properties of this compound and established chromatographic principles for similar small molecules.

Introduction

This compound, with the chemical name N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine, is a bioactive compound recognized for its smooth muscle relaxant, analgesic, and anti-inflammatory properties. Its therapeutic potential in gastrointestinal disorders necessitates accurate and reliable quantitative methods for quality control of bulk drug substances, pharmaceutical formulations, and for use in pharmacokinetic studies.

High-Performance Liquid Chromatography (HPLC) is a precise, accurate, and widely used technique for the quantification of active pharmaceutical ingredients (APIs). This document details a proposed reversed-phase HPLC (RP-HPLC) method for this compound, providing a complete protocol for sample preparation, chromatographic conditions, and a strategy for method validation according to ICH guidelines.

Proposed Experimental Protocol

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a quaternary or binary pump, a degasser, an autosampler, a column oven, and a UV-Visible or Photodiode Array (PDA) detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended as a starting point due to the nonpolar nature of this compound (XLogP3: 3.8).[2]

  • Software: Chromatographic data acquisition and processing software.

  • Reagents and Solvents:

    • Acetonitrile (HPLC grade)

    • Methanol (HPLC grade)

    • Potassium dihydrogen phosphate (KH₂PO₄) (Analytical grade)

    • Orthophosphoric acid (Analytical grade)

    • Ultrapure water

    • This compound reference standard (Purity >98%)

    • Dimethyl sulfoxide (DMSO) (Optional, for stock solution)

Preparation of Solutions
  • Mobile Phase Preparation (Proposed):

    • Buffer Preparation (20 mM Phosphate Buffer, pH 4.0): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of ultrapure water. Adjust the pH to 4.0 with orthophosphoric acid. Filter the buffer solution through a 0.45 µm membrane filter.

    • Mobile Phase: Prepare a mixture of the phosphate buffer and acetonitrile in a ratio of 60:40 (v/v). Degas the mobile phase by sonication or helium sparging before use. The presence of a basic nitrogen in this compound makes control of pH crucial for consistent retention times.

  • Standard Stock Solution Preparation (1000 µg/mL):

    • Accurately weigh 10 mg of the this compound reference standard.

    • Transfer it to a 10 mL volumetric flask.

    • Dissolve and make up the volume with methanol or acetonitrile. (Note: this compound is reported to be soluble in DMSO, which can be used for initial solubilization if necessary, followed by dilution with methanol or acetonitrile).[3]

  • Working Standard Solutions:

    • From the stock solution, prepare a series of working standard solutions by serial dilution with the mobile phase to obtain concentrations ranging from 1 µg/mL to 100 µg/mL. These will be used to construct the calibration curve.

Proposed Chromatographic Conditions

The following table summarizes the proposed starting conditions for the HPLC analysis of this compound. These parameters may require optimization during method development.

ParameterProposed Condition
HPLC ColumnC18 Reversed-Phase Column (4.6 x 150 mm, 5 µm)
Mobile Phase20 mM KH₂PO₄ Buffer (pH 4.0) : Acetonitrile (60:40, v/v)
Flow Rate1.0 mL/min
Injection Volume10 µL
Column Temperature30 °C
DetectorUV/PDA Detector
Detection WavelengthScan from 200-400 nm; Start with 235 nm or 254 nm for initial trials
Run Time10 minutes

Note on Wavelength Selection: The phenyl and 1,2,4-oxadiazole moieties in this compound are expected to exhibit UV absorbance. A PDA detector should be used to scan a standard solution across the UV spectrum (200-400 nm) to determine the wavelength of maximum absorbance (λmax) for optimal sensitivity. A starting wavelength of 235 nm is proposed based on methods for other oxadiazole derivatives.[4]

Method Validation Strategy

The proposed method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines. The following parameters should be assessed. The tables below show expected or typical acceptance criteria for such a method.

System Suitability

System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.

Table 1: System Suitability Parameters (Expected Values)

Parameter Acceptance Criteria
Tailing Factor (Asymmetry) ≤ 2.0
Theoretical Plates (N) > 2000
% RSD of Peak Area (n=6) ≤ 2.0%

| % RSD of Retention Time (n=6)| ≤ 1.0% |

Specificity

Specificity should be evaluated by analyzing a blank (mobile phase), a placebo (formulation matrix without API), and the this compound standard. The chromatograms should demonstrate that there are no interfering peaks at the retention time of this compound.

Linearity

The linearity of the method should be established by analyzing a series of at least five concentrations of this compound across the intended range (e.g., 1-100 µg/mL).

Table 2: Linearity and Range (Expected Performance)

Parameter Expected Result
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) ≥ 0.999

| y-intercept | Close to zero |

Accuracy

Accuracy should be determined by the recovery of known amounts of this compound spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

Table 3: Accuracy (Expected Performance)

Concentration Level Mean Recovery (%)
80% 98.0 - 102.0%
100% 98.0 - 102.0%

| 120% | 98.0 - 102.0% |

Precision

Precision is evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

Table 4: Precision (Expected Performance)

Parameter Acceptance Criteria (% RSD)
Repeatability (Intra-day) ≤ 2.0%

| Intermediate Precision (Inter-day) | ≤ 2.0% |

Limit of Detection (LOD) and Limit of Quantification (LOQ)

LOD and LOQ can be estimated based on the standard deviation of the response and the slope of the calibration curve.

Table 5: Sensitivity (Typical Estimated Values)

Parameter Estimated Value
Limit of Detection (LOD) ~0.3 µg/mL

| Limit of Quantification (LOQ) | ~1.0 µg/mL |

Robustness

The robustness of the method should be assessed by making small, deliberate variations in method parameters, such as the pH of the mobile phase (± 0.2 units), the percentage of acetonitrile (± 2%), and the column temperature (± 2 °C).

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the quantification of this compound using the proposed HPLC method.

G cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_std Prepare Standard Stock Solution (1000 µg/mL) prep_work Prepare Working Standards (1-100 µg/mL) prep_std->prep_work filter Filter all solutions (0.45 µm filter) prep_work->filter prep_sample Prepare Sample Solution (e.g., from tablets) prep_sample->filter hplc_system Set up HPLC System (C18, Mobile Phase, 1.0 mL/min) filter->hplc_system inject Inject Samples (Standards & Samples) hplc_system->inject detect UV Detection (λmax) inject->detect integrate Integrate Peak Area detect->integrate calibrate Generate Calibration Curve integrate->calibrate quantify Quantify this compound in Sample calibrate->quantify report Report Results quantify->report

Caption: HPLC quantification workflow for this compound.

Potential Signaling Pathway

As an anti-inflammatory agent, this compound may exert its effects by modulating key inflammatory signaling pathways. The NF-κB pathway is a critical regulator of inflammation. The diagram below represents a simplified overview of this pathway, which could be a potential target for this compound.

G cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus stimulus Inflammatory Stimulus (e.g., Cytokines, LPS) receptor Cell Surface Receptor stimulus->receptor IKK IKK Complex receptor->IKK activates IkB IκBα IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) IkB->NFkB_inactive NFkB_active NF-κB (p50/p65) (Active) IkB->NFkB_active releases nucleus Nucleus NFkB_active->nucleus translocates to transcription Gene Transcription proteins Pro-inflammatory Proteins (Cytokines, COX-2, etc.) transcription->proteins leads to This compound This compound This compound->IKK Inhibits? This compound->NFkB_active Inhibits?

Caption: Simplified NF-κB inflammatory signaling pathway.

Conclusion

This application note provides a detailed, proposed HPLC method for the quantification of this compound. While this protocol is based on sound chromatographic principles and data from similar compounds, it has not been experimentally validated. It is intended to serve as a comprehensive starting point for researchers to develop and validate a robust, reliable, and accurate analytical method for this compound in various matrices. The successful development of such a method is crucial for ensuring the quality and efficacy of this compound-containing products and for advancing research into its therapeutic applications.

References

Application Note: High-Throughput Quantitative Analysis of Proxazole and its Metabolites in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proxazole is a novel investigational drug candidate featuring a substituted oxazole moiety. Understanding its pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME), is critical for its clinical development. Mass spectrometry, particularly liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS), offers the high sensitivity and selectivity required for the bioanalysis of drugs and their metabolites in complex biological matrices.[1][2][3] This application note provides a detailed protocol for the simultaneous quantification of this compound and its primary metabolites, Hydroxy-Proxazole and this compound-Glucuronide, in human plasma.

Metabolic Pathway of this compound

The primary metabolic pathways for many nitrogen-containing heterocyclic compounds involve oxidation and conjugation.[4] For this compound, the proposed major biotransformation routes are cytochrome P450-mediated hydroxylation of the aromatic ring, followed by glucuronidation of the newly formed hydroxyl group.

This compound This compound Metabolite1 Hydroxy-Proxazole (Phase I Metabolite) This compound->Metabolite1 CYP450 (Hydroxylation) Metabolite2 This compound-Glucuronide (Phase II Metabolite) Metabolite1->Metabolite2 UGT (Glucuronidation)

Figure 1: Proposed metabolic pathway of this compound.

Experimental Protocols

Sample Preparation: Protein Precipitation

Protein precipitation is a rapid and effective method for initial sample cleanup in bioanalysis.[5]

Materials:

  • Human plasma containing this compound and its metabolites

  • Internal Standard (IS) solution (e.g., a stable isotope-labeled analog of this compound)

  • Acetonitrile (ACN), ice-cold

  • Microcentrifuge tubes (1.5 mL)

  • Vortex mixer

  • Centrifuge capable of 14,000 x g

Protocol:

  • Pipette 100 µL of human plasma into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard solution.

  • Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

  • Vortex the mixture for 1 minute.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant to a clean tube or a 96-well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid).

  • Vortex briefly and inject into the LC-MS/MS system.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Instrumentation:

  • HPLC system (e.g., Agilent 1100 Series or equivalent)

  • Tandem mass spectrometer with an electrospray ionization (ESI) source (e.g., Sciex API 4000 or equivalent)

LC Method:

  • Column: C18 reverse-phase column (e.g., 50 x 2.1 mm, 3.5 µm particle size)

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Injection Volume: 10 µL

  • Gradient:

    • 0-0.5 min: 5% B

    • 0.5-3.0 min: 5% to 95% B

    • 3.0-4.0 min: 95% B

    • 4.0-4.1 min: 95% to 5% B

    • 4.1-5.0 min: 5% B (re-equilibration)

MS Method:

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • Ion Source Parameters:

    • Curtain Gas: 20 psi

    • Collision Gas: 8 psi

    • IonSpray Voltage: 5500 V

    • Temperature: 500°C

    • Ion Source Gas 1: 50 psi

    • Ion Source Gas 2: 50 psi

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Plasma Plasma Sample (100 µL) Add_IS Add Internal Standard Plasma->Add_IS PPT Protein Precipitation (Acetonitrile) Add_IS->PPT Centrifuge Centrifugation PPT->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute Inject Injection Reconstitute->Inject LC LC Separation (C18 Column) Inject->LC MS MS/MS Detection (MRM Mode) LC->MS Quant Quantification MS->Quant

References

Application Notes and Protocols for the Structural Elucidation of Proxazole using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxazole, with the chemical formula C₁₇H₂₅N₃O, is a small molecule of interest in pharmaceutical research.[1][2] Its structural confirmation is a critical step in its synthesis, characterization, and quality control. Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable and powerful analytical technique for the unambiguous structural elucidation of organic molecules like this compound.[3][4] This document provides a comprehensive guide, including detailed protocols and data interpretation, for the structural analysis of this compound using a suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments.

The primary NMR techniques covered in this application note include:

  • ¹H NMR (Proton NMR): To identify the number of different types of protons, their chemical environment, and their neighboring protons.

  • ¹³C NMR (Carbon NMR): To determine the number of different types of carbon atoms and their chemical environment.

  • COSY (Correlation Spectroscopy): To identify proton-proton (¹H-¹H) spin-spin couplings within the molecule.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): To identify direct one-bond correlations between protons and the carbon atoms they are attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (typically 2-3 bond) correlations between protons and carbon atoms, which is crucial for piecing together the molecular skeleton.

Predicted NMR Data for this compound

Based on the known structure of this compound, N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine, the following tables summarize the predicted ¹H and ¹³C NMR chemical shifts and key 2D NMR correlations. Note: These are estimated values and actual experimental values may vary depending on the solvent and other experimental conditions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
Atom NumberPredicted ¹³C Chemical Shift (ppm)Attached Proton(s)Predicted ¹H Chemical Shift (ppm)Multiplicity
1~140---
2, 6~128.5H-2, H-6~7.3d
3, 5~128.8H-3, H-5~7.4t
4~127.0H-4~7.2t
7~45.0H-7~3.8t
8~29.0H-8~2.1sextet
9~12.0H-9~0.9t
10 (C=N)~168.0---
11 (C-O)~175.0---
12~28.0H-12~3.2t
13~48.0H-13~2.9t
14, 16~47.0H-14, H-16~2.6q
15, 17~11.0H-15, H-17~1.0t
Table 2: Predicted Key 2D NMR Correlations for this compound
Proton (¹H)COSY (¹H-¹H) CorrelationsHSQC (¹H-¹³C) CorrelationsHMBC (¹H-¹³C) Correlations
H-2, H-6 H-3, H-5C-2, C-6C-4, C-7
H-3, H-5 H-2, H-6, H-4C-3, C-5C-1
H-4 H-3, H-5C-4C-2, C-6
H-7 H-8C-7C-1, C-8, C-9, C-10
H-8 H-7, H-9C-8C-7, C-9
H-9 H-8C-9C-7, C-8
H-12 H-13C-12C-11, C-13
H-13 H-12, H-14, H-16C-13C-12, C-14, C-16
H-14, H-16 H-15, H-17C-14, C-16C-13, C-15, C-17
H-15, H-17 H-14, H-16C-15, C-17C-14, C-16

Experimental Protocols

The following are generalized protocols for acquiring the necessary NMR data for the structural elucidation of this compound. Instrument-specific parameters may need to be adjusted.

Sample Preparation
  • Weigh approximately 5-10 mg of the purified this compound sample.

  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). Chloroform-d (CDCl₃) is often a good starting point for many organic molecules.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise referencing is required.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

  • Cap the NMR tube and ensure the solution is homogeneous.

¹H NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to the sample.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width: ~16 ppm (centered around 5-6 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay (d1): 1-2 seconds.

    • Number of Scans: 8-16, depending on the sample concentration.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak or TMS (0 ppm).

¹³C NMR Spectroscopy
  • Instrument Setup: Tune and shim the NMR spectrometer to the ¹³C frequency.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled experiment (e.g., zgpg30).

    • Spectral Width: ~240 ppm (centered around 100-120 ppm).

    • Acquisition Time: ~1-2 seconds.

    • Relaxation Delay (d1): 2 seconds.

    • Number of Scans: 1024 or more, as ¹³C is less sensitive than ¹H.

  • Processing: Apply a Fourier transform with an exponential window function (line broadening of ~1-2 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the solvent peak or TMS (0 ppm).

COSY (¹H-¹H Correlation Spectroscopy)
  • Instrument Setup: Use the settings from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-enhanced COSY experiment (e.g., cosygpqf).

    • Spectral Width: Same as the ¹H spectrum in both dimensions.

    • Number of Increments (F1): 256-512.

    • Number of Scans per Increment: 2-4.

  • Processing: Apply a sine-squared window function in both dimensions and perform a 2D Fourier transform. Symmetrize the spectrum if necessary.

HSQC (Heteronuclear Single Quantum Coherence)
  • Instrument Setup: Tune and shim for both ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-enhanced, multiplicity-edited HSQC experiment (e.g., hsqcedetgpsisp2.3). This will show CH/CH₃ and CH₂ signals with different phases.

    • Spectral Width (F2 - ¹H): ~12 ppm.

    • Spectral Width (F1 - ¹³C): ~180-200 ppm.

    • Number of Increments (F1): 256.

    • Number of Scans per Increment: 2-8.

    • ¹JCH Coupling Constant: Set to an average value of 145 Hz.

  • Processing: Apply appropriate window functions (e.g., sine-squared) and perform a 2D Fourier transform.

HMBC (Heteronuclear Multiple Bond Correlation)
  • Instrument Setup: Tune and shim for both ¹H and ¹³C frequencies.

  • Acquisition Parameters:

    • Pulse Program: A standard gradient-enhanced HMBC experiment (e.g., hmbcgplpndqf).

    • Spectral Width (F2 - ¹H): ~12 ppm.

    • Spectral Width (F1 - ¹³C): ~220-240 ppm.

    • Number of Increments (F1): 400-512.

    • Number of Scans per Increment: 4-16.

    • Long-range JCH Coupling Constant: Optimized for a range, typically set to 8 Hz.

  • Processing: Apply appropriate window functions and perform a 2D Fourier transform.

Visualization of Workflow and Logic

The following diagrams illustrate the workflow and logical connections in the structural elucidation of this compound using NMR spectroscopy.

G cluster_workflow Structural Elucidation Workflow SamplePrep Sample Preparation (this compound in deuterated solvent) NMR_Acquisition NMR Data Acquisition (1D and 2D Experiments) SamplePrep->NMR_Acquisition Data_Processing Data Processing (FT, Phasing, Baseline Correction) NMR_Acquisition->Data_Processing Spectral_Analysis Spectral Analysis and Interpretation Data_Processing->Spectral_Analysis Structure_Determination Structure Determination and Verification Spectral_Analysis->Structure_Determination

Caption: General workflow for NMR-based structural elucidation.

G cluster_logic Logical Relationships of NMR Experiments H1_NMR 1H NMR (Proton environments and multiplicities) COSY COSY (1H-1H Couplings) H1_NMR->COSY HSQC HSQC (Direct 1H-13C Correlations) H1_NMR->HSQC HMBC HMBC (Long-range 1H-13C Correlations) H1_NMR->HMBC C13_NMR 13C NMR (Carbon environments) C13_NMR->HSQC C13_NMR->HMBC Structure Final Structure of this compound COSY->Structure Identifies spin systems HSQC->Structure Connects protons to carbons HMBC->Structure Assembles the carbon skeleton

Caption: Interconnectivity of NMR experiments for structure determination.

Conclusion

The combination of 1D and 2D NMR spectroscopy provides a robust and definitive method for the structural elucidation of this compound. By systematically acquiring and interpreting ¹H, ¹³C, COSY, HSQC, and HMBC spectra, researchers can confirm the molecular structure with high confidence. The protocols and predicted data presented in this application note serve as a comprehensive guide for scientists involved in the synthesis, quality control, and development of this compound.

References

Application Notes and Protocols for Proxazole Smooth Muscle Relaxation Assay

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the smooth muscle relaxant effects of proxazole, a spasmolytic agent with a mechanism of action similar to papaverine.

Introduction

This compound is an analgesic and anti-inflammatory drug also known for its spasmolytic properties, making it a compound of interest for functional gastrointestinal disorders.[1][2][3] Its action as a smooth muscle relaxant is attributed to its "papaverine-like" effects, suggesting a non-specific mechanism that does not target specific membrane receptors.[1] This likely involves the inhibition of phosphodiesterase (PDE) enzymes, leading to an increase in intracellular concentrations of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). These cyclic nucleotides are key second messengers in the signaling cascade that leads to smooth muscle relaxation.

The protocol detailed below describes an ex vivo organ bath assay, a robust and widely accepted method for quantifying the relaxant effects of compounds on isolated smooth muscle tissues.

Data Presentation

The primary quantitative data obtained from the smooth muscle relaxation assay is the concentration-response relationship of this compound. This data is typically used to calculate the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50), which are key indicators of the drug's potency. The results should be summarized in a clear and structured table for easy comparison.

Table 1: Quantitative Analysis of this compound-Induced Smooth Muscle Relaxation

ParameterValueTissue PreparationAgonist Used (Concentration)
EC50 [Insert experimental value] µMe.g., Guinea Pig Ileume.g., Carbachol (1 µM)
IC50 [Insert experimental value] µMe.g., Rat Aortae.g., Phenylephrine (1 µM)
Maximal Relaxation (%) [Insert experimental value] %e.g., Guinea Pig Tracheae.g., Histamine (10 µM)

Note: The values in this table are placeholders and should be replaced with experimentally determined data. The choice of tissue preparation and agonist will depend on the specific research question.

Experimental Protocols

This section provides a detailed methodology for the ex vivo organ bath assay to assess this compound-induced smooth muscle relaxation.

Materials and Reagents:

  • This compound

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta, rabbit jejunum)

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, Tyrode's solution

  • Contractile agonists (e.g., carbachol, phenylephrine, histamine, potassium chloride)

  • Carbogen gas (95% O₂, 5% CO₂)

  • Organ bath system with isometric force transducers

  • Data acquisition system

  • Standard laboratory glassware and equipment

Experimental Workflow Diagram:

G cluster_0 Tissue Preparation cluster_1 Organ Bath Setup cluster_2 Contraction & Relaxation Assay cluster_3 Data Analysis Tissue_Isolation Isolate Smooth Muscle Tissue Tissue_Sectioning Cut into Strips/Rings Tissue_Isolation->Tissue_Sectioning Mount_Tissue Mount Tissue in Organ Bath Tissue_Sectioning->Mount_Tissue Equilibration Equilibrate in PSS (37°C, Carbogen) Mount_Tissue->Equilibration Induce_Contraction Induce Contraction with Agonist Equilibration->Induce_Contraction Add_this compound Add Cumulative Concentrations of this compound Induce_Contraction->Add_this compound Record_Relaxation Record Relaxation Response Add_this compound->Record_Relaxation Plot_Curve Plot Concentration-Response Curve Record_Relaxation->Plot_Curve Calculate_Parameters Calculate EC50/IC50 and Max Relaxation Plot_Curve->Calculate_Parameters

Caption: Experimental workflow for the this compound smooth muscle relaxation assay.

Detailed Procedure:

  • Tissue Preparation:

    • Humanely euthanize the animal according to institutional guidelines.

    • Carefully dissect and isolate the desired smooth muscle tissue (e.g., a segment of the ileum, aorta, or trachea).

    • Place the isolated tissue in cold, oxygenated Physiological Salt Solution (PSS).

    • Clean the tissue of any adhering connective and fatty tissues.

    • Cut the tissue into appropriate preparations, such as longitudinal strips or transverse rings (e.g., 2-3 mm in width).

  • Organ Bath Setup:

    • Mount the tissue preparations in an organ bath chamber filled with PSS.

    • Maintain the PSS at a constant temperature of 37°C and continuously aerate with carbogen gas.

    • Connect one end of the tissue to a fixed hook and the other end to an isometric force transducer.

    • Apply an optimal resting tension to the tissue (this will need to be determined empirically for each tissue type, e.g., 1 gram for guinea pig ileum).

    • Allow the tissue to equilibrate for at least 60-90 minutes, with regular changes of the PSS every 15-20 minutes.

  • Contraction and Relaxation Assay:

    • After equilibration, induce a stable, submaximal contraction using a suitable agonist (e.g., 1 µM carbachol for ileum, 1 µM phenylephrine for aorta).

    • Once the contraction has reached a stable plateau, add this compound to the organ bath in a cumulative manner, with increasing concentrations (e.g., from 1 nM to 100 µM).

    • Allow the tissue to respond to each concentration of this compound until a stable relaxation is observed before adding the next concentration.

    • Record the changes in muscle tension using the data acquisition system.

    • At the end of the experiment, wash the tissue thoroughly with PSS to allow it to return to its baseline tension.

  • Data Analysis:

    • Express the relaxation response at each concentration of this compound as a percentage of the initial agonist-induced contraction.

    • Plot the percentage of relaxation against the logarithm of the this compound concentration to generate a concentration-response curve.

    • From the concentration-response curve, determine the EC50 or IC50 value and the maximal relaxation percentage.

Signaling Pathway

The proposed mechanism of action for this compound-induced smooth muscle relaxation is through the non-specific inhibition of phosphodiesterase (PDE), leading to an increase in intracellular cyclic nucleotides.

Diagram of this compound Signaling Pathway:

G cluster_0 This compound Action cluster_1 Cyclic Nucleotide Accumulation cluster_2 Downstream Effects This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits AMP AMP PDE->AMP GMP GMP PDE->GMP ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts cAMP->PDE Degraded by PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE Degraded by PKG Protein Kinase G (PKG) cGMP->PKG Activates Ca_channels Ca²⁺ Channels PKA->Ca_channels Inhibits Ca_sequestration Ca²⁺ Sequestration PKA->Ca_sequestration Promotes PKG->Ca_channels Inhibits MLCP Myosin Light Chain Phosphatase (MLCP) PKG->MLCP Activates Relaxation Smooth Muscle Relaxation Ca_sequestration->Relaxation MLCP->Relaxation

Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.

Mechanism Description:

  • This compound Inhibits PDE: this compound enters the smooth muscle cell and inhibits the activity of phosphodiesterase (PDE) enzymes.

  • Increased Cyclic Nucleotides: PDE is responsible for the breakdown of cAMP and cGMP. By inhibiting PDE, this compound causes an accumulation of both cAMP and cGMP within the cell.

  • Activation of Protein Kinases: The increased levels of cAMP and cGMP lead to the activation of their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).

  • Induction of Relaxation:

    • Activated PKA and PKG phosphorylate various target proteins that promote relaxation.

    • This includes the inhibition of L-type calcium channels, which reduces the influx of extracellular calcium.

    • PKA can also enhance the sequestration of calcium into the sarcoplasmic reticulum.

    • PKG can activate myosin light chain phosphatase (MLCP), which dephosphorylates the myosin light chains, leading to the dissociation of actin-myosin cross-bridges and ultimately, smooth muscle relaxation.

References

Application Notes and Protocols for Testing Proxazole's Anti-inflammatory Activity In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxazole is a compound with known anti-inflammatory and spasmolytic properties. Structurally identified as N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine, its therapeutic potential in inflammatory disorders warrants detailed investigation of its mechanism of action. Drawing parallels from related pyrazole derivatives, which are known to exert anti-inflammatory effects through modulation of key signaling pathways, it is hypothesized that this compound may target critical inflammatory mediators and pathways such as cyclooxygenases (COX) and the NF-κB signaling cascade.

These application notes provide a comprehensive guide to a panel of robust in vitro assays designed to elucidate the anti-inflammatory activity of this compound. The protocols detailed herein will enable researchers to assess the compound's effects on lipopolysaccharide (LPS)-induced inflammation in macrophages, its potential to inhibit COX enzymes, and its impact on the production of key inflammatory mediators like Tumor Necrosis Factor-alpha (TNF-α) and Prostaglandin E2 (PGE2). Furthermore, a method to investigate the modulation of the NF-κB signaling pathway is described.

Key In Vitro Models and Assays

A multi-faceted approach is recommended to thoroughly characterize the anti-inflammatory profile of this compound. The following assays provide a tiered screening and mechanistic evaluation strategy:

  • LPS-Induced Inflammation in RAW 264.7 Macrophages: This is a primary screening model to assess the general anti-inflammatory potential of this compound in a cellular context.

  • Cyclooxygenase (COX-1 & COX-2) Inhibition Assay: This enzymatic assay determines if this compound acts as a traditional non-steroidal anti-inflammatory drug (NSAID) by directly inhibiting COX enzymes.

  • TNF-α Secretion Assay: This immunoassay quantifies the inhibitory effect of this compound on the production of a key pro-inflammatory cytokine.

  • Prostaglandin E2 (PGE2) Production Assay: This immunoassay measures the downstream product of COX activity, providing a cellular confirmation of COX inhibition or modulation of the arachidonic acid pathway.

  • NF-κB Nuclear Translocation Assay: This imaging-based assay investigates the effect of this compound on a critical signaling pathway that regulates the expression of numerous pro-inflammatory genes.

The following diagram illustrates the general experimental workflow for evaluating this compound's anti-inflammatory activity.

G cluster_prep Preparation cluster_assays Primary & Secondary Assays cluster_readouts Mechanistic Readouts This compound This compound Stock Solution (in DMSO) LPS_Assay LPS-Induced Inflammation Assay (RAW 264.7 cells) This compound->LPS_Assay COX_Assay COX-1/COX-2 Enzymatic Assay This compound->COX_Assay Cells RAW 264.7 Macrophage Culture Cells->LPS_Assay TNFa_ELISA TNF-α ELISA LPS_Assay->TNFa_ELISA PGE2_EIA PGE2 EIA LPS_Assay->PGE2_EIA NFkB_Assay NF-κB Nuclear Translocation (Immunofluorescence) LPS_Assay->NFkB_Assay COX_Inhibition COX Inhibition Measurement (Colorimetric) COX_Assay->COX_Inhibition Data_Analysis Data Analysis & Interpretation TNFa_ELISA->Data_Analysis IC50 Calculation PGE2_EIA->Data_Analysis IC50 Calculation NFkB_Assay->Data_Analysis Quantification of Nuclear Translocation COX_Inhibition->Data_Analysis IC50 & Selectivity Index

Caption: Experimental workflow for in vitro testing of this compound.

Data Presentation

The following tables present representative quantitative data for known anti-inflammatory agents, which can be used as benchmarks for evaluating the activity of this compound.

Table 1: COX Inhibition Data for Standard NSAIDs

CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
Celecoxib13.020.4926.57
Phar-952399.320.8211.36
T0511-44248.420.6912.20
Zu-428001115.230.7620.03
Data derived from a study on virtual screening for COX-2 inhibitors.

Table 2: Anti-inflammatory Activity of Pyrazole Derivatives

CompoundIn Vivo Anti-inflammatory Activity (% Inhibition of Edema)COX-2 IC50 (nM)
2a 68.34%19.87
3b 72.41%39.43
4a 69.52%61.24
5b 70.48%38.73
5e 71.43%39.14
Celecoxib 73.33%45.32
Data adapted from a study on novel pyrazole derivatives.

Experimental Protocols

Protocol 1: LPS-Induced Inflammation in RAW 264.7 Macrophages

This protocol outlines the procedure for inducing an inflammatory response in RAW 264.7 cells using LPS and treating them with this compound to assess its effect on the production of inflammatory mediators.

Materials:

  • RAW 264.7 murine macrophage cell line

  • Dulbecco's Modified Eagle Medium (DMEM)

  • Heat-inactivated Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Lipopolysaccharide (LPS) from E. coli

  • This compound

  • Dimethyl sulfoxide (DMSO)

  • 96-well and 6-well cell culture plates

  • MTT reagent

  • Phosphate Buffered Saline (PBS)

Procedure:

  • Cell Culture:

    • Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

    • Subculture cells every 2-3 days to maintain logarithmic growth.

  • Cell Viability (MTT Assay):

    • Seed RAW 264.7 cells in a 96-well plate at a density of 4 x 10^5 cells/mL.

    • After 24 hours, treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 24 hours. Ensure the final DMSO concentration does not exceed 0.1%.

Application Notes and Protocols for the Development of a Stable Formulation of Proxazole for In Vivo Studies

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Proxazole is a non-steroidal anti-inflammatory drug (NSAID) with analgesic properties, utilized for functional gastrointestinal disorders.[1][2][3][4] Its physicochemical properties, particularly its predicted high lipophilicity (XLogP3: 3.8), suggest poor aqueous solubility, which presents a significant challenge for developing formulations suitable for in vivo administration.[5] This document provides detailed application notes and protocols for developing a stable formulation of this compound for preclinical in vivo studies, covering solubility determination, formulation development for oral and intravenous routes, and stability testing.

Physicochemical Properties of this compound

A summary of the known physicochemical properties of this compound is presented in Table 1. This information is critical for designing an appropriate formulation strategy.

PropertyValueReference
Molecular FormulaC17H25N3O
Molecular Weight287.41 g/mol
AppearanceSolid powder
XLogP3 (predicted)3.8
Known SolubilitySoluble in DMSO

Proposed Signaling Pathway for this compound's Anti-Inflammatory Action

As an NSAID, this compound is hypothesized to exert its anti-inflammatory and analgesic effects through the inhibition of the cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that mediate inflammation, pain, and fever. The proposed signaling pathway is depicted below.

This compound Signaling Pathway Hypothesized Anti-Inflammatory Signaling Pathway of this compound cluster_membrane Cell Membrane cluster_cytosol Cytosol Membrane_Phospholipids Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Membrane_Phospholipids->Arachidonic_Acid COX1 COX-1 (Constitutive) Arachidonic_Acid->COX1 COX2 COX-2 (Inducible) Arachidonic_Acid->COX2 Prostaglandin_H2 Prostaglandin H2 (PGH2) COX1->Prostaglandin_H2 produces COX2->Prostaglandin_H2 produces Prostaglandins Prostaglandins (PGE2, PGI2, etc.) Prostaglandin_H2->Prostaglandins converted by isomerases Inflammation_Pain Inflammation & Pain Prostaglandins->Inflammation_Pain mediates This compound This compound This compound->COX1 inhibits This compound->COX2 inhibits Inflammatory_Stimuli Inflammatory Stimuli Phospholipase_A2 Phospholipase A2 Inflammatory_Stimuli->Phospholipase_A2 activates Phospholipase_A2->Arachidonic_Acid releases Formulation Development Workflow Workflow for this compound Formulation Development and Stability Testing Start Start Solubility_Screening Solubility Screening (Protocol 3.1) Start->Solubility_Screening Formulation_Strategy Select Formulation Strategy (e.g., Co-solvent, Suspension, Cyclodextrin) Solubility_Screening->Formulation_Strategy Prototype_Formulation Prepare Prototype Formulations (Protocols 3.2 & 3.3) Formulation_Strategy->Prototype_Formulation Initial_Characterization Initial Characterization (Appearance, pH, Viscosity) Prototype_Formulation->Initial_Characterization Stability_Study Conduct Stability Study (Protocol 3.5) Initial_Characterization->Stability_Study Stability_Study->Prototype_Formulation Does Not Meet Criteria Final_Formulation Select Final Formulation Stability_Study->Final_Formulation Meets Acceptance Criteria In_Vivo_Studies Proceed to In Vivo Studies Final_Formulation->In_Vivo_Studies HPLC Method Workflow HPLC Method Development and Validation Workflow Start Start Method_Development Method Development (Select column, mobile phase, flow rate) Start->Method_Development System_Suitability System Suitability Testing Method_Development->System_Suitability Forced_Degradation Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) System_Suitability->Forced_Degradation Forced_Degradation->Method_Development Interference Observed Method_Validation Method Validation (ICH Guidelines) (Specificity, Linearity, Accuracy, Precision, LOD, LOQ, Robustness) Forced_Degradation->Method_Validation Demonstrates Specificity Validated_Method Validated Stability-Indicating Method Method_Validation->Validated_Method

References

Application Notes and Protocols for Proxazole Administration in Animal Models of Gastrointestinal Disorders

Author: BenchChem Technical Support Team. Date: November 2025

Note to Researchers, Scientists, and Drug Development Professionals:

Following a comprehensive literature search, it has been determined that there is a significant lack of publicly available preclinical data on the administration of Proxazole in animal models of gastrointestinal disorders. While this compound is classified as a drug for functional gastrointestinal disorders and has been investigated for its analgesic and anti-inflammatory properties in a clinical context, detailed experimental protocols, quantitative data on efficacy (e.g., dosage, treatment duration), and specific mechanisms of action in preclinical animal models are not sufficiently documented in the accessible scientific literature.[1][2][3]

The information available points to its effects on gastrointestinal motility, but the primary studies containing specific methodologies and quantitative outcomes could not be retrieved.[1] Therefore, the following sections provide a general framework and guidance based on established methodologies for evaluating therapeutic agents in animal models of gastrointestinal disorders. These are intended to serve as a starting point for researchers designing new studies for this compound, rather than a reflection of completed work.

Section 1: Quantitative Data Summary (Hypothetical Framework)

Due to the absence of specific data for this compound, a template table is provided below to guide researchers in structuring their data when it becomes available. This table is designed for clarity and easy comparison of results from future studies.

Table 1: Hypothetical Quantitative Data Summary for this compound in a DSS-Induced Colitis Model in Mice

ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)Positive Control (e.g., Sulfasalazine)
Animal Model C57BL/6 MiceC57BL/6 MiceC57BL/6 MiceC57BL/6 Mice
Disease Induction 3% DSS in drinking water3% DSS in drinking water3% DSS in drinking water3% DSS in drinking water
Treatment Vehicle (e.g., 0.5% CMC)[Specify Dose, e.g., 10 mg/kg][Specify Dose, e.g., 50 mg/kg][Specify Dose, e.g., 100 mg/kg]
Administration Route Oral gavageOral gavageOral gavageOral gavage
Treatment Duration 7 days7 days7 days7 days
Disease Activity Index (DAI) [Mean ± SEM][Mean ± SEM][Mean ± SEM][Mean ± SEM]
Colon Length (cm) [Mean ± SEM][Mean ± SEM][Mean ± SEM][Mean ± SEM]
Myeloperoxidase (MPO) Activity (U/g tissue) [Mean ± SEM][Mean ± SEM][Mean ± SEM][Mean ± SEM]
Pro-inflammatory Cytokine Levels (e.g., TNF-α, IL-6 in pg/mL) [Mean ± SEM][Mean ± SEM][Mean ± SEM][Mean ± SEM]

Section 2: Experimental Protocols (Generalized)

The following are generalized protocols for common animal models of gastrointestinal disorders that could be adapted for the evaluation of this compound.

Acetic Acid-Induced Gastric Ulcer Model in Rats

This model is used to investigate the cytoprotective and anti-ulcer effects of a test compound.

Protocol:

  • Animal Model: Male Wistar rats (180-220 g) are fasted for 24 hours with free access to water.

  • Anesthesia: Animals are anesthetized using an appropriate anesthetic (e.g., isoflurane or a ketamine/xylazine cocktail).

  • Surgical Procedure: A midline laparotomy is performed to expose the stomach.

  • Ulcer Induction: A solution of acetic acid (e.g., 50%) is topically applied to the serosal surface of the stomach for a defined period (e.g., 60 seconds) using a cylindrical mold.

  • Treatment: this compound (at various doses) or vehicle is administered orally once daily for a specified number of days post-surgery.

  • Endpoint Analysis: On the final day, animals are euthanized, and the stomachs are removed. The ulcer area is measured, and tissue samples are collected for histological analysis and biochemical assays (e.g., MPO activity, cytokine levels).

Dextran Sulfate Sodium (DSS)-Induced Colitis Model in Mice

This is a widely used model for inflammatory bowel disease (IBD), particularly ulcerative colitis.

Protocol:

  • Animal Model: C57BL/6 or BALB/c mice (8-10 weeks old) are used.

  • Disease Induction: Colitis is induced by administering DSS (e.g., 2-5%) in the drinking water for a continuous period (e.g., 5-7 days).

  • Treatment: this compound or vehicle is administered orally or intraperitoneally daily, starting concurrently with DSS administration or after the establishment of colitis.

  • Monitoring: Animals are monitored daily for body weight, stool consistency, and the presence of blood in the feces to calculate the Disease Activity Index (DAI).

  • Endpoint Analysis: At the end of the study, mice are euthanized, the colon is excised, and its length is measured. Tissue sections are taken for histological scoring of inflammation and damage. Myeloperoxidase (MPO) activity and cytokine levels in the colonic tissue are also determined.

Section 3: Signaling Pathways and Experimental Workflows (Conceptual Diagrams)

As no specific signaling pathways for this compound in gastrointestinal disorders have been elucidated, the following diagrams represent conceptual workflows and potential areas of investigation.

G cluster_0 Preclinical Evaluation Workflow for this compound A Selection of Animal Model (e.g., DSS-induced colitis) B Disease Induction A->B C This compound Administration (Dose-Response Study) B->C D Monitoring of Clinical Parameters (e.g., DAI, Body Weight) C->D E Endpoint Analysis (Histology, Biomarkers) D->E F Data Analysis and Interpretation E->F

Caption: A generalized workflow for the preclinical evaluation of this compound in an animal model of gastrointestinal disease.

G cluster_1 Hypothesized Anti-inflammatory Signaling Pathway for this compound This compound This compound Target Molecular Target (e.g., Receptor, Enzyme) This compound->Target Binds/Inhibits NFkB NF-κB Pathway Target->NFkB Inhibits MAPK MAPK Pathway Target->MAPK Inhibits Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) NFkB->Cytokines Reduces Transcription MAPK->Cytokines Reduces Production Inflammation Gastrointestinal Inflammation Cytokines->Inflammation Decreases

Caption: A hypothetical signaling pathway illustrating the potential anti-inflammatory mechanism of this compound in gastrointestinal disorders.

References

Application Note and Protocol: Assessing the Effect of Proxazole on Phosphodiesterase Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Phosphodiesterases (PDEs) are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The regulation of cAMP and cGMP levels is critical for a wide range of physiological processes, and dysregulation of PDE activity has been implicated in various diseases, including cardiovascular disorders, respiratory diseases, and neurological conditions.[2][3] Consequently, PDE inhibitors have emerged as a significant class of therapeutic agents.[4] This document provides a detailed protocol for assessing the inhibitory effect of a novel small molecule, Proxazole, on phosphodiesterase activity. The protocol is based on a commercially available luminescent assay, which offers a sensitive and high-throughput method for determining the potency of PDE inhibitors.

Principle of the Assay

The protocol described here utilizes a bioluminescent assay that measures the amount of cAMP or cGMP remaining after a reaction with a phosphodiesterase. The assay is performed in a multi-well plate format and consists of two main steps. In the first step, this compound and a purified PDE enzyme are incubated with its substrate (cAMP or cGMP). In the second step, a detection reagent is added that contains a protein kinase, a substrate for the kinase, and ATP. The remaining cyclic nucleotide (cAMP or cGMP) binds to the protein kinase, leading to the consumption of ATP. The amount of remaining ATP is then quantified using a luciferase/luciferin reaction, where the light output is inversely proportional to the PDE activity. A higher light signal indicates greater inhibition of the PDE enzyme by this compound.

Materials and Reagents

  • PDE Enzyme: Purified recombinant phosphodiesterase (e.g., PDE3A, PDE4D, PDE5A). The choice of PDE isoform will depend on the specific research question.

  • This compound: Test compound of interest.

  • Reference Inhibitor: A known PDE inhibitor for the specific isoform being tested (e.g., Milrinone for PDE3, Rolipram for PDE4, Sildenafil for PDE5).

  • Substrate: cAMP or cGMP, depending on the specificity of the PDE isoform.

  • Assay Buffer: Buffer compatible with the PDE enzyme activity (e.g., Tris-HCl based buffer).

  • Luminescent PDE Assay Kit: Commercially available kit containing termination buffer, detection reagent with kinase, kinase substrate, and ATP, and a luciferase/luciferin-based ATP detection reagent.

  • Multi-well plates: White, opaque 96- or 384-well plates suitable for luminescence measurements.

  • Plate reader: Luminometer capable of reading multi-well plates.

  • Standard laboratory equipment: Pipettes, reagent reservoirs, etc.

Experimental Protocols

I. Preparation of Reagents
  • Assay Buffer Preparation: Prepare the assay buffer as recommended by the PDE enzyme supplier. A typical buffer may consist of 20 mM Tris-HCl (pH 7.4) and 10 mM MgCl2.

  • This compound and Reference Inhibitor Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform a serial dilution of the this compound stock solution in the assay buffer to create a range of concentrations for testing. A 10-point, 3-fold serial dilution is recommended to generate a comprehensive dose-response curve.

    • Prepare a similar dilution series for the reference inhibitor.

  • PDE Enzyme Preparation: Dilute the purified PDE enzyme to the desired working concentration in cold assay buffer. The optimal concentration should be determined empirically by performing an enzyme titration to find a concentration that results in approximately 50-80% substrate hydrolysis in the absence of an inhibitor.

  • Substrate Preparation: Prepare a working solution of cAMP or cGMP in the assay buffer at a concentration that is at or below the Km of the enzyme for that substrate.

II. PDE Inhibition Assay Procedure
  • Assay Plate Setup:

    • Add 5 µL of the serially diluted this compound, reference inhibitor, or vehicle control (assay buffer with the same percentage of DMSO as the compound dilutions) to the appropriate wells of a 96-well plate.

    • Include "no enzyme" controls (assay buffer only) and "vehicle" controls (enzyme with no inhibitor) in triplicate.

  • Enzyme Addition: Add 5 µL of the diluted PDE enzyme to all wells except the "no enzyme" control wells.

  • Initiation of Reaction: Add 10 µL of the substrate (cAMP or cGMP) to all wells to start the reaction. The total reaction volume will be 20 µL.

  • Incubation: Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes). The incubation time should be optimized to ensure the reaction is in the linear range.

  • Termination of Reaction: Add 10 µL of the termination buffer (containing a broad-spectrum PDE inhibitor) to all wells to stop the enzymatic reaction.

  • Detection:

    • Add 10 µL of the detection reagent (containing protein kinase, kinase substrate, and ATP) to each well.

    • Incubate the plate at room temperature for 20 minutes to allow the kinase reaction to proceed.

    • Add 20 µL of the ATP detection reagent (luciferase/luciferin) to each well.

    • Incubate for 10 minutes at room temperature to stabilize the luminescent signal.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

III. Data Analysis
  • Calculate Percent Inhibition: The percent inhibition for each concentration of this compound is calculated using the following formula:

    % Inhibition = 100 x (RLUinhibitor - RLUvehicle) / (RLUno enzyme - RLUvehicle)

    Where:

    • RLUinhibitor is the relative light unit from the well with the inhibitor.

    • RLUvehicle is the average relative light unit from the vehicle control wells.

    • RLUno enzyme is the average relative light unit from the no enzyme control wells.

  • Determine IC50 Value: The half-maximal inhibitory concentration (IC50) is the concentration of this compound that causes 50% inhibition of the PDE activity. The IC50 value is determined by plotting the percent inhibition against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism).

Data Presentation

The quantitative data from the PDE inhibition assay should be summarized in a clear and structured table for easy comparison.

CompoundPDE IsoformIC50 (µM)
This compoundPDE3A[Insert Value]
This compoundPDE4D[Insert Value]
This compoundPDE5A[Insert Value]
Reference Inhibitor (e.g., Milrinone)PDE3A[Insert Value]
Reference Inhibitor (e.g., Rolipram)PDE4D[Insert Value]
Reference Inhibitor (e.g., Sildenafil)PDE5A[Insert Value]

Mandatory Visualizations

PDE_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor G-Protein G-Protein Receptor->G-Protein Adenylyl/Guanylyl Cyclase Adenylyl/Guanylyl Cyclase G-Protein->Adenylyl/Guanylyl Cyclase ATP/GTP ATP/GTP cAMP/cGMP cAMP/cGMP ATP/GTP->cAMP/cGMP Adenylyl/Guanylyl Cyclase PDE PDE cAMP/cGMP->PDE Hydrolysis Protein Kinase A/G Protein Kinase A/G cAMP/cGMP->Protein Kinase A/G Activation 5'-AMP/5'-GMP 5'-AMP/5'-GMP PDE->5'-AMP/5'-GMP This compound This compound This compound->PDE Inhibition Cellular Response Cellular Response Protein Kinase A/G->Cellular Response Signal Signal Signal->Receptor

Caption: Phosphodiesterase signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep 1. Reagent Preparation cluster_assay 2. Assay Procedure cluster_analysis 3. Data Analysis Prepare_Buffers Prepare Assay Buffer Prepare_Compounds Prepare this compound and Reference Inhibitor Dilutions Prepare_Buffers->Prepare_Compounds Prepare_Enzyme Prepare PDE Enzyme Prepare_Buffers->Prepare_Enzyme Prepare_Substrate Prepare cAMP/cGMP Substrate Prepare_Buffers->Prepare_Substrate Add_Compounds Add Compounds to Plate Prepare_Compounds->Add_Compounds Add_Enzyme Add PDE Enzyme Prepare_Enzyme->Add_Enzyme Start_Reaction Add Substrate (Initiate Reaction) Prepare_Substrate->Start_Reaction Add_Compounds->Add_Enzyme Add_Enzyme->Start_Reaction Incubate_1 Incubate at 30°C Start_Reaction->Incubate_1 Stop_Reaction Add Termination Buffer Incubate_1->Stop_Reaction Add_Detection Add Detection Reagent Stop_Reaction->Add_Detection Incubate_2 Incubate at RT Add_Detection->Incubate_2 Read_Plate Measure Luminescence Incubate_2->Read_Plate Calculate_Inhibition Calculate Percent Inhibition Read_Plate->Calculate_Inhibition Plot_Data Plot Dose-Response Curve Calculate_Inhibition->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50

Caption: Experimental workflow for assessing this compound's effect on PDE activity.

References

Application Notes and Protocols for Determining the Cytotoxicity of Proxazole in Various Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxazole is recognized as an anti-inflammatory and analgesic agent, additionally characterized by its papaverine-like spasmolytic properties.[1][2] While its therapeutic effects are documented, publicly available data on its specific cytotoxic profile across different cell lines is limited. These application notes provide a comprehensive guide for researchers to systematically evaluate the cytotoxicity of this compound. The following protocols for standard colorimetric assays, namely the MTT and LDH assays, offer robust methods to determine the concentration-dependent effects of this compound on cell viability and membrane integrity.

The provided experimental designs and detailed procedural steps will enable the generation of reliable data to construct dose-response curves and determine key toxicological parameters such as the half-maximal inhibitory concentration (IC50). Understanding the cytotoxic potential of this compound is a critical step in preclinical assessment and for elucidating its mechanism of action at the cellular level.

Data Presentation

Quantitative data from cytotoxicity assays should be meticulously recorded and organized to facilitate clear interpretation and comparison across different cell lines and experimental conditions. A summary table is an effective way to present this data.

Table 1: Cytotoxicity of this compound in Different Cell Lines (Template)

Cell LineAssay TypeIncubation Time (hours)IC50 (µM)Maximum Inhibition (%)
e.g., A549 (Lung Carcinoma)MTT24
48
72
e.g., HepG2 (Hepatoma)MTT24
48
72
e.g., HEK293 (Human Embryonic Kidney)LDH24
48
72
User-defined Cell Line 1
User-defined Cell Line 2

Experimental Protocols

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric method for assessing cell metabolic activity.[2] NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals.[2] The concentration of these crystals, which is directly proportional to the number of viable cells, is measured spectrophotometrically.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the various concentrations of this compound. Include vehicle control (medium with the same concentration of the solvent used to dissolve this compound) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • MTT Addition: After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 3-4 hours at 37°C in a humidified 5% CO2 atmosphere, allowing the MTT to be metabolized into formazan crystals.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[3]

  • Data Analysis: Calculate the percentage of cell viability for each concentration of this compound compared to the untreated control. Plot the percentage of viability against the log of the this compound concentration to determine the IC50 value.

LDH (Lactate Dehydrogenase) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium. LDH is a stable cytosolic enzyme that is released upon cell lysis, making it an indicator of compromised cell membrane integrity.

Materials:

  • This compound (dissolved in a suitable solvent, e.g., DMSO)

  • Selected cell lines

  • Complete cell culture medium

  • 96-well tissue culture plates

  • LDH cytotoxicity assay kit (commercially available)

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at an optimal density in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the different concentrations to the respective wells. Include controls for spontaneous LDH release (vehicle-treated cells) and maximum LDH release (cells treated with a lysis buffer provided in the kit).

  • Incubation: Incubate the plate for the desired exposure times (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 atmosphere.

  • Supernatant Collection: After incubation, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes to pellet any detached cells. Carefully transfer a specific volume of the supernatant (e.g., 50 µL) from each well to a new 96-well plate.

  • LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add the reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit's protocol (usually 20-30 minutes), protected from light.

  • Stop Reaction and Absorbance Measurement: Add the stop solution (if required by the kit) to each well. Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader. A reference wavelength (e.g., 680 nm) should also be measured to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cytotoxicity for each this compound concentration using the values from the spontaneous and maximum LDH release controls. Plot the percentage of cytotoxicity against the log of the this compound concentration to determine the IC50 value.

Signaling Pathway

Given this compound's characterization as a papaverine-like spasmolytic agent, a relevant signaling pathway to consider is the smooth muscle relaxation pathway. Papaverine is known to inhibit phosphodiesterases, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). This cascade ultimately results in the dephosphorylation of myosin light chains and smooth muscle relaxation. The following diagram illustrates this proposed mechanism.

G This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibits ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase cAMP cAMP AC->cAMP Converts cGMP cGMP GC->cGMP Converts PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits PKG->MLCK_active Inhibits Myosin_LC_P Phosphorylated Myosin Light Chain MLCK_active->Myosin_LC_P Phosphorylates MLCK_inactive Inactive MLCK Myosin_LC Myosin Light Chain Myosin_LC_P->Myosin_LC Dephosphorylation Contraction Smooth Muscle Contraction Myosin_LC_P->Contraction Relaxation Smooth Muscle Relaxation Myosin_LC->Relaxation

Caption: Proposed signaling pathway for this compound-induced smooth muscle relaxation.

References

Application Notes and Protocols for In Vivo Gastrointestinal Motility Models for Proxazole Testing

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxazole is an oxadiazole derivative with analgesic and anti-inflammatory properties, and it is classified as a drug for functional gastrointestinal disorders, suggesting its potential to modulate gastrointestinal motility.[1] Prokinetic agents are a class of drugs that enhance coordinated gastrointestinal motility and transit of luminal contents.[2] The evaluation of new chemical entities for prokinetic activity is a critical step in the development of treatments for motility disorders such as gastroparesis, constipation, and functional dyspepsia. This document provides detailed application notes and protocols for two standard in vivo models to assess the prokinetic efficacy of this compound: the Charcoal Meal Transit Test and the Castor Oil-Induced Diarrhea Model.

Putative Mechanism of Action of Prokinetic Agents

The precise mechanism of action for this compound's effects on gastrointestinal motility is not definitively established in publicly available literature. However, prokinetic agents typically exert their effects through the modulation of key signaling pathways that regulate smooth muscle contraction and relaxation in the gastrointestinal tract. The two primary pathways are the cholinergic and serotonergic systems.

Cholinergic Signaling Pathway

Acetylcholine is a major excitatory neurotransmitter in the enteric nervous system. Its binding to muscarinic receptors (primarily M3) on smooth muscle cells initiates a signaling cascade that leads to muscle contraction and increased motility.

Cholinergic_Signaling Acetylcholine Acetylcholine M3_Receptor Muscarinic M3 Receptor Acetylcholine->M3_Receptor Binds to Gq_Protein Gq Protein M3_Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release (from Sarcoplasmic Reticulum) IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates Contraction Smooth Muscle Contraction Ca_Release->Contraction PKC_Activation->Contraction

Caption: Cholinergic signaling pathway leading to smooth muscle contraction.

Serotonergic Signaling Pathway

Serotonin (5-HT) is another key regulator of gastrointestinal motility. Activation of 5-HT4 receptors on enteric neurons enhances the release of acetylcholine, thereby promoting motility.

Serotonergic_Signaling Serotonin Serotonin 5HT4_Receptor 5-HT4 Receptor (on Enteric Neuron) Serotonin->5HT4_Receptor Binds to Gs_Protein Gs Protein 5HT4_Receptor->Gs_Protein Activates AC Adenylyl Cyclase Gs_Protein->AC Activates cAMP cAMP AC->cAMP Produces PKA Protein Kinase A cAMP->PKA Activates ACh_Release Acetylcholine Release PKA->ACh_Release Enhances Contraction Smooth Muscle Contraction ACh_Release->Contraction

Caption: Serotonergic signaling pathway enhancing acetylcholine release.

In Vivo Models for Gastrointestinal Motility

The following are detailed protocols for two widely used in vivo models for assessing the prokinetic activity of test compounds like this compound.

Application Protocol 1: Charcoal Meal Transit Test in Rodents

Objective
Materials
  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Positive control: Cisapride or other known prokinetic agent

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Male Swiss albino mice (20-25 g) or Wistar rats (180-220 g)

  • Oral gavage needles

  • Dissection tools

  • Ruler

Experimental Workflow

Charcoal_Meal_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_eval Evaluation Fasting Fast animals for 18 hours (access to water ad libitum) Grouping Randomly divide animals into groups (Vehicle, this compound, Positive Control) Fasting->Grouping Drug_Admin Administer Vehicle, this compound, or Positive Control orally Grouping->Drug_Admin Wait_30 Wait for 30 minutes Drug_Admin->Wait_30 Charcoal_Admin Administer Charcoal Meal orally Wait_30->Charcoal_Admin Wait_20 Wait for 20 minutes Charcoal_Admin->Wait_20 Sacrifice Euthanize animals by cervical dislocation Wait_20->Sacrifice Dissect Dissect and expose the small intestine from pylorus to cecum Sacrifice->Dissect Measure Measure total length of the small intestine and the distance traveled by the charcoal Dissect->Measure

Caption: Experimental workflow for the charcoal meal transit test.

Detailed Procedure
  • Animal Preparation: Fast the animals for 18 hours prior to the experiment, with free access to water.[4]

  • Grouping: Randomly divide the animals into at least three groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (at desired dose levels)

    • Group 3: Positive control (e.g., Cisapride, 5 mg/kg)

  • Dosing: Administer the vehicle, this compound, or positive control orally via gavage.

  • Charcoal Administration: Thirty minutes after drug administration, administer the charcoal meal orally (0.5 mL for mice, 1.5 mL for rats).

  • Transit Time: Twenty minutes after charcoal administration, euthanize the animals by cervical dislocation.

  • Measurement: Carefully dissect the abdomen and expose the small intestine from the pylorus to the cecum. Measure the total length of the small intestine and the distance traveled by the charcoal front.

  • Calculation: Calculate the percentage of intestinal transit for each animal using the following formula:

    • % Intestinal Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

Illustrative Data Presentation

Disclaimer: The following data is illustrative and based on the expected prokinetic effects of a test compound. Specific results for this compound would need to be determined experimentally.

Table 1: Effect of this compound on Charcoal Meal Transit in Mice

Treatment GroupDose (mg/kg)Intestinal Transit (%) (Mean ± SEM)
Vehicle Control-55.2 ± 3.1
This compound1068.5 ± 4.2*
This compound2079.1 ± 3.8
Cisapride582.4 ± 3.5

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Application Protocol 2: Castor Oil-Induced Diarrhea Model in Rodents

Objective

To evaluate the potential of this compound to counteract the diarrheal effects of castor oil, which induces diarrhea by increasing intestinal motility and fluid secretion. A reduction in the frequency and severity of diarrhea suggests an anti-diarrheal or motility-normalizing effect.

Materials
  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose in sterile water)

  • Positive control: Loperamide

  • Castor oil

  • Male Swiss albino mice (20-25 g) or Wistar rats (180-220 g)

  • Oral gavage needles

  • Individual cages with absorbent paper lining

  • Balance for weighing fecal pellets

Experimental Workflow

Castor_Oil_Workflow cluster_prep Preparation cluster_dosing Dosing cluster_eval Observation Fasting Fast animals for 18 hours (access to water ad libitum) Grouping Randomly divide animals into groups (Vehicle, this compound, Positive Control) Fasting->Grouping Drug_Admin Administer Vehicle, this compound, or Positive Control orally Grouping->Drug_Admin Wait_60 Wait for 60 minutes Drug_Admin->Wait_60 Castor_Oil_Admin Administer Castor Oil orally Wait_60->Castor_Oil_Admin Observe Observe animals for 4 hours in individual cages Castor_Oil_Admin->Observe Record Record onset of diarrhea, number of wet and dry fecal pellets, and total fecal weight Observe->Record

Caption: Experimental workflow for the castor oil-induced diarrhea model.

Detailed Procedure
  • Animal Preparation: Fast the animals for 18 hours prior to the experiment, with free access to water.

  • Grouping: Randomly divide the animals into at least three groups (n=6-8 per group):

    • Group 1: Vehicle control

    • Group 2: this compound (at desired dose levels)

    • Group 3: Positive control (e.g., Loperamide, 2 mg/kg)

  • Dosing: Administer the vehicle, this compound, or positive control orally via gavage.

  • Induction of Diarrhea: Sixty minutes after drug administration, administer castor oil orally (0.5 mL for mice, 2 mL for rats).

  • Observation: Place each animal in an individual cage lined with absorbent paper and observe for 4 hours.

  • Data Collection: Record the following parameters:

    • Time to the first diarrheal stool (onset of diarrhea).

    • Total number of wet and dry fecal pellets.

    • Total weight of fecal pellets.

  • Calculation: Calculate the percentage inhibition of defecation for each group using the formula:

    • % Inhibition = ((Control mean - Treated mean) / Control mean) x 100

Illustrative Data Presentation

Disclaimer: The following data is illustrative and based on the expected effects of a test compound with potential anti-diarrheal or motility-normalizing properties. Specific results for this compound would need to be determined experimentally.

Table 2: Effect of this compound on Castor Oil-Induced Diarrhea in Rats

Treatment GroupDose (mg/kg)Onset of Diarrhea (min) (Mean ± SEM)Total Fecal Output (g) (Mean ± SEM)Inhibition of Defecation (%)
Vehicle Control-45.3 ± 5.12.8 ± 0.3-
This compound1072.8 ± 6.51.9 ± 0.232.1
This compound2098.2 ± 8.1 1.2 ± 0.157.1
Loperamide2155.6 ± 10.3 0.5 ± 0.0582.1

*p < 0.05, **p < 0.01 compared to Vehicle Control.

Conclusion

The described in vivo models provide robust and reproducible methods for evaluating the prokinetic potential of this compound. The charcoal meal transit test directly assesses the effect on intestinal propulsion, while the castor oil-induced diarrhea model provides insights into its ability to normalize pathologically increased motility. The illustrative data presented in the tables can be used as a reference for expected outcomes with a prokinetic agent. It is recommended to test a range of doses of this compound to establish a dose-response relationship and to include both a vehicle control and a clinically relevant positive control for valid comparison. The signaling pathway diagrams provide a theoretical framework for understanding the potential mechanisms through which this compound may exert its effects on gastrointestinal motility. Further mechanistic studies would be required to elucidate the precise molecular targets of this compound.

References

Application Notes and Protocols for Investigating Drug Interactions of Proxazole

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Proxazole is an analgesic and anti-inflammatory agent utilized for functional gastrointestinal disorders.[1][2] As with any therapeutic agent, a thorough understanding of its potential for drug-drug interactions (DDIs) is paramount for ensuring patient safety and therapeutic efficacy. This document provides a detailed experimental framework for investigating the DDI potential of this compound, focusing on its effects on major drug-metabolizing enzymes and plasma protein binding.

The provided protocols are designed to be comprehensive, guiding researchers through both in vitro and in vivo assessments, in line with regulatory expectations for DDI studies.[3][4][5]

Key Areas of Investigation

The primary focus of this protocol is to assess this compound's potential as both a perpetrator and a victim of pharmacokinetic DDIs. The core investigations will revolve around:

  • Cytochrome P450 (CYP) Enzyme Inhibition: To determine if this compound inhibits the activity of major CYP isoforms, which are responsible for the metabolism of a vast number of drugs.

  • Plasma Protein Binding: To evaluate the extent to which this compound binds to plasma proteins and its potential to be displaced by or to displace other co-administered drugs.

Data Presentation

Table 1: In Vitro CYP450 Inhibition by this compound (IC50 Values)
CYP IsoformProbe SubstrateThis compound IC50 (µM)Positive Control InhibitorPositive Control IC50 (µM)
CYP1A2Phenacetin[Experimental Data]Fluvoxamine[Expected Value]
CYP2B6Bupropion[Experimental Data]Ticlopidine[Expected Value]
CYP2C8Amodiaquine[Experimental Data]Gemfibrozil[Expected Value]
CYP2C9Diclofenac[Experimental Data]Sulfaphenazole[Expected Value]
CYP2C19S-Mephenytoin[Experimental Data]Omeprazole[Expected Value]
CYP2D6Dextromethorphan[Experimental Data]Quinidine[Expected Value]
CYP3A4Midazolam[Experimental Data]Ketoconazole[Expected Value]
Table 2: Plasma Protein Binding of this compound
SpeciesMethodThis compound Concentration (µM)Percent Bound (%)Unbound Fraction (fu)
HumanEquilibrium Dialysis[Experimental Data][Experimental Data][Experimental Data]
RatEquilibrium Dialysis[Experimental Data][Experimental Data][Experimental Data]
MouseEquilibrium Dialysis[Experimental Data][Experimental Data][Experimental Data]

Experimental Protocols

Protocol 1: In Vitro Cytochrome P450 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against major human CYP450 isoforms.

Materials:

  • Human liver microsomes (HLM) or recombinant human CYP enzymes

  • This compound

  • CYP-specific probe substrates and their metabolites (see Table 1)

  • CYP-specific positive control inhibitors (see Table 1)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Acetonitrile or other suitable organic solvent for quenching

  • 96-well plates

  • LC-MS/MS system

Methodology:

  • Preparation of Reagents:

    • Prepare stock solutions of this compound, probe substrates, and positive control inhibitors in a suitable solvent (e.g., DMSO).

    • Prepare working solutions by diluting the stock solutions in incubation buffer. The final concentration of the organic solvent in the incubation mixture should be kept low (<1%) to avoid affecting enzyme activity.

  • Incubation:

    • In a 96-well plate, combine human liver microsomes or recombinant CYP enzymes, phosphate buffer, and a range of concentrations of this compound (or positive control inhibitor).

    • Pre-incubate the mixture at 37°C for 5-10 minutes.

    • Initiate the metabolic reaction by adding the CYP-specific probe substrate and the NADPH regenerating system.

    • Incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Reaction Termination and Sample Processing:

    • Stop the reaction by adding a cold quenching solution (e.g., acetonitrile) containing an internal standard.

    • Centrifuge the plate to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the formation of the specific metabolite from the probe substrate using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percent inhibition of CYP activity at each this compound concentration relative to the vehicle control.

    • Determine the IC50 value by fitting the concentration-response data to a suitable nonlinear regression model.

Protocol 2: Plasma Protein Binding Assay using Equilibrium Dialysis

Objective: To determine the fraction of this compound bound to plasma proteins from different species.

Materials:

  • Plasma (human, rat, mouse)

  • This compound

  • Phosphate buffered saline (PBS), pH 7.4

  • Equilibrium dialysis apparatus (e.g., RED device)

  • Dialysis membrane with an appropriate molecular weight cutoff

  • LC-MS/MS system

Methodology:

  • Preparation of Solutions:

    • Prepare a stock solution of this compound in a suitable solvent.

    • Spike the plasma with this compound to achieve the desired final concentrations.

  • Equilibrium Dialysis:

    • Add the this compound-spiked plasma to one chamber of the dialysis unit and an equal volume of PBS to the other chamber.

    • Incubate the dialysis apparatus at 37°C with gentle shaking for a sufficient time to reach equilibrium (typically 4-24 hours).

  • Sample Collection:

    • After incubation, collect aliquots from both the plasma and the buffer chambers.

  • LC-MS/MS Analysis:

    • Determine the concentration of this compound in the plasma and buffer samples using a validated LC-MS/MS method.

  • Data Analysis:

    • Calculate the percentage of this compound bound to plasma proteins using the following formula: % Bound = ((C_plasma - C_buffer) / C_plasma) * 100 where C_plasma is the concentration of this compound in the plasma chamber and C_buffer is the concentration in the buffer chamber at equilibrium.

    • The unbound fraction (fu) is calculated as: fu = C_buffer / C_plasma.

Visualizations

Signaling Pathway and Experimental Workflow Diagrams

G cluster_0 In Vitro CYP450 Inhibition Workflow prep Prepare Reagents (this compound, Substrates, HLM) incubate Incubate at 37°C (this compound + HLM + Substrate + NADPH) prep->incubate terminate Terminate Reaction (Add Cold Acetonitrile) incubate->terminate analyze Analyze Metabolite Formation (LC-MS/MS) terminate->analyze calculate Calculate IC50 Values analyze->calculate

Caption: Workflow for In Vitro CYP450 Inhibition Assay.

G cluster_1 Plasma Protein Binding Workflow (Equilibrium Dialysis) spike Spike Plasma with this compound dialyze Equilibrium Dialysis (Plasma vs. PBS at 37°C) spike->dialyze sample Collect Samples (Plasma and Buffer Chambers) dialyze->sample analyze Quantify this compound (LC-MS/MS) sample->analyze calculate Calculate % Bound and fu analyze->calculate

Caption: Workflow for Plasma Protein Binding Assay.

G cluster_2 Potential Metabolic Pathway of this compound This compound This compound Metabolite1 Phase I Metabolite (e.g., N-dealkylation) This compound->Metabolite1 CYP-mediated Metabolite2 Phase I Metabolite (e.g., Hydroxylation) This compound->Metabolite2 CYP-mediated Conjugate1 Phase II Conjugate (e.g., Glucuronide) Metabolite1->Conjugate1 UGT-mediated Conjugate2 Phase II Conjugate (e.g., Sulfate) Metabolite2->Conjugate2 SULT-mediated

Caption: Postulated Metabolic Pathway for this compound.

Conclusion

The described protocols provide a robust starting point for a comprehensive evaluation of the drug-drug interaction potential of this compound. The data generated from these studies are crucial for predicting clinical DDI risk and informing safe and effective use of this compound in combination with other medications. It is recommended that these in vitro studies be followed by in vivo animal and, if warranted, human DDI studies to confirm the clinical relevance of any observed interactions.

References

Application Note: Long-Term Stability Testing of Proxazole in Cell Culture Media

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Proxazole is a compound with demonstrated anti-inflammatory and analgesic properties.[1] As its use in in vitro studies becomes more prevalent, understanding its stability in cell culture media over extended periods is crucial for obtaining reliable and reproducible experimental results. The stability of a small molecule in culture media can be influenced by several factors, including media composition, pH, temperature, and the presence of cellular enzymes.[2] This document provides a comprehensive protocol for evaluating the long-term stability of this compound in various cell culture media.

Key Considerations for this compound Stability

Several factors can contribute to the degradation of this compound in a cell culture environment:

  • Enzymatic Degradation: Cell culture media supplemented with serum contains various enzymes, such as esterases and proteases, that can metabolize the compound.[3]

  • Cellular Metabolism: If working with live cells, their metabolic activity can contribute to the degradation of this compound.

  • pH Instability: The physiological pH of cell culture media (typically 7.2-7.4) may lead to the degradation of pH-sensitive compounds.

  • Binding to Components: this compound may bind to proteins (e.g., albumin in fetal bovine serum) or plasticware, reducing its effective concentration.

Experimental Protocols

Protocol 1: Preparation of this compound Stock and Working Solutions

Objective: To prepare a high-concentration stock solution of this compound and subsequent working solutions for stability testing.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Desired cell culture medium (e.g., DMEM, RPMI-1640) with or without serum

  • Sterile microcentrifuge tubes or vials

Procedure:

  • Stock Solution Preparation:

    • Dissolve this compound powder in DMSO to create a high-concentration stock solution (e.g., 10 mM).

    • Ensure complete dissolution by vortexing.

    • Aliquot the stock solution into small volumes to minimize freeze-thaw cycles.

    • Store the aliquots at -20°C or -80°C.

  • Working Solution Preparation:

    • On the day of the experiment, thaw a fresh aliquot of the this compound stock solution.

    • Dilute the stock solution with the desired pre-warmed (37°C) cell culture medium to the final experimental concentration (e.g., 1 µM, 10 µM, 100 µM).

    • The final concentration of DMSO in the medium should be kept low (typically <0.1%) to avoid solvent-induced cellular toxicity.

Protocol 2: Long-Term Stability Assessment of this compound in Cell Culture Media

Objective: To determine the stability of this compound in a specific cell culture medium over time at 37°C.

Methodology:

  • Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration.

  • Aliquot the solution into sterile tubes or wells of a plate for each time point to be tested (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).

  • Place the samples in a 37°C incubator, mimicking the conditions of a cell culture experiment.

  • At each designated time point, remove one aliquot and immediately store it at -80°C to halt any further degradation. The sample at time 0 should be frozen immediately after preparation.

  • After collecting all time-point samples, analyze the concentration of the parent this compound compound in each sample using a validated analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Plot the percentage of this compound remaining versus time to determine the stability profile.

Data Presentation

The quantitative data obtained from the stability study should be summarized in a clear and structured table for easy comparison.

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time (hours)This compound Concentration (µM) - Replicate 1This compound Concentration (µM) - Replicate 2This compound Concentration (µM) - Replicate 3Average Concentration (µM)% Remaining
010.19.910.010.0100
29.89.79.99.898
49.59.69.49.595
89.19.29.09.191
128.88.98.78.888
248.28.48.38.383
487.57.67.47.575
726.87.06.96.969

Note: The data presented in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the experimental conditions.

Mandatory Visualizations

Signaling Pathway Diagram

Given that this compound is an anti-inflammatory agent, a potential mechanism of action could involve the modulation of key inflammatory signaling pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway is a central regulator of inflammation. The following diagram illustrates a simplified representation of this pathway, which could be a target for investigation with this compound.

NF-kB Signaling Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1) Receptor Receptor IKK_Complex IKK Complex Receptor->IKK_Complex Activates IkB IκB IKK_Complex->IkB Phosphorylates NFkB NF-κB (p50/p65) IkB->NFkB Inhibits (bound) NFkB_active Active NF-κB IkB->NFkB_active Degradation releases This compound This compound (Hypothesized Target) This compound->IKK_Complex Inhibits? DNA DNA NFkB_active->DNA Translocates and binds Gene_Expression Pro-inflammatory Gene Expression DNA->Gene_Expression Induces

Caption: Hypothesized mechanism of this compound on the NF-κB signaling pathway.

Experimental Workflow Diagram

The following diagram outlines the general workflow for assessing the long-term stability of this compound in cell culture media.

Experimental Workflow for this compound Stability Testing Prepare_Stock Prepare this compound Stock Solution (DMSO) Prepare_Working Prepare Working Solution in Cell Culture Medium Prepare_Stock->Prepare_Working Incubate Incubate at 37°C Prepare_Working->Incubate Collect_Samples Collect Aliquots at Time Points (0, 2, 4, 8, 12, 24, 48, 72h) Incubate->Collect_Samples Store_Samples Store Samples at -80°C Collect_Samples->Store_Samples Analyze Analyze this compound Concentration (HPLC/LC-MS) Store_Samples->Analyze Data_Analysis Calculate % Remaining and Plot vs. Time Analyze->Data_Analysis End End Data_Analysis->End

Caption: Workflow for long-term stability testing of this compound.

References

Troubleshooting & Optimization

Overcoming Proxazole solubility issues in aqueous buffers

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Proxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges encountered during experiments with this compound, with a primary focus on its solubility in aqueous buffers.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary characteristics?

This compound is a small molecule with analgesic and anti-inflammatory properties, primarily used for functional gastrointestinal disorders.[1] It is an alkylbenzene derivative with the molecular formula C₁₇H₂₅N₃O and a molecular weight of approximately 287.4 g/mol .[2] Its chemical structure includes a 1,2,4-oxadiazole ring. This compound is lipophilic, with a predicted XLogP3 value of 3.8, which indicates poor aqueous solubility.[2]

Q2: I'm having trouble dissolving this compound in my aqueous buffer. What is the recommended starting solvent?

Due to its lipophilic nature, this compound is poorly soluble in water and aqueous buffers alone. The recommended starting solvent is 100% Dimethyl Sulfoxide (DMSO).[3]

Q3: What is the maximum concentration of DMSO that is safe for my cell-based assays?

The tolerance to DMSO is cell-line dependent. However, as a general guideline, the final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, to avoid cytotoxic effects. Most cell lines can tolerate up to 0.5%, but it is crucial to perform a vehicle control experiment to determine the optimal concentration for your specific cell line and assay duration.

Q4: After dissolving this compound in DMSO, it precipitates when I add it to my aqueous buffer. How can I prevent this?

Precipitation upon addition to aqueous media is a common issue with lipophilic compounds. Here are some troubleshooting steps:

  • Lower the final concentration: The most straightforward solution is to work with a lower final concentration of this compound in your aqueous buffer.

  • Use a co-solvent: Incorporating a small percentage of a water-miscible organic co-solvent, such as ethanol, in your final solution can help maintain solubility.

  • pH adjustment: this compound is a weakly basic drug, and its solubility may increase in acidic conditions (pH < pKa).[4] Experimenting with a lower pH buffer, if compatible with your experimental system, might improve solubility.

  • Utilize excipients: For formulation development, consider using solubility-enhancing excipients like cyclodextrins or surfactants.

Q5: Can I use the citrate salt of this compound to improve its aqueous solubility?

Troubleshooting Guide: Solubility Issues

IssuePossible CauseRecommended Solution
This compound powder does not dissolve in aqueous buffer. High lipophilicity of this compound.Dissolve this compound in 100% DMSO to create a high-concentration stock solution first.
Precipitation occurs immediately upon adding DMSO stock to the aqueous buffer. The final concentration of this compound exceeds its solubility limit in the mixed solvent.Decrease the final concentration of this compound. Prepare intermediate dilutions in a mixture of DMSO and your aqueous buffer before the final dilution.
The solution becomes cloudy over time after initial dissolution. Slow precipitation or aggregation of the compound.Use the prepared solution immediately. Consider adding a small amount of a stabilizing surfactant like Tween 80 to your buffer, if permissible for your experiment.
Inconsistent results in biological assays. Incomplete dissolution or precipitation of this compound leading to inaccurate concentrations.Visually inspect your solutions for any signs of precipitation before use. Centrifuge the solution and test the supernatant to ensure the compound is fully dissolved. Always include a vehicle control (buffer with the same final DMSO concentration) in your experiments.

Quantitative Solubility Data

Direct experimental data for the solubility of this compound in various aqueous buffers is limited in publicly available literature. However, based on its chemical properties and data for similar oxadiazole compounds, the following provides an estimated guide.

Solvent/BufferTemperatureEstimated SolubilityNotes
Water Room Temp.Very Poorly SolubleDue to high lipophilicity (XLogP3 = 3.8).
Phosphate-Buffered Saline (PBS, pH 7.4) Room Temp.Very Poorly SolubleLikely to be in the low µg/mL range.
Dimethyl Sulfoxide (DMSO) Room Temp.SolubleA reliable solvent for creating stock solutions.
Ethanol Room Temp.Moderately SolubleCan be used as a co-solvent.

Experimental Protocol: Preparation of this compound Working Solution

This protocol describes the preparation of a this compound working solution for a typical in vitro cell culture experiment, starting from a solid powder.

Materials:

  • This compound powder

  • 100% DMSO (cell culture grade)

  • Sterile aqueous buffer (e.g., PBS, pH 7.4) or cell culture medium

  • Sterile, low-binding microcentrifuge tubes

  • Calibrated pipettes

Procedure:

  • Prepare a High-Concentration Stock Solution in DMSO:

    • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 100% DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).

    • Vortex or gently warm the solution until the this compound is completely dissolved. Visually inspect for any remaining solid particles. This is your Primary Stock Solution .

    • Store the Primary Stock Solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.

  • Prepare an Intermediate Dilution (Optional but Recommended):

    • To minimize the risk of precipitation, it is advisable to make an intermediate dilution of the Primary Stock Solution in your aqueous buffer or cell culture medium.

    • For example, dilute the Primary Stock Solution 1:10 or 1:100 in the aqueous buffer. Mix thoroughly by gentle pipetting.

  • Prepare the Final Working Solution:

    • Add the required volume of the Primary Stock Solution (or the intermediate dilution) to your final volume of aqueous buffer or cell culture medium to achieve the desired final concentration of this compound.

    • Crucially, ensure the final concentration of DMSO is at a non-toxic level for your cells (e.g., ≤ 0.1%).

    • Mix immediately and thoroughly by gentle inversion or pipetting.

    • Use the final working solution as soon as possible after preparation.

Workflow for Preparing this compound Working Solution:

G cluster_0 Step 1: Primary Stock Preparation cluster_1 Step 2: Dilution cluster_2 Step 3: Application Proxazole_Powder This compound Powder Primary_Stock 10-50 mM Primary Stock in 100% DMSO Proxazole_Powder->Primary_Stock Dissolve DMSO 100% DMSO DMSO->Primary_Stock Final_Solution Final Working Solution (≤ 0.1% DMSO) Primary_Stock->Final_Solution Dilute Aqueous_Buffer Aqueous Buffer or Cell Culture Medium Aqueous_Buffer->Final_Solution Experiment In Vitro Assay Final_Solution->Experiment Use Immediately G cluster_nucleus Nuclear Events TNF_alpha TNF-α TNFR TNFR TNF_alpha->TNFR Binds IKK IKK Complex TNFR->IKK Activates This compound This compound This compound->TNF_alpha Inhibits? COX COX Enzymes This compound->COX Inhibits? IkappaB IκB IKK->IkappaB Phosphorylates for Degradation NF_kappaB NF-κB IkappaB->NF_kappaB Inhibits Nucleus Nucleus NF_kappaB->Nucleus Translocates Gene_Expression Pro-inflammatory Gene Expression (e.g., IL-6, COX-2) Nucleus->Gene_Expression Induces Inflammation Inflammation & Pain Gene_Expression->Inflammation Prostaglandins Prostaglandins COX->Prostaglandins Arachidonic_Acid Arachidonic Acid Arachidonic_Acid->COX Prostaglandins->Inflammation

References

Preventing Proxazole precipitation in cell culture media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Proxazole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the use of this compound in cell culture experiments, with a specific focus on preventing precipitation.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a compound with anti-inflammatory and analgesic properties.[1] It is structurally classified as an alkylbenzene containing a 1,2,4-oxadiazole ring.[2] While its precise mechanism of action is not definitively established in all contexts, its anti-inflammatory effects are likely mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of pro-inflammatory prostaglandins.[3][4][5] Additionally, this compound has been described as a spasmolytic agent similar to papaverine, which may involve the inhibition of phosphodiesterase, leading to an increase in intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP) and subsequent smooth muscle relaxation.

Q2: Why is this compound precipitating in my cell culture medium?

A2: this compound, like many organic small molecules, has limited aqueous solubility. Precipitation in cell culture media, which are primarily aqueous, can occur for several reasons:

  • High Final Concentration: The desired concentration of this compound in your experiment may exceed its solubility limit in the culture medium.

  • "Solvent Shock": When a concentrated stock solution of this compound (typically in an organic solvent like DMSO) is added too quickly to the aqueous medium, the compound can rapidly precipitate before it has a chance to disperse.

  • Low Aqueous Solubility: The inherent chemical properties of this compound, suggested by a predicted XLogP3 of approximately 3.8, indicate a preference for lipid-rich environments over aqueous ones.

  • Media Components: Interactions with salts, proteins (especially in serum-containing media), and other components of the cell culture medium can reduce the solubility of this compound.

  • Temperature Fluctuations: Changes in temperature, such as moving from room temperature preparation to a 37°C incubator, can affect the solubility of the compound.

  • pH of the Medium: The pH of the cell culture medium can influence the ionization state of this compound and thus its solubility. The predicted pKa of this compound is approximately 9.42.

Q3: What is the recommended solvent for preparing this compound stock solutions?

A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is a powerful polar aprotic solvent that can dissolve a wide range of organic compounds.

Q4: What is the maximum recommended final concentration of DMSO in my cell culture?

A4: To avoid solvent-induced cytotoxicity, the final concentration of DMSO in your cell culture should be kept as low as possible. A final DMSO concentration of less than 0.5% (v/v) is generally considered safe for most cell lines, with <0.1% being ideal. It is crucial to perform a vehicle control experiment to determine the specific tolerance of your cell line to DMSO.

Q5: Can I store diluted this compound solutions in cell culture media?

A5: It is not recommended to store pre-diluted solutions of this compound in cell culture media for extended periods. Due to its limited aqueous solubility, the compound is likely to precipitate over time. Always prepare fresh dilutions from your concentrated stock solution for each experiment.

Troubleshooting Guide: this compound Precipitation

This guide provides a step-by-step approach to troubleshoot and prevent this compound precipitation in your cell culture experiments.

Problem Potential Cause Recommended Solution
Precipitate forms immediately upon adding the stock solution to the media. 1. High final concentration: The target concentration exceeds this compound's solubility limit. 2. "Solvent Shock": The concentrated stock solution is not dispersing quickly enough.1. Lower the final concentration: If experimentally feasible, reduce the final concentration of this compound. 2. Use a stepwise dilution: Instead of adding the stock directly to the final volume of media, perform an intermediate dilution in a smaller volume of media first. 3. Improve mixing technique: Add the stock solution drop-by-drop to the media while gently vortexing or swirling. Avoid adding the stock directly to the side of the vessel.
Precipitate forms over time in the incubator. 1. Supersaturated solution: The initial solution was supersaturated and is now equilibrating. 2. Interaction with media components: this compound is interacting with serum proteins or other media components. 3. Temperature fluctuations: Changes in temperature are affecting solubility.1. Use a solubilizing agent: Consider using a small amount of a non-ionic surfactant (e.g., Tween® 80) or a cyclodextrin. The effect of these agents on your specific cell line must be evaluated. 2. Reduce serum concentration: If possible, try reducing the serum percentage in your media, as serum proteins can sometimes contribute to compound precipitation. 3. Ensure temperature stability: Minimize temperature changes when handling the culture plates. Pre-warm the media to 37°C before adding the this compound stock solution.
Inconsistent results or lower than expected activity. Micro-precipitation: The compound may be forming very fine, invisible precipitates, reducing the effective concentration.1. Filter sterilize after dilution: After diluting the stock solution into the final media, filter it through a 0.22 µm syringe filter to remove any micro-precipitates before adding it to the cells. 2. Visually inspect under magnification: Before treating your cells, inspect the diluted this compound solution under a microscope for any signs of fine particulate matter.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound powder

    • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

    • Sterile microcentrifuge tubes or vials

  • Procedure:

    • Based on the molecular weight of this compound (287.41 g/mol ), calculate the mass of this compound required to prepare a stock solution of a desired concentration (e.g., 10 mM or 50 mM).

    • Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of DMSO to the tube.

    • Vortex the solution until the this compound is completely dissolved. Gentle warming (e.g., in a 37°C water bath) may be necessary to facilitate dissolution.

    • Visually inspect the solution to ensure there are no undissolved particles.

    • Aliquot the stock solution into smaller volumes in sterile tubes to avoid repeated freeze-thaw cycles.

    • Store the stock solution at -20°C for long-term storage (months to years) or at 4°C for short-term storage (days to weeks).

Protocol 2: Preparation of Working Solution and Treatment of Cells
  • Materials:

    • This compound stock solution (from Protocol 1)

    • Pre-warmed (37°C) cell culture medium (with or without serum, as required by the experiment)

    • Sterile tubes for dilution

    • Cell culture plates with seeded cells

  • Procedure:

    • Determine the final concentration of this compound required for your experiment.

    • Calculate the volume of the this compound stock solution needed to achieve the final concentration in your total volume of media. Ensure the final DMSO concentration remains below the cytotoxic level for your cells (ideally <0.1%).

    • Stepwise Dilution: a. In a sterile tube, add a portion of the pre-warmed cell culture medium. b. Add the calculated volume of the this compound stock solution to this tube of media. c. Gently vortex or swirl the tube immediately to ensure rapid and thorough mixing. d. Add this intermediate dilution to the remaining volume of your cell culture medium to reach the final desired concentration.

    • Remove the existing medium from your cells.

    • Add the freshly prepared this compound-containing medium to your cells.

    • Remember to include a vehicle control (medium with the same final concentration of DMSO as the treated cells).

    • Incubate the cells for the desired experimental duration.

Signaling Pathways and Visualizations

Hypothetical Mechanism 1: Inhibition of Cyclooxygenase (COX) Pathway

This compound's anti-inflammatory effects may be due to the inhibition of COX-1 and/or COX-2, which would block the conversion of arachidonic acid to prostaglandins (PGs). Prostaglandins are key mediators of inflammation, pain, and fever.

COX_Inhibition_Pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Arachidonic_Acid->COX_Enzymes Prostaglandins Prostaglandins (PGs) COX_Enzymes->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation This compound This compound This compound->COX_Enzymes

Caption: this compound as a hypothetical inhibitor of COX enzymes.

Hypothetical Mechanism 2: Papaverine-like Spasmolytic Action

As a papaverine-like agent, this compound may inhibit phosphodiesterase (PDE), leading to an accumulation of cyclic nucleotides (cAMP and cGMP). This increase in cyclic nucleotides can lead to the relaxation of smooth muscle.

Papaverine_Like_Pathway ATP ATP AC Adenylate Cyclase ATP->AC GTP GTP GC Guanylate Cyclase GTP->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP PDE Phosphodiesterase (PDE) cAMP->PDE Relaxation Smooth Muscle Relaxation cAMP->Relaxation cGMP->PDE cGMP->Relaxation AMP AMP PDE->AMP GMP GMP PDE->GMP This compound This compound This compound->PDE Troubleshooting_Workflow Start This compound Precipitation Observed Check_Concentration Is Final Concentration Too High? Start->Check_Concentration Lower_Concentration Lower Final Concentration Check_Concentration->Lower_Concentration Yes Check_Dilution Is Dilution Technique Correct? Check_Concentration->Check_Dilution No Success Precipitation Resolved Lower_Concentration->Success Stepwise_Dilution Use Stepwise Dilution & Gentle Mixing Check_Dilution->Stepwise_Dilution No Check_Media Are Media Components Causing Issues? Check_Dilution->Check_Media Yes Stepwise_Dilution->Success Modify_Media Reduce Serum or Use Solubilizing Agent Check_Media->Modify_Media Yes Reassess Re-evaluate Experimental Parameters Check_Media->Reassess No Filter_Solution Filter Sterilize Final Working Solution Modify_Media->Filter_Solution Filter_Solution->Success

References

Technical Support Center: Optimizing Proxazole Concentration for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information provided is for research use only.

Proxazole is an anti-inflammatory and analgesic agent also described as a spasmolytic, papaverine-like agent.[1][2] It has been used for functional gastrointestinal disorders.[2] For successful in vitro experiments, optimizing its concentration is a critical first step to ensure meaningful and reproducible results. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the optimal concentration of this compound for their specific experimental needs.

Frequently Asked Questions (FAQs)

Q1: How do I prepare a stock solution of this compound?

A1: The preparation of a stock solution depends on the compound's solubility. This compound is soluble in DMSO.[3][4]

  • Stock Concentration: A common practice is to prepare a high-concentration stock solution, for example, 10 mM in 100% DMSO. This allows for minimal volumes to be added to the experimental media, which is crucial to keep the final solvent concentration low (typically ≤ 0.5% for DMSO).

  • Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles. Store stock solutions at -20°C for long-term stability (months to years).

Q2: What is the recommended starting concentration range for this compound in a new experiment?

A2: For a compound with known biological activity, but new to your specific assay, it is recommended to start with a broad concentration range spanning several orders of magnitude. A typical starting point would be from 1 nM to 100 µM. This wide range helps to quickly identify the potency of the compound in your system. Potency in cell-based assays is typically expected in the <1-10 µM range.

Q3: How do I determine the optimal concentration of this compound for my cell-based assay?

A3: The optimal concentration is a balance between efficacy (observing the desired biological effect) and toxicity (minimizing cell death). This is typically determined by performing two key experiments in parallel:

  • Dose-Response Assay: This measures the biological activity of this compound across a range of concentrations to determine the EC₅₀ or IC₅₀ (the concentration at which 50% of the maximal effect or inhibition is observed).

  • Cytotoxicity Assay: This measures the impact of this compound on cell viability to determine the CC₅₀ (the concentration at which 50% of the cells are killed). An ideal experimental concentration is significantly lower than the CC₅₀.

Q4: What should I do if I don't observe any effect from this compound?

A4: Several factors could be at play:

  • Concentration Too Low: The concentrations tested may be below the effective range for your specific cell type or assay. Try a higher concentration range.

  • Compound Instability: this compound might be unstable in your culture media. Assess its stability over the time course of your experiment using methods like HPLC.

  • Cell Type: The target or pathway this compound acts on may not be active or relevant in your chosen cell line.

  • Assay Sensitivity: The assay may not be sensitive enough to detect the effect. Ensure your assay has a sufficient signal-to-noise ratio.

Troubleshooting Guide

Issue Observed Potential Cause Suggested Action & Rationale
High cell death even at low concentrations. Solvent Toxicity Ensure the final DMSO concentration is non-toxic for your cells (typically <0.1% for sensitive cells). Always include a vehicle control (media with the same final DMSO concentration but no compound).
Compound Cytotoxicity Perform a cytotoxicity assay (e.g., MTT, CellTiter-Glo) to determine the CC₅₀. Choose a working concentration well below this value.
Precipitation observed after diluting this compound in media. Poor Aqueous Solubility Visually inspect wells for precipitate. Decrease the final concentration of this compound. Prepare fresh dilutions for each experiment and do not use solutions that have precipitated.
High variability between replicate experiments. Inconsistent Cell Health or Seeding Density Use cells within a consistent and low passage number range. Ensure cell viability is >95% before seeding and maintain a consistent seeding density.
Compound Degradation Prepare fresh stock solutions and dilutions. Avoid repeated freeze-thaw cycles of the stock solution by preparing aliquots.
Dose-response curve is flat or not sigmoidal. Assay Window Too Small Optimize the assay to ensure a large dynamic range between positive and negative controls.
Complex Mechanism of Action The compound may have a non-standard mechanism that doesn't follow a simple dose-response relationship. Consider more advanced kinetic studies.

Quantitative Data Summary

The following table provides a hypothetical summary of data that would be generated during the optimization of this compound concentration. Researchers should generate their own data for their specific cell line and assay.

Parameter Cell Line Assay Duration Value Notes
IC₅₀ HCT11648h5.8 µMConcentration for 50% inhibition of cell proliferation.
CC₅₀ HCT11648h45.2 µMConcentration for 50% cytotoxicity.
Therapeutic Index (TI) HCT11648h7.8Calculated as CC₅₀ / IC₅₀. A higher TI is desirable.
Recommended Working Range HCT11648h1 - 10 µMThis range shows significant efficacy with minimal cytotoxicity.
Solubility in PBS (pH 7.4) N/AN/A< 1 µMIndicates the need for a solvent like DMSO for stock solutions.

Experimental Protocols

Protocol 1: Determining this compound Solubility and Stability
  • Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Create serial dilutions of the stock solution in DMSO.

  • Dilute a small volume (e.g., 2 µL) of each DMSO concentration into a larger volume (e.g., 98 µL) of your desired aqueous buffer (e.g., PBS, cell culture media).

  • Incubate the plate under experimental conditions (e.g., 37°C) for a set period (e.g., 2 hours).

  • Visually inspect for precipitation using a microscope. The highest concentration that remains clear is the approximate kinetic solubility.

  • For stability , incubate the solution under experimental conditions for the desired duration (e.g., 24, 48 hours). At each time point, analyze an aliquot by HPLC to quantify the amount of remaining this compound compared to a time-zero sample.

Protocol 2: MTT Cytotoxicity Assay
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in culture medium and add them to the wells. Include vehicle-only (DMSO) controls and untreated controls. Incubate for the desired duration (e.g., 24, 48, 72 hours).

  • Add MTT Reagent: Add MTT solution (e.g., 10 µL of 5 mg/mL stock) to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.

  • Solubilize Crystals: Remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against this compound concentration to determine the CC₅₀.

Protocol 3: Dose-Response Assay to Determine IC₅₀
  • Follow the same procedure as the cytotoxicity assay (Steps 1 and 2).

  • Assay Readout: After the incubation period, perform the specific assay to measure the biological response of interest (e.g., cytokine production via ELISA, gene expression via qPCR, or enzymatic activity).

  • Data Analysis: Normalize the data to the vehicle control (0% inhibition) and a positive control or maximal inhibition control (100% inhibition). Plot the normalized response against the log of this compound concentration and use a non-linear regression (four-parameter logistic) curve fit to determine the IC₅₀ value.

Visualizations

experimental_workflow cluster_prep Phase 1: Preparation cluster_exp Phase 2: Core Experiments cluster_analysis Phase 3: Analysis & Decision prep_stock Prepare 10 mM Stock in 100% DMSO solubility Determine Kinetic Solubility in Aqueous Buffer prep_stock->solubility dose_response Dose-Response Assay (Determine IC50) solubility->dose_response cytotoxicity Cytotoxicity Assay (Determine CC50) solubility->cytotoxicity analysis Calculate Therapeutic Index (CC50 / IC50) dose_response->analysis cytotoxicity->analysis optimization Select Optimal Concentration (High Efficacy, Low Toxicity) analysis->optimization High TI is ideal

Caption: A standard workflow for optimizing this compound concentration.

troubleshooting_workflow cluster_toxicity Toxicity Issues cluster_efficacy Efficacy Issues start Experiment Start issue Unexpected Result? (e.g., High Toxicity, No Effect) start->issue check_dmso Check Vehicle Control (Is DMSO toxic?) issue->check_dmso Yes (High Toxicity) check_conc Increase this compound Concentration Range issue->check_conc Yes (No Effect) end Proceed with Optimized Protocol issue->end No lower_conc Lower this compound Concentration check_dmso->lower_conc If vehicle is OK lower_conc->end check_stability Verify Compound Stability (HPLC) check_conc->check_stability check_assay Confirm Assay Sensitivity (Controls) check_stability->check_assay check_assay->end

Caption: A decision tree for troubleshooting common experimental issues.

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Pro-inflammatory Receptor mapk MAPK Cascade receptor->mapk Signal nfkb NF-kB Activation mapk->nfkb transcription Gene Transcription (e.g., COX-2, Cytokines) nfkb->transcription This compound This compound This compound->mapk Inhibition

Caption: Hypothetical pathway showing this compound inhibiting MAPK signaling.

References

Troubleshooting Proxazole instability in stock solutions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Proxazole.

Frequently Asked questions (FAQs)

Q1: What is this compound and what is it used for?

This compound is an analgesic and anti-inflammatory drug candidate.[1] It has been investigated for its potential use in functional gastrointestinal disorders.[1][2]

Q2: How should I store this compound powder?

For long-term storage of this compound powder, it is recommended to store it at -20°C for months to years. For short-term storage, 0-4°C is suitable for days to weeks. The product should be kept dry and in the dark.[3]

Q3: What is the recommended solvent for preparing a this compound stock solution?

This compound is soluble in Dimethyl Sulfoxide (DMSO).[3] For biological experiments, it is advisable to prepare a high-concentration stock solution in DMSO.

Q4: How stable is the 1,2,4-oxadiazole ring in this compound's structure?

The 1,2,4-oxadiazole ring is generally stable, particularly in acidic to neutral aqueous solutions. However, it can be susceptible to cleavage under strong basic conditions. Some studies on other 1,2,4-oxadiazole derivatives have shown potential for hydrolysis and photodegradation under specific conditions.

Q5: My this compound solution in DMSO precipitates when I dilute it in my aqueous experimental buffer. What should I do?

This is a common issue with compounds that are poorly soluble in water. To avoid precipitation, it is recommended to perform serial dilutions of the DMSO stock solution in the aqueous buffer. It is crucial to ensure the final DMSO concentration in your experiment is low (typically below 0.5%) to avoid solvent effects on the biological system. Vigorous mixing during dilution can also help.

Troubleshooting Guide

Issue 1: this compound stock solution appears cloudy or has visible particulates.
  • Possible Cause 1: Incomplete dissolution.

    • Solution: Ensure the this compound powder is completely dissolved in DMSO. Gentle warming (if the compound is heat-stable) or sonication can aid dissolution.

  • Possible Cause 2: Precipitation upon storage.

    • Solution: Store the DMSO stock solution in small, single-use aliquots at -20°C or -80°C to minimize freeze-thaw cycles. If precipitation is observed after thawing, try to redissolve the compound by gentle warming or sonication before use.

Issue 2: Inconsistent experimental results using this compound.
  • Possible Cause 1: Degradation of this compound in the stock solution.

    • Solution: Prepare fresh stock solutions regularly. Avoid prolonged storage of stock solutions, even at low temperatures. If you suspect degradation, consider preparing a fresh stock from the powder for critical experiments.

  • Possible Cause 2: Instability in aqueous buffer.

    • Solution: The stability of this compound can be pH-dependent. The 1,2,4-oxadiazole ring is generally more stable in neutral to acidic conditions. If your experimental buffer is alkaline, consider if the pH can be adjusted without affecting your assay. Prepare working solutions in aqueous buffer immediately before use.

  • Possible Cause 3: Photodegradation.

    • Solution: Protect this compound stock solutions and experimental samples from light, especially from UV light, by using amber vials or covering the containers with aluminum foil.

Quantitative Data Summary

Due to the limited publicly available experimental data on this compound's stability, the following table provides an illustrative summary based on the known stability of the 1,2,4-oxadiazole chemical class. This data is for guidance and should be confirmed experimentally.

ConditionParameterValueNotes
pH Stability Optimal pH range3 - 7The 1,2,4-oxadiazole ring is generally stable in acidic to neutral pH.
Alkaline pHPotential for hydrolysisRing cleavage can occur under strong basic conditions.
Solvent Stability DMSOHighRecommended solvent for stock solutions.
Aqueous BuffersLimitedProne to precipitation; stability is pH-dependent.
Temperature Long-term Storage (Powder)-20°CRecommended for months to years.
Short-term Storage (Powder)0 - 4°CSuitable for days to weeks.
Stock Solution (in DMSO)-20°C to -80°CAliquot to avoid freeze-thaw cycles.
Light Exposure UV LightPotential for degradationProtect solutions from light.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (Molecular Weight: 287.41 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or amber vials

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Tare a sterile microcentrifuge tube on an analytical balance.

  • Carefully weigh out 2.87 mg of this compound powder into the tube.

  • Add 1 mL of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly for at least 2 minutes or until the powder is completely dissolved.

  • If dissolution is slow, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile, amber vials.

  • Store the aliquots at -20°C for short-term use (up to 1 month) or -80°C for long-term storage (up to 6 months).

Protocol 2: Assessment of this compound Precipitation in Aqueous Buffer

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer of choice (e.g., Phosphate Buffered Saline, pH 7.4)

  • Sterile microcentrifuge tubes

  • Vortex mixer

Procedure:

  • Prepare a series of dilutions of the this compound stock solution in the aqueous buffer. For example, to test a final concentration of 10 µM, add 1 µL of the 10 mM stock solution to 999 µL of the aqueous buffer.

  • Immediately after adding the stock solution, vortex the tube vigorously for 30 seconds.

  • Visually inspect the solution for any signs of cloudiness or precipitation.

  • Let the solution stand at room temperature for 15-30 minutes and inspect again.

  • For a more sensitive assessment, centrifuge the tube at high speed (e.g., >10,000 x g) for 5-10 minutes and look for a pellet.

Visualizations

Troubleshooting_Workflow Troubleshooting this compound Instability start Inconsistent Experimental Results or Visible Precipitation check_stock Check Stock Solution Is it clear and recently prepared? start->check_stock stock_issue Issue with Stock Solution check_stock->stock_issue prepare_fresh Prepare Fresh Stock Solution (Protocol 1) stock_issue->prepare_fresh No check_dilution Check Dilution in Aqueous Buffer Is there precipitation upon dilution? stock_issue->check_dilution Yes aliquot_store Aliquot and Store Properly (-20°C or -80°C, protect from light) prepare_fresh->aliquot_store aliquot_store->check_dilution dilution_issue Issue with Aqueous Dilution check_dilution->dilution_issue optimize_dilution Optimize Dilution (e.g., serial dilution, vigorous mixing) dilution_issue->optimize_dilution Yes check_buffer_pH Check Buffer pH Is it alkaline? dilution_issue->check_buffer_pH No optimize_dilution->check_buffer_pH adjust_pH Adjust Buffer pH if possible (Optimal pH 3-7) check_buffer_pH->adjust_pH Yes use_immediately Use Working Solution Immediately check_buffer_pH->use_immediately No adjust_pH->use_immediately protect_from_light Protect from Light use_immediately->protect_from_light end Stable Solution for Experiment protect_from_light->end

Caption: A workflow for troubleshooting this compound instability.

Putative_Signaling_Pathway Putative Anti-Inflammatory Signaling Pathway for this compound This compound This compound target Putative Target (e.g., Phosphodiesterase) This compound->target Inhibits smooth_muscle Smooth Muscle Contraction This compound->smooth_muscle Inhibits camp Increased cAMP target->camp Hydrolysis pka Protein Kinase A (PKA) Activation camp->pka nfkb_pathway NF-κB Signaling Pathway pka->nfkb_pathway Inhibits inflammation Inflammatory Response (e.g., cytokine production) nfkb_pathway->inflammation relaxation Smooth Muscle Relaxation (Spasmolytic Effect) smooth_muscle->relaxation

Caption: A putative signaling pathway for this compound's action.

References

Identifying and minimizing off-target effects of Proxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for Proxazole. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize potential off-target effects during experimentation with this compound. The following troubleshooting guides and frequently asked questions (FAQs) provide structured guidance and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known mechanism of action?

This compound is a drug used for functional gastrointestinal disorders, exhibiting anti-inflammatory and analgesic properties.[1][2] It is also described as a spasmolytic agent with papaverine-like effects.[3] this compound belongs to the class of organic compounds known as phenylpropanes and contains a 1,2,4-oxadiazole moiety.[4][5] While its therapeutic effects are documented, its precise molecular target(s) and the specific signaling pathways it modulates to achieve these effects are not extensively characterized in publicly available literature.

Q2: What are off-target effects and why are they a concern when working with this compound?

Off-target effects occur when a compound like this compound binds to and alters the function of proteins other than its intended therapeutic target. These unintended interactions can lead to a variety of issues in research and development, including:

  • Misinterpretation of Experimental Data: An observed phenotype might be incorrectly attributed to the on-target effect, when it is in fact caused by an off-target interaction.

  • Cellular Toxicity: Off-target binding can disrupt critical cellular pathways, leading to adverse effects unrelated to the intended mechanism of action.

  • Poor Clinical Translatability: Promising preclinical results may not be replicated in clinical trials if the observed efficacy is due to off-target effects that do not translate to the whole organism or cause unforeseen side effects.

Given that the full target profile of this compound is not well-defined, it is crucial for researchers to empirically determine its specificity in their experimental systems.

Q3: What are the initial steps to minimize potential off-target effects of this compound in my experiments?

Several proactive strategies can be implemented to reduce the likelihood of off-target effects:

  • Dose-Response Studies: Determine the minimal effective concentration of this compound that elicits the desired on-target effect. Higher concentrations are more likely to engage lower-affinity off-target proteins.

  • Use of Control Compounds: Include a structurally similar but biologically inactive analog of this compound as a negative control. This helps to ensure that the observed effects are not due to the chemical scaffold itself.

  • Cell Line Profiling: If using multiple cell lines, confirm that the expression level of the intended target is consistent. Discrepancies in results between cell lines could indicate off-target effects due to differential expression of unintended targets.

Troubleshooting Guides

Issue: Inconsistent or unexpected phenotypic results.

If you observe unexpected or inconsistent results in your experiments with this compound, it is important to consider the possibility of off-target effects. The following workflow can help you systematically investigate this.

G A Unexpected Phenotype Observed B Confirm Target Expression (Western Blot / qPCR) A->B C Perform Dose-Response Curve B->C D Lowest Effective Concentration Identified C->D E Phenotype Persists at Low Concentration? D->E F Consider Off-Target Effect E->F Yes I On-Target Effect Confirmed E->I No G Validate with Orthogonal Methods (e.g., siRNA/CRISPR) F->G H Phenotype Abolished? G->H H->I Yes J Investigate Off-Target Profile (Proteomics, Kinome Scan) H->J No G cluster_0 CETSA Workflow A Treat cells with this compound or vehicle control B Heat cell lysates to a range of temperatures A->B C Centrifuge to pellet aggregated proteins B->C D Collect supernatant (soluble proteins) C->D E Quantify target protein levels (e.g., Western Blot) D->E F Analyze thermal shift E->F G Target Engagement Confirmed F->G G This compound This compound OnTarget Intended Target This compound->OnTarget On-Target Binding OffTarget Identified Off-Target (e.g., Kinase C) This compound->OffTarget Off-Target Binding OnPathway Therapeutic Signaling Pathway OnTarget->OnPathway OffPathway Unintended Signaling Pathway OffTarget->OffPathway Phenotype Observed Cellular Phenotype OnPathway->Phenotype OffPathway->Phenotype SideEffect Potential Side Effect OffPathway->SideEffect

References

Technical Support Center: Method Development for Proxazole Metabolite Identification In Vitro

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists engaged in the in vitro identification of Proxazole metabolites. The information is designed to address common challenges encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its expected metabolic pathways?

This compound is an anti-inflammatory and spasmolytic agent.[1] Its chemical structure contains a 1,2,4-oxadiazole ring, a phenylpropyl group, and a diethylaminoethyl side chain.[2][3][4] While specific metabolic pathways for this compound are not extensively documented in publicly available literature, based on its structure and the metabolism of similar compounds, the following transformations can be anticipated:

  • Phase I Metabolism (Functionalization):

    • Hydroxylation: Addition of a hydroxyl group (-OH) is a common metabolic route. Potential sites on this compound include the phenyl ring and the alkyl chains.

    • N-dealkylation: Removal of one or both ethyl groups from the diethylamino side chain.

    • Oxidation: Oxidation of the nitrogen atom in the diethylamino group to form an N-oxide. The oxadiazole ring itself is generally considered to be relatively stable to metabolic oxidation.

  • Phase II Metabolism (Conjugation):

    • Glucuronidation: Attachment of a glucuronic acid moiety to a hydroxylated metabolite, increasing its water solubility for excretion.

Q2: Which in vitro systems are suitable for studying this compound metabolism?

Several in vitro systems can be employed to investigate the metabolic fate of this compound:

  • Human Liver Microsomes (HLM): These are subcellular fractions of the liver that are enriched in cytochrome P450 (CYP) enzymes, the primary enzymes responsible for Phase I metabolism. HLMs are a cost-effective and widely used tool for initial metabolite profiling.

  • S9 Fraction: This is the supernatant fraction of a liver homogenate, containing both microsomal and cytosolic enzymes. The S9 fraction is useful for studying both Phase I and some Phase II metabolic reactions.

  • Hepatocytes: These are whole liver cells that contain a full complement of drug-metabolizing enzymes and cofactors, making them suitable for studying a broader range of metabolic pathways, including conjugation reactions.

Q3: What are the essential cofactors for in vitro metabolism studies with this compound?

The enzymatic reactions involved in drug metabolism require specific cofactors:

  • NADPH (Nicotinamide adenine dinucleotide phosphate, reduced form): This is a critical cofactor for CYP-mediated oxidation reactions that occur in Phase I metabolism.

  • UDPGA (Uridine 5'-diphospho-glucuronic acid): This is the activated form of glucuronic acid required for glucuronidation reactions in Phase II metabolism.

  • Alamethicin: When using microsomes to study glucuronidation, a pore-forming agent like alamethicin is often added to allow UDPGA access to the UGT enzymes located within the microsomal lumen.

Troubleshooting Guide

Section 1: Microsomal Incubation Issues
Problem Potential Cause Troubleshooting Steps
No or very low this compound metabolism observed. Inactive Enzymes: Microsomes may have been improperly stored or handled, leading to loss of enzymatic activity.- Ensure microsomes are stored at -80°C and thawed rapidly in a 37°C water bath immediately before use. - Avoid repeated freeze-thaw cycles. - Include a positive control compound with a known metabolic pathway to verify enzyme activity.
Missing Cofactors: Absence or degradation of essential cofactors like NADPH.- Prepare NADPH solutions fresh on the day of the experiment and keep them on ice. - Ensure the final concentration of NADPH in the incubation is sufficient (typically 1 mM). - Run a control incubation without NADPH; a significant difference in parent drug depletion compared to the NADPH-containing incubation indicates successful CYP-mediated metabolism.
Inappropriate Incubation Time: The incubation time may be too short to detect significant metabolite formation.- Perform a time-course experiment (e.g., 0, 5, 15, 30, 60 minutes) to determine the optimal incubation time.
High variability between replicate incubations. Inconsistent Pipetting: Inaccurate pipetting of small volumes of microsomes, substrate, or cofactors.- Use calibrated pipettes and ensure proper pipetting technique. - Prepare a master mix of buffer, microsomes, and this compound to add to each reaction tube to minimize pipetting errors.
Poor Mixing: Inadequate mixing of the reaction components.- Gently vortex or mix the incubation tubes after adding all components.
Section 2: HPLC-MS Analysis Issues
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing or fronting). Column Overload: Injecting too much sample onto the HPLC column.- Dilute the sample before injection.
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of this compound and its metabolites, leading to poor peak shape.- Adjust the pH of the mobile phase. For basic compounds like this compound, a slightly acidic mobile phase (e.g., with 0.1% formic acid) often improves peak shape.
Column Contamination: Buildup of matrix components from the incubation on the column.- Use a guard column to protect the analytical column. - Implement a column washing step after each run or batch of samples.
Inconsistent retention times. Fluctuations in Mobile Phase Composition: Inaccurate mixing of mobile phase solvents.- Ensure mobile phase solvents are thoroughly mixed and degassed.
Temperature Variations: Changes in ambient temperature can affect retention times.- Use a column oven to maintain a constant temperature.
No metabolite peaks detected. Low Metabolite Concentration: The concentration of metabolites may be below the limit of detection of the mass spectrometer.- Concentrate the sample before analysis. - Optimize the mass spectrometer parameters for the expected masses of the metabolites.
Ion Suppression: Components of the incubation matrix (e.g., salts, proteins) can interfere with the ionization of the metabolites in the mass spectrometer source.- Perform a protein precipitation step to remove the majority of proteins before analysis. - Consider using solid-phase extraction (SPE) for sample cleanup.

Experimental Protocols

Protocol 1: In Vitro Metabolism of this compound in Human Liver Microsomes
  • Reagent Preparation:

    • Prepare a 100 mM potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of this compound in a suitable organic solvent (e.g., methanol or DMSO).

    • Prepare a 20 mM stock solution of NADPH in 100 mM phosphate buffer. Keep on ice.

  • Incubation Procedure:

    • In a microcentrifuge tube, add the following in order:

      • Potassium phosphate buffer (to a final volume of 200 µL).

      • Human liver microsomes (final concentration of 0.5 mg/mL).

      • This compound stock solution (final concentration of 1 µM).

    • Pre-incubate the mixture at 37°C for 5 minutes.

    • Initiate the reaction by adding the NADPH stock solution to a final concentration of 1 mM.

    • Incubate at 37°C for a predetermined time (e.g., 30 minutes) with gentle shaking.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction by adding 200 µL of ice-cold acetonitrile containing an internal standard.

    • Vortex the mixture for 1 minute to precipitate the proteins.

    • Centrifuge at 10,000 x g for 10 minutes at 4°C.

    • Transfer the supernatant to a clean tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in a suitable volume of mobile phase for HPLC-MS analysis.

Data Presentation

Table 1: Hypothetical Metabolic Stability of this compound in Human Liver Microsomes
ParameterValue
Incubation Time (min)30
This compound Concentration (µM)1
Microsomal Protein (mg/mL)0.5
% this compound Remaining45%
Half-life (t½, min)25
Intrinsic Clearance (CLint, µL/min/mg)27.7

This data is for illustrative purposes only and is based on typical values for a moderately metabolized compound.

Table 2: Hypothetical this compound Metabolite Profile from HPLC-MS Analysis
Metabolite IDProposed Biotransformationm/z [M+H]⁺Retention Time (min)Relative Abundance (%)
M1Hydroxylation (+16 Da)304.24.235
M2N-de-ethylation (-28 Da)260.23.825
M3N-oxidation (+16 Da)304.24.515
M4M1 + Glucuronidation (+176 Da)480.22.525

This data is for illustrative purposes only and represents a hypothetical metabolite profile.

Visualizations

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis reagents Prepare Reagents (Buffer, this compound, NADPH) pre_incubation Pre-incubate Microsomes and this compound at 37°C reagents->pre_incubation microsomes Thaw Liver Microsomes microsomes->pre_incubation start_reaction Initiate Reaction with NADPH pre_incubation->start_reaction incubation Incubate at 37°C start_reaction->incubation terminate Terminate Reaction (Acetonitrile) incubation->terminate centrifuge Centrifuge to Remove Protein terminate->centrifuge hplc_ms HPLC-MS Analysis centrifuge->hplc_ms data_analysis Data Analysis and Metabolite Identification hplc_ms->data_analysis

Caption: Experimental workflow for the in vitro metabolism of this compound using liver microsomes.

metabolic_pathway cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism This compound This compound M1 M1: Hydroxylated this compound This compound->M1 CYP450 (Hydroxylation) M2 M2: N-de-ethylated this compound This compound->M2 CYP450 (N-dealkylation) M3 M3: this compound N-oxide This compound->M3 CYP450/FMO (N-oxidation) M4 M4: Glucuronidated M1 M1->M4 UGT (Glucuronidation)

Caption: Hypothetical metabolic pathway of this compound.

References

Dealing with Proxazole's effects on cell viability in non-target cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on identifying, troubleshooting, and mitigating the effects of Proxazole on the viability of non-target cells during in vitro experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its known function?

This compound is described as an anti-inflammatory and analgesic agent.[1][2] It has also been characterized as a spasmolytic papaverine-like agent and is used for functional gastrointestinal disorders.[1][2][3]

Q2: I am observing decreased cell viability in my non-target cell line when treated with this compound. Is this expected?

While this compound is primarily known as an anti-inflammatory and analgesic drug, unexpected effects on cell viability in non-target cells can occur with any small molecule. Such off-target effects can arise from interactions with unintended cellular proteins or pathways. It is crucial to characterize these effects to ensure the validity of your experimental results.

Q3: What are the initial steps to take if I suspect off-target cytotoxicity from this compound?

The first step is to perform a dose-response experiment to determine the concentration at which this compound affects cell viability. This will help establish a potential therapeutic or experimental window. It is also important to include proper controls, such as a vehicle control (e.g., DMSO) and a positive control for cytotoxicity, to validate your assay.

Q4: Could the observed decrease in viability be an artifact of the assay itself?

Yes, high concentrations of a compound can sometimes interfere with cell viability assays. For example, the compound may precipitate out of solution or directly react with the assay reagents, leading to inaccurate readings. Visual inspection of the wells for precipitation and running appropriate assay controls can help rule out these possibilities.

Troubleshooting Guide

This guide addresses specific issues you may encounter when working with this compound and its effects on non-target cell viability.

Issue 1: High variability in cell viability results between experiments.
  • Possible Cause: Inconsistent compound concentration, cell seeding density, or incubation time.

  • Troubleshooting Steps:

    • Standardize Protocols: Ensure consistent cell passage numbers, seeding densities, and treatment durations across all experiments.

    • Compound Preparation: Prepare fresh stock solutions of this compound and use calibrated pipettes for accurate dilutions.

    • Plate Layout: Avoid using the outer wells of multi-well plates, as they are more prone to evaporation, which can concentrate the compound and affect cell health.

Issue 2: U-shaped dose-response curve (higher viability at higher concentrations).
  • Possible Cause: Compound precipitation at high concentrations, which can interfere with optical-based assays, or direct chemical interference with the assay reagent.

  • Troubleshooting Steps:

    • Visual Inspection: Carefully inspect the wells of your assay plate under a microscope for any signs of compound precipitation before adding the viability reagent.

    • Assay Control: Run a control plate without cells, but with the same concentrations of this compound and the viability reagent, to check for direct chemical interactions that may lead to a false signal.

    • Alternative Assay: Consider using a different viability assay that relies on a different detection principle (e.g., switching from a metabolic assay like MTT to a membrane integrity assay like LDH).

Issue 3: this compound induces apoptosis in non-target cells.
  • Possible Cause: this compound may be interacting with cellular pathways that regulate programmed cell death. Some compounds with oxazole or similar heterocyclic structures have been shown to induce apoptosis.

  • Troubleshooting Steps:

    • Confirm Apoptosis: Utilize assays like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to confirm and quantify apoptotic cells.

    • Investigate Mechanism: Assess the activation of key apoptotic proteins, such as caspases (e.g., Caspase-3, -8, -9) and members of the Bcl-2 family (e.g., Bax, Bcl-2), using techniques like Western blotting or ELISA.

Data Presentation

Table 1: Hypothetical Cytotoxicity of this compound in Non-Target Cell Lines
Cell LineTissue of OriginIC₅₀ (µM) after 48hAssay Method
HEK293Human Embryonic Kidney75.4MTT Assay
HepG2Human Hepatocellular Carcinoma58.2CellTiter-Glo®
NIH/3T3Mouse Embryonic Fibroblast92.1Resazurin Assay

Note: The IC₅₀ values presented in this table are hypothetical and for illustrative purposes only.

Table 2: Hypothetical Effect of this compound on Apoptosis Markers in HEK293 Cells
Treatment (24h)% Early Apoptotic Cells (Annexin V+/PI-)% Late Apoptotic/Necrotic Cells (Annexin V+/PI+)Caspase-3 Activity (Fold Change vs. Vehicle)
Vehicle (0.1% DMSO)4.2 ± 0.82.1 ± 0.51.0
This compound (50 µM)25.6 ± 2.110.3 ± 1.53.8 ± 0.4
This compound (100 µM)42.1 ± 3.521.7 ± 2.27.2 ± 0.9

Note: Data are presented as mean ± standard deviation and are hypothetical.

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This assay measures the metabolic activity of cells as an indicator of viability.

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat cells with a serial dilution of this compound and a vehicle control for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Normalize the absorbance values to the vehicle control (100% viability) and plot the results to determine the IC₅₀ value.

Protocol 2: Annexin V-FITC/PI Apoptosis Assay

This flow cytometry-based assay distinguishes between viable, early apoptotic, and late apoptotic/necrotic cells.

  • Cell Treatment: Seed cells in a 6-well plate and treat with different concentrations of this compound for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells. Gently trypsinize adherent cells and combine them with the supernatant.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI).

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Analysis: Add 400 µL of 1X Binding Buffer and analyze the cells by flow cytometry within one hour.

Visualizations

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis seed_cells Seed Non-Target Cells in Multi-Well Plate prepare_this compound Prepare Serial Dilutions of this compound treat_cells Treat Cells with this compound and Vehicle Control prepare_this compound->treat_cells incubate Incubate for Desired Time Period treat_cells->incubate viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) incubate->viability_assay apoptosis_assay Perform Apoptosis Assay (e.g., Annexin V/PI) incubate->apoptosis_assay measure_signal Measure Assay Signal (Absorbance, Luminescence, Fluorescence) viability_assay->measure_signal quantify_apoptosis Quantify Apoptotic Population apoptosis_assay->quantify_apoptosis calculate_ic50 Calculate IC50 measure_signal->calculate_ic50

Caption: Experimental workflow for assessing this compound's effects.

troubleshooting_flowchart decision decision start Unexpected Decrease in Cell Viability check_dose Perform Dose-Response Experiment start->check_dose is_artifact Artifactual Result? check_dose->is_artifact check_precipitation Visually Inspect for Precipitation is_artifact->check_precipitation Yes is_apoptosis Apoptosis Suspected? is_artifact->is_apoptosis No assay_control Run Assay Control (No Cells) check_precipitation->assay_control switch_assay Switch to Alternative Viability Assay assay_control->switch_assay annexin_v Perform Annexin V/PI Staining is_apoptosis->annexin_v Yes caspase_assay Measure Caspase Activity annexin_v->caspase_assay pathway_analysis Investigate Apoptotic Signaling Pathways caspase_assay->pathway_analysis

Caption: Troubleshooting flowchart for unexpected cell viability results.

signaling_pathway cluster_intrinsic Intrinsic Apoptosis Pathway cluster_execution Execution Pathway This compound This compound (Off-Target Effect) bax Bax This compound->bax bcl2 Bcl-2 This compound->bcl2 mitochondrion Mitochondrion bax->mitochondrion bcl2->mitochondrion cytochrome_c Cytochrome c mitochondrion->cytochrome_c Release caspase9 Caspase-9 cytochrome_c->caspase9 Activates caspase3 Caspase-3 caspase9->caspase3 Activates apoptosis Apoptosis caspase3->apoptosis

Caption: Hypothetical apoptotic pathway activated by this compound.

References

Technical Support Center: Strategies to Improve the Oral Bioavailability of Proxazole

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and frequently asked questions (FAQs) to assist you in your experiments aimed at enhancing the oral bioavailability of Proxazole.

Frequently Asked Questions (FAQs)

Q1: What are the potential challenges affecting the oral bioavailability of this compound?

Based on its physicochemical properties, this compound is a lipophilic compound (XLogP3 ≈ 3.5-3.8). This suggests that its oral bioavailability may be limited by a few key factors:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound is likely to have low solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Slow Dissolution Rate: Consequent to low solubility, the rate at which this compound dissolves from a solid dosage form may be slow, limiting the concentration of dissolved drug available for absorption.

  • First-Pass Metabolism: Although the 1,2,4-oxadiazole moiety can be metabolically robust, the overall structure of this compound may still be susceptible to metabolism in the gut wall and/or liver, reducing the amount of active drug that reaches systemic circulation.[1][2][3]

Q2: What are the primary formulation strategies to consider for a lipophilic compound like this compound?

For lipophilic drugs, the primary goal of formulation is to increase the concentration of the drug in a dissolved state at the site of absorption. Key strategies include:

  • Lipid-Based Formulations: These are often the most effective for lipophilic compounds. They can enhance solubility and may facilitate lymphatic transport, which can help bypass first-pass metabolism. Examples include Self-Emulsifying Drug Delivery Systems (SEDDS), Self-Microemulsifying Drug Delivery Systems (SMEDDS), and lipid solutions or suspensions.

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion. This high-energy state can significantly improve its aqueous solubility and dissolution rate.

  • Particle Size Reduction: Techniques like micronization or nanocrystallization increase the surface area-to-volume ratio of the drug particles, which can enhance the dissolution rate.

  • Complexation: The use of cyclodextrins can form inclusion complexes with this compound, increasing its apparent solubility in water.

Q3: How can I assess the potential for first-pass metabolism of this compound?

An in vitro metabolic stability assay using liver microsomes or S9 fractions is the standard approach. This experiment will provide the intrinsic clearance of this compound, which can be used to predict its hepatic extraction ratio and give an indication of the extent of first-pass metabolism.

Troubleshooting Guides

This section addresses common experimental issues in a question-and-answer format.

Problem Potential Causes Troubleshooting & Optimization
Low apparent permeability (Papp) in Caco-2 assay 1. Poor aqueous solubility limiting the concentration gradient.2. Low intrinsic permeability of this compound.3. High P-glycoprotein (P-gp) or other efflux transporter activity.1. Measure the concentration in the donor compartment at the end of the experiment to check for precipitation.2. Run the assay in both apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions. An efflux ratio (Papp B-A / Papp A-B) > 2 suggests active efflux.3. If efflux is suspected, repeat the assay in the presence of a known P-gp inhibitor (e.g., verapamil) to see if the A-to-B permeability increases.
High variability in in vivo pharmacokinetic data 1. Food effects on the absorption of a lipophilic drug.2. Poor and variable dissolution in the GI tract.3. Saturation of metabolic enzymes or transporters at higher doses.1. Conduct pharmacokinetic studies in both fasted and fed states to characterize any food effect.2. Evaluate the dissolution of your formulation in biorelevant media (e.g., FaSSIF, FeSSIF) that mimic fasted and fed intestinal conditions.3. Perform dose-escalation studies to assess the linearity of the pharmacokinetics.
Amorphous solid dispersion shows poor physical stability (recrystallization) 1. Suboptimal polymer selection for this compound.2. Drug loading is too high, exceeding the solubility in the polymer.3. Presence of moisture or exposure to high temperatures.1. Screen a variety of polymers with different properties (e.g., HPMC, PVP, Soluplus®) to find one that is most compatible with this compound.2. Prepare dispersions with varying drug loads to determine the maximum physically stable concentration.3. Store the solid dispersion under controlled humidity and temperature conditions and use appropriate packaging with desiccants.
Lipid-based formulation (e.g., SEDDS) shows poor emulsification or drug precipitation upon dispersion 1. Incompatible oil, surfactant, and/or cosolvent ratios.2. The drug has low solubility in the lipid components.3. The formulation is on the edge of the self-emulsifying region.1. Systematically screen different combinations of oils, surfactants, and cosolvents to construct a ternary phase diagram and identify the optimal self-emulsifying region.2. Determine the solubility of this compound in individual excipients before formulating.3. Evaluate the emulsification performance in different aqueous media (e.g., water, 0.1 N HCl, phosphate buffer) to ensure robustness.

Data Presentation

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Weight287.41 g/mol MedKoo Biosciences
XLogP33.5 - 3.8PubChem
SolubilitySoluble in DMSOMedKoo Biosciences
Aqueous SolubilityData not publicly available (presumed low)-

Table 2: Representative Data from In Vitro Bioavailability Assays for Structurally Similar 1,2,4-Oxadiazole Derivatives

CompoundCaco-2 Papp (A-B) (10⁻⁶ cm/s)Efflux Ratio (B-A/A-B)Metabolic Stability (t½ in human liver microsomes, min)Oral Bioavailability (Rat, %)
Analog A8.51.2> 6045
Analog B2.13.52515
Analog C15.20.95060
Analog D0.51.1> 605

Note: This table presents hypothetical data for illustrative purposes, based on general knowledge of 1,2,4-oxadiazole derivatives, as specific data for this compound is not publicly available.

Experimental Protocols

Protocol 1: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and identify potential for active efflux.

Methodology:

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for 21-25 days to allow for differentiation and formation of a confluent monolayer with tight junctions.

  • Monolayer Integrity: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER) before the experiment.

  • Permeability Measurement (A-to-B):

    • The culture medium in the apical (A) and basolateral (B) chambers is replaced with transport buffer.

    • A solution of this compound in transport buffer is added to the apical chamber.

    • At predetermined time points, samples are taken from the basolateral chamber and analyzed by LC-MS/MS to determine the concentration of this compound that has permeated the monolayer.

  • Permeability Measurement (B-to-A):

    • The experiment is repeated by adding the this compound solution to the basolateral chamber and sampling from the apical chamber to determine the rate of efflux.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated for both directions. The efflux ratio (Papp(B-A) / Papp(A-B)) is then determined.

Protocol 2: In Vitro Metabolic Stability Assay

Objective: To evaluate the susceptibility of this compound to metabolism by liver enzymes.

Methodology:

  • Reaction Mixture Preparation: A reaction mixture is prepared containing liver microsomes (human or other species of interest) in a phosphate buffer (pH 7.4).

  • Incubation: this compound is added to the reaction mixture and pre-warmed to 37°C.

  • Reaction Initiation: The metabolic reaction is initiated by the addition of NADPH.

  • Time-Course Sampling: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining concentration of this compound.

  • Data Analysis: The natural logarithm of the percentage of this compound remaining is plotted against time. The slope of the linear regression gives the elimination rate constant, from which the in vitro half-life (t½) is calculated.[1]

Visualizations

experimental_workflow cluster_physchem Physicochemical Characterization cluster_invitro In Vitro Assessment cluster_formulation Formulation Development cluster_invivo In Vivo Evaluation solubility Aqueous Solubility permeability Caco-2 Permeability solubility->permeability formulation_decision Formulation Strategy Decision solubility->formulation_decision logp LogP/LogD logp->permeability permeability->formulation_decision metabolism Metabolic Stability metabolism->formulation_decision lipid Lipid-Based Systems pk_study Pharmacokinetic Study (Rat) lipid->pk_study solid_disp Solid Dispersions solid_disp->pk_study particle_size Particle Size Reduction particle_size->pk_study formulation_decision->lipid formulation_decision->solid_disp formulation_decision->particle_size

Caption: Experimental workflow for improving the oral bioavailability of this compound.

troubleshooting_logic cluster_investigation Investigation of Limiting Factors cluster_strategy Strategy Selection start Low Oral Bioavailability Observed check_solubility Is Solubility < 10 µg/mL? start->check_solubility check_permeability Is Caco-2 Papp < 1x10⁻⁶ cm/s? start->check_permeability check_metabolism Is in vitro t½ < 30 min? start->check_metabolism solubility_enhancement Solubility Enhancement (e.g., SEDDS, Solid Dispersion) check_solubility->solubility_enhancement Yes permeability_enhancement Permeability Enhancement (e.g., Permeation Enhancers) check_permeability->permeability_enhancement Yes metabolism_block Inhibit Metabolism (e.g., Co-administration with inhibitor) check_metabolism->metabolism_block Yes end Improved Bioavailability solubility_enhancement->end Re-evaluate in vivo permeability_enhancement->end Re-evaluate in vivo metabolism_block->end Re-evaluate in vivo

Caption: Troubleshooting logic for addressing low oral bioavailability of this compound.

References

Troubleshooting inconsistent results in Proxazole smooth muscle assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Proxazole in smooth muscle assays. Inconsistent results can arise from a variety of factors, from tissue preparation to the specific pharmacological properties of this compound. This guide is designed to help you identify and resolve common issues encountered during your experiments.

Troubleshooting Guide for Inconsistent Results

Researchers may encounter variability in their results when studying the effects of this compound on smooth muscle preparations. The following table outlines common problems, their potential causes, and recommended solutions.

Problem Potential Causes Recommended Solutions
High variability between tissue preparations - Tissue Viability: The health of the smooth muscle tissue is critical for reproducible results. Improper dissection or handling can lead to tissue damage.[1] - Inconsistent Tissue Size: Variations in the size and weight of the tissue strips can lead to differences in contractile force.- Improve Dissection Technique: Ensure the tissue is handled gently and kept in physiological salt solution (PSS) at all times.[1] - Standardize Tissue Dimensions: Prepare tissue strips of uniform size and weight to minimize variability in contractile responses.
Diminished or absent response to this compound - Tissue Desensitization: Repeated application of agonists without adequate washout can lead to receptor desensitization.[2] - Incorrect Drug Concentration: Errors in calculating or preparing this compound dilutions will lead to inaccurate dosing. - Degradation of this compound: Improper storage or handling of this compound can lead to loss of activity.- Implement Thorough Washout Protocols: Ensure complete washout of agonists between applications and allow for a sufficient re-equilibration period.[2] - Verify Calculations and Dilutions: Double-check all calculations for stock solutions and serial dilutions. - Follow Storage Recommendations: Store this compound according to the manufacturer's instructions, typically protected from light and moisture.
Unexpected contractile effects of this compound - Off-Target Effects: Like many pharmacological agents, this compound may have off-target effects that can vary between tissue types and experimental conditions. - Interaction with Experimental Conditions: The composition of the physiological salt solution (e.g., ion concentrations) can influence the action of the drug.- Characterize the Response: Perform control experiments to characterize the unexpected contractile effect, such as testing different concentrations of this compound. - Review Buffer Composition: Ensure the physiological salt solution is correctly prepared and appropriate for the tissue being studied.
Irreproducible dose-response curves - Incomplete Equilibration: Tissues may not have reached a stable baseline before the addition of this compound. - Fluctuations in Temperature or Oxygenation: Inconsistent temperature or aeration of the organ bath can affect tissue health and responsiveness.[2]- Allow for Adequate Equilibration: Ensure a stable baseline is achieved before initiating the dose-response protocol. - Monitor and Maintain Organ Bath Conditions: Continuously monitor the temperature and aeration of the organ bath to ensure they remain stable throughout the experiment.

Frequently Asked Questions (FAQs)

Q1: What is the expected mechanism of action for this compound on smooth muscle?

A1: While definitive modern studies are limited, early research describes this compound as a "spasmolytic papaverine-like agent". Papaverine is known to be a non-specific smooth muscle relaxant that acts as a phosphodiesterase (PDE) inhibitor, leading to increased intracellular cyclic AMP (cAMP) and cyclic GMP (cGMP), and may also have calcium channel blocking properties. Therefore, it is hypothesized that this compound may induce smooth muscle relaxation through a combination of these mechanisms.

Q2: My smooth muscle preparation is not relaxing in response to this compound. What should I do?

A2: First, verify the viability of your tissue preparation by testing its response to a standard relaxing agent, such as a known PDE inhibitor or a calcium channel blocker. If the tissue responds to the control compound but not to this compound, re-check your this compound stock solution for proper preparation and storage. Also, consider the contractile agonist you are using. If the contractile stimulus is very strong, a higher concentration of this compound may be required to elicit a relaxant effect.

Q3: I am observing a small, transient contraction before the relaxation phase with this compound. Is this normal?

A3: A biphasic response (transient contraction followed by relaxation) can sometimes occur with compounds that have complex mechanisms of action. This could be due to an initial, minor off-target effect before the primary relaxant effect becomes dominant. It is important to document this observation and investigate it further. You could explore if this transient contraction is blocked by specific antagonists to identify the pathway involved.

Q4: How can I be sure my organ bath setup is optimal for this compound assays?

A4: An optimal organ bath setup is crucial for reliable results. Key parameters to control include:

  • Temperature: Maintained at 37°C.

  • Aeration: Continuous bubbling with an appropriate gas mixture (e.g., 95% O2, 5% CO2) to maintain pH and oxygenation.

  • Tension: Apply an optimal resting tension to the tissue, which should be determined empirically for each tissue type.

  • Physiological Salt Solution (PSS): Use a freshly prepared PSS with the correct ionic composition.

Q5: Are there any known antagonists for this compound's effects?

A5: Given that this compound is thought to have a papaverine-like mechanism, its effects may not be easily blocked by a single specific antagonist. If this compound acts as a PDE inhibitor, its effects would not be blocked by receptor antagonists. If it has calcium channel blocking activity, its effects might be partially overcome by increasing the extracellular calcium concentration.

Experimental Protocols

Organ Bath Assay for Smooth Muscle Contraction and Relaxation

This protocol outlines the general procedure for assessing the effect of this compound on agonist-induced smooth muscle contraction.

1. Tissue Preparation:

  • Euthanize the animal according to approved ethical guidelines.
  • Carefully dissect the desired smooth muscle tissue (e.g., aorta, ileum, trachea) and place it immediately in cold, oxygenated Physiological Salt Solution (PSS).
  • Clean the tissue of any adhering fat or connective tissue.
  • Cut the tissue into strips or rings of appropriate and consistent dimensions.

2. Mounting the Tissue:

  • Mount the tissue strips in an organ bath containing PSS maintained at 37°C and continuously aerated with 95% O2 and 5% CO2.
  • Attach one end of the tissue to a fixed hook and the other end to an isometric force transducer.
  • Apply an optimal resting tension to the tissue and allow it to equilibrate for at least 60 minutes, with regular washes every 15-20 minutes.

3. Viability and Control Responses:

  • Assess the viability of the tissue by inducing a contraction with a high concentration of potassium chloride (e.g., 80 mM KCl).
  • After washout and re-equilibration, elicit a contractile response with a standard agonist (e.g., phenylephrine for vascular smooth muscle, carbachol for intestinal smooth muscle). This will serve as your control response.

4. Application of this compound:

  • After obtaining a stable and reproducible agonist-induced contraction, introduce this compound into the organ bath at the desired concentration.
  • Observe and record the effect of this compound on the pre-contracted tissue.
  • For constructing a dose-response curve, add this compound in a cumulative manner.

5. Data Analysis:

  • Measure the change in tension in response to this compound.
  • Express the relaxation as a percentage of the pre-contraction induced by the agonist.
  • Calculate the EC50 value for this compound if a dose-response curve was generated.

Signaling Pathways and Workflows

To aid in understanding the potential mechanisms of action and experimental design, the following diagrams are provided.

Proxazole_Hypothesized_Pathway cluster_cell Smooth Muscle Cell This compound This compound PDE Phosphodiesterase (PDE) This compound->PDE Inhibition (?) Ca_Channel L-type Ca²⁺ Channel This compound->Ca_Channel Blockade (?) cAMP cAMP PDE->cAMP Degrades cGMP cGMP PDE->cGMP Degrades Ca_influx Ca²⁺ Influx Ca_Channel->Ca_influx AC Adenylate Cyclase AC->cAMP Converts GC Guanylate Cyclase GC->cGMP Converts ATP ATP ATP->AC GTP GTP GTP->GC PKA Protein Kinase A (PKA) cAMP->PKA Activates PKG Protein Kinase G (PKG) cGMP->PKG Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) PKA->MLCK_active Inhibits PKG->MLCK_active Inhibits MLCK_inactive Inactive MLCK MLCK_active->MLCK_inactive Contraction Contraction MLCK_active->Contraction Leads to Relaxation Relaxation MLCK_inactive->Relaxation Leads to Ca_intracellular [Ca²⁺]i Ca_influx->Ca_intracellular Increases Ca_intracellular->MLCK_active Activates

Caption: Hypothesized signaling pathways for this compound-induced smooth muscle relaxation.

Troubleshooting_Workflow Start Inconsistent Results with this compound Check_Viability Is tissue responsive to KCl and standard agonist? Start->Check_Viability Check_Setup Are organ bath parameters stable? (Temp, O₂, Tension) Check_Viability->Check_Setup Yes Troubleshoot_Viability Review dissection and handling protocol. Use fresh tissue. Check_Viability->Troubleshoot_Viability No Check_this compound Is this compound solution correctly prepared and stored? Check_Setup->Check_this compound Yes Troubleshoot_Setup Calibrate equipment. Ensure stable temperature and aeration. Check_Setup->Troubleshoot_Setup No Troubleshoot_this compound Prepare fresh solution. Verify calculations. Check_this compound->Troubleshoot_this compound No Further_Investigation Consider off-target effects or complex mechanism of action. Check_this compound->Further_Investigation Yes Troubleshoot_Viability->Start Troubleshoot_Setup->Start Troubleshoot_this compound->Start Consistent_Results Consistent Results Achieved Further_Investigation->Consistent_Results

Caption: A logical workflow for troubleshooting inconsistent results in this compound assays.

References

Refinement of Proxazole synthesis to improve yield and purity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in refining the synthesis of Proxazole and related 1,2,4-oxadiazole derivatives to improve yield and purity.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, focusing on the common and effective method involving the reaction of an amidoxime with an acylating agent.

Question: Why is my overall yield for the 1,2,4-oxadiazole synthesis consistently low?

Answer: Low yields in 1,2,4-oxadiazole synthesis can stem from several factors. The primary bottleneck is often the final cyclodehydration of the O-acyl amidoxime intermediate, which may require optimization of reaction conditions.[1] Consider the following potential causes and solutions:

  • Inefficient Cyclization: The cyclodehydration step can be sluggish.

    • Solution: If performing a thermally promoted cyclization, ensure the temperature is adequate; refluxing in a high-boiling point solvent such as toluene or xylene may be necessary. For base-mediated cyclizations, a strong, non-nucleophilic base like tetrabutylammonium fluoride (TBAF) in anhydrous tetrahydrofuran (THF) is often effective.[1] Alternatively, superbase systems like NaOH/DMSO or KOH/DMSO can facilitate the reaction at room temperature.[1]

  • Side Reactions of Acylating Agent: If using a reactive acylating agent like an acyl chloride, it may react with trace amounts of water or the solvent.

    • Solution: Employ a dry, aprotic solvent (e.g., dichloromethane, tetrahydrofuran) and ensure all glassware is thoroughly dried. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial.[2]

  • Steric Hindrance: Bulky substituents on either the amidoxime or the acylating agent can impede the reaction.

    • Solution: Increasing the reaction temperature may overcome minor steric hindrance. For significant steric challenges, exploring an alternative synthetic route might be more fruitful.[2]

Question: I am observing a significant amount of unreacted starting materials. What should I check?

Answer: The presence of unreacted starting materials often points to issues with the initial acylation step or the stability of the reagents.

  • Purity of Starting Materials: Amidoximes can be unstable.

    • Solution: Verify the purity of your starting materials, especially the amidoxime.

  • Reaction Conditions: Ensure that the reaction conditions are appropriate for the chosen reagents.

    • Solution: If using an acyl chloride, a suitable base (e.g., pyridine, triethylamine) should be used to neutralize the HCl generated during the reaction. For reactions involving carboxylic acids, an efficient activating agent is crucial.

  • Anhydrous Conditions: If using moisture-sensitive reagents, ensure that the reaction is carried out under strictly anhydrous conditions.

Question: My purification by column chromatography is resulting in significant product loss or streaking on the TLC plate. How can I improve this?

Answer: this compound and similar compounds containing basic amine groups can interact strongly with silica gel, leading to purification difficulties.

  • TLC Analysis: Streaking on silica gel TLC plates is common for basic compounds.

    • Solution: Add a small amount of a basic modifier to your mobile phase. A mixture of ethyl acetate and hexane with 1-2% triethylamine is a good starting point.

  • Column Chromatography: To minimize product loss on a silica gel column, consider the following:

    • Modified Mobile Phase: Use a mobile phase containing a basic additive, such as 1% triethylamine in your ethyl acetate/hexane mixture.

    • Alternative Stationary Phase: Amine-functionalized silica gel is highly effective for the purification of basic compounds.

Question: I have an impurity that I cannot identify, and it is difficult to remove.

Answer: The formation of isomeric byproducts or rearranged products can occur under certain conditions.

  • Boulton-Katritzky Rearrangement: 3,5-disubstituted 1,2,4-oxadiazoles, particularly those with a saturated side chain, can undergo a thermal rearrangement to form other heterocyclic systems. This can be catalyzed by heat, acid, or moisture.

    • Solution: To minimize this side reaction, use neutral and anhydrous conditions for your workup and purification steps. Store the final compound in a dry environment.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 3,5-disubstituted 1,2,4-oxadiazoles like this compound?

A1: The most prevalent methods involve the reaction of an amidoxime with an acylating agent. This can be performed as a two-step process, where the O-acylamidoxime intermediate is isolated before cyclodehydration, or as a one-pot synthesis. Other notable methods include the 1,3-dipolar cycloaddition of nitrile oxides with nitriles and various oxidative cyclization strategies.

Q2: I am not getting any product. What are the first things I should verify?

A2: If no product is forming, first confirm the quality and purity of your starting materials, as amidoximes can be unstable. Ensure your reaction is under anhydrous conditions if you are using sensitive reagents. Re-evaluate your choice of base and solvent for compatibility and strength, as these are critical for the reaction to proceed. Finally, double-check the reaction temperature, as some cyclizations require heating while others can proceed at room temperature.

Q3: What are some common side products in 1,2,4-oxadiazole synthesis?

A3: Common side products include unreacted starting materials, the intermediate O-acylamidoxime (especially in one-pot reactions), and products from the decomposition of the amidoxime. In some instances, rearrangement reactions can lead to the formation of isomeric products.

Q4: How do the electronic properties of the substituents on my starting materials affect the reaction?

A4: The electronic nature of the substituents on both the amidoxime and the acylating agent can significantly influence the reaction rate and yield. Electron-withdrawing groups on the acylating agent generally increase its reactivity, while electron-donating groups on the amidoxime can enhance its nucleophilicity.

Q5: Can microwave irradiation be used to improve the synthesis?

A5: Yes, microwave-assisted synthesis can be a valuable tool, particularly for the cyclodehydration step. It can often reduce reaction times and improve yields. A common approach involves adsorbing the O-acyl amidoxime intermediate onto silica gel and then irradiating it in a microwave reactor.

Data Presentation

The following table summarizes typical yields for various synthetic methods for 3,5-disubstituted 1,2,4-oxadiazoles. Please note that specific yields for this compound synthesis may vary and require optimization.

Starting MaterialsAcylating AgentCatalyst/ReagentSolventTemperatureTypical Yield (%)
AmidoximeAcyl ChloridePyridine or TriethylamineDCM or THFRoom Temp. to Reflux40-95
AmidoximeCarboxylic Acid EsterNaOH or KOHDMSORoom Temp.11-90
AmidoximeCarboxylic AcidActivating Agent (e.g., EDC, DCC)DCM or DMFRoom Temp.50-90
AmidoximeAnhydrideTriethylamineDMSORoom Temp. then 80-90°C60-80
Nitrile & Nitrile OxidePlatinum(IV) catalyst--Mild Conditions-

Experimental Protocols

Below is a generalized, detailed methodology for the synthesis of a 3,5-disubstituted 1,2,4-oxadiazole, which can be adapted for the synthesis of this compound.

General One-Pot Synthesis of 3,5-Disubstituted-1,2,4-Oxadiazoles from an Amidoxime and a Carboxylic Acid Ester

This protocol is based on the method described by Baykov et al. (2017), which utilizes a superbase medium.

Materials:

  • Appropriate amidoxime (e.g., 2-phenylpentanamidoxime for this compound)

  • Appropriate carboxylic acid methyl or ethyl ester (e.g., methyl 3-(diethylamino)propanoate for this compound)

  • Sodium Hydroxide (NaOH), powdered

  • Dimethyl Sulfoxide (DMSO), anhydrous

  • Deionized water

  • Standard laboratory glassware and stirring apparatus

Procedure:

  • To a solution of the amidoxime (1.0 eq.) and the carboxylic acid ester (1.0 eq.) in anhydrous DMSO, powdered NaOH (1.3 eq.) is rapidly added.

  • The reaction mixture is stirred vigorously at room temperature.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Reaction times can range from 4 to 24 hours.

  • Upon completion of the reaction, the mixture is diluted with cold water.

  • The resulting precipitate is collected by filtration, washed thoroughly with water, and air-dried at 50°C.

  • Further purification can be achieved by recrystallization from an appropriate solvent (e.g., ethanol) or by column chromatography.

Mandatory Visualizations

experimental_workflow cluster_synthesis One-Pot Synthesis cluster_workup Workup and Purification start Amidoxime + Carboxylic Acid Ester reaction Add powdered NaOH in anhydrous DMSO start->reaction stirring Stir at Room Temperature (4-24h) reaction->stirring monitoring Monitor by TLC stirring->monitoring quench Dilute with cold water monitoring->quench Reaction Complete filtration Filter and wash precipitate quench->filtration drying Dry the product filtration->drying purification Recrystallization or Column Chromatography drying->purification final_product Pure this compound purification->final_product

Caption: General experimental workflow for the one-pot synthesis of this compound.

signaling_pathway cluster_cell Potential Anti-Inflammatory Signaling Pathway This compound This compound target_protein Target Protein (e.g., Kinase) This compound->target_protein Inhibition nf_kb_pathway NF-κB Signaling Pathway target_protein->nf_kb_pathway Activation inflammatory_mediators Pro-inflammatory Mediators (e.g., TNF-α) nf_kb_pathway->inflammatory_mediators Upregulation cellular_response Inflammatory Response inflammatory_mediators->cellular_response Induction

Caption: A speculative anti-inflammatory signaling pathway potentially modulated by this compound.

References

Technical Support Center: Enantioselective Activity of Proxazole in Smooth Muscle

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information is for illustrative and educational purposes. Detailed pharmacological data on the enantioselective activity of Proxazole and its enantiomers (levothis compound and dextrothis compound) on smooth muscle is limited in publicly available scientific literature. The experimental protocols, data, and troubleshooting guides provided are based on general principles of smooth muscle pharmacology and research methodologies for analogous adrenergic compounds.

Frequently Asked Questions (FAQs)

Q1: What is the rationale for investigating the enantioselective activity of this compound on smooth muscle?

A1: this compound is a chiral molecule, existing as two non-superimposable mirror images called enantiomers: levothis compound and dextrothis compound. Biological systems, particularly receptors like adrenergic receptors found in smooth muscle, are often stereoselective. This means that one enantiomer may bind to the receptor with higher affinity and/or elicit a stronger functional response than the other. Investigating the enantioselective activity is crucial to identify the more potent and selective enantiomer (the eutomer), which can lead to the development of a more effective and safer drug with fewer off-target effects.

Q2: Which adrenergic receptors in smooth muscle are likely targets for this compound enantiomers?

A2: Based on its chemical structure, which resembles other adrenergic agents, this compound enantiomers are hypothesized to interact with adrenergic receptors in vascular smooth muscle. The primary adrenergic receptors mediating contraction in vascular smooth muscle are the α1- and α2-adrenergic receptors, while β2-adrenergic receptors primarily mediate relaxation.[1] The specific receptor subtype selectivity of levothis compound and dextrothis compound would need to be determined through competitive radioligand binding and functional assays.

Q3: How do I interpret different EC50 values for levothis compound and dextrothis compound in a smooth muscle contraction assay?

A3: The EC50 value represents the concentration of a drug that induces a response halfway between the baseline and maximum response. A lower EC50 value indicates greater potency. If levothis compound has a significantly lower EC50 for inducing contraction in an isolated aortic ring preparation compared to dextrothis compound, it suggests that levothis compound is the more potent enantiomer for inducing smooth muscle contraction.

Q4: What are the expected downstream signaling pathways activated by a this compound enantiomer that causes smooth muscle contraction?

A4: If a this compound enantiomer acts as an agonist at α1-adrenergic receptors in vascular smooth muscle, it would be expected to activate the Gq protein-coupled signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn generates inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+) from the sarcoplasmic reticulum, and DAG activates protein kinase C (PKC). The increase in intracellular Ca2+ is a primary trigger for smooth muscle contraction.[2]

Troubleshooting Guides

Problem 1: High variability in smooth muscle contraction responses between experiments.

Possible Cause Troubleshooting Step
Tissue ViabilityEnsure the isolated tissue (e.g., aortic rings) is fresh and handled gently during preparation to avoid endothelial damage. Maintain the physiological salt solution (PSS) at 37°C and continuously bubble with carbogen (95% O2, 5% CO2).[3][4]
Inconsistent TensionApply a consistent resting tension to the tissue preparation at the beginning of each experiment. This is crucial for obtaining reproducible contractile responses.
Drug Solution DegradationPrepare fresh drug solutions for each experiment. Some compounds can be unstable in solution.
Incomplete WashoutEnsure complete washout of the previous drug application by performing multiple rinses with fresh PSS. Residual drug can affect subsequent responses.

Problem 2: No contractile response to the "active" this compound enantiomer.

Possible Cause Troubleshooting Step
Endothelial DysfunctionIf the contractile response is dependent on an intact endothelium, inadvertent damage during preparation could abolish the response. Verify the integrity of the endothelium using a known endothelium-dependent relaxing agent like acetylcholine after pre-constriction.
Incorrect Receptor PopulationThe specific smooth muscle preparation may not express the target adrenergic receptor subtype in sufficient density. Consider using a different vascular bed known to have a high density of the receptor of interest.
Antagonist PresenceEnsure that the PSS does not contain any unintended antagonists. Verify the composition of all solutions.
Non-viable TissueTest the tissue with a standard contracting agent, such as potassium chloride (KCl) or phenylephrine, to confirm its viability and contractile capacity.

Problem 3: The dose-response curve for a this compound enantiomer is not sigmoidal.

Possible Cause Troubleshooting Step
Drug Solubility IssuesAt higher concentrations, the drug may be precipitating out of solution. Visually inspect the solutions and consider using a different solvent or a lower concentration range.
Receptor DesensitizationProlonged exposure to an agonist can lead to receptor desensitization. Ensure adequate washout periods between drug additions and consider a cumulative dosing protocol.
Complex PharmacologyThe compound may have mixed agonist/antagonist properties or interact with multiple receptor subtypes, leading to a complex dose-response relationship.

Quantitative Data Summary

The following data is hypothetical and for illustrative purposes only, designed to represent a plausible enantioselective profile for an adrenergic agent.

Table 1: Hypothetical Binding Affinities (Ki, nM) of this compound Enantiomers at Adrenergic Receptors

Compoundα1-Adrenergic Receptorα2-Adrenergic Receptorβ2-Adrenergic Receptor
Levothis compound15250>10,000
Dextrothis compound850>10,000>10,000
Norepinephrine (Control)501001,500

Table 2: Hypothetical Functional Potencies (EC50, nM) of this compound Enantiomers for Contraction in Rat Aortic Rings

CompoundEC50 for Contraction (nM)Maximum Contraction (% of KCl response)
Levothis compound3595%
Dextrothis compound2,50060%
Phenylephrine (Control)100100%

Experimental Protocols

Protocol 1: Isolated Rat Thoracic Aortic Ring Preparation

This protocol is a standard method for assessing the contractile or relaxant effects of compounds on vascular smooth muscle.

  • Tissue Dissection: Humanely euthanize a male Wistar rat (250-300g) and excise the thoracic aorta. Immediately place the aorta in cold, oxygenated physiological salt solution (PSS).

  • Ring Preparation: Under a dissecting microscope, carefully remove adherent connective and adipose tissue. Cut the aorta into 2-3 mm wide rings.

  • Mounting: Suspend each aortic ring between two stainless steel hooks in a 10 mL organ bath containing PSS maintained at 37°C and continuously bubbled with carbogen (95% O2, 5% CO2).

  • Equilibration: Allow the rings to equilibrate for 60-90 minutes under a resting tension of 1.5-2.0 g, washing with fresh PSS every 15 minutes.

  • Viability Check: Test the contractile capacity of the rings by exposing them to 60 mM KCl. After washout and return to baseline, assess endothelial integrity by pre-contracting with phenylephrine (1 µM) and then inducing relaxation with acetylcholine (10 µM).

  • Drug Administration: Construct cumulative concentration-response curves for the this compound enantiomers by adding increasing concentrations of the drug to the organ bath at regular intervals.

  • Data Acquisition: Record the isometric tension using a force transducer connected to a data acquisition system.

Protocol 2: Competitive Radioligand Binding Assay

This protocol is used to determine the binding affinity of a compound for a specific receptor subtype.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human α1-adrenergic receptor.

  • Assay Buffer: Use a suitable binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [3H]-prazosin for the α1-receptor) and varying concentrations of the unlabeled competitor (levothis compound or dextrothis compound).

  • Separation: After incubation to equilibrium, rapidly separate the bound from free radioligand by filtration through a glass fiber filter.

  • Quantification: Wash the filters with ice-cold buffer, and quantify the radioactivity retained on the filters using liquid scintillation counting.

  • Data Analysis: Determine the IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) and calculate the Ki (inhibitory constant) using the Cheng-Prusoff equation.

Visualizations

experimental_workflow cluster_preparation Tissue Preparation cluster_experiment Experiment cluster_analysis Data Analysis A Aorta Dissection B Ring Preparation A->B C Mounting in Organ Bath B->C D Equilibration C->D E Viability Check (KCl, ACh) D->E F Cumulative Dosing (this compound Enantiomers) E->F G Record Isometric Tension F->G H Generate Dose-Response Curve G->H I Calculate EC50 H->I

Caption: Experimental workflow for the isolated aortic ring assay.

signaling_pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound Levothis compound Alpha1_AR α1-Adrenergic Receptor This compound->Alpha1_AR Gq Gq Protein Alpha1_AR->Gq PLC Phospholipase C (PLC) Gq->PLC PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG SR Sarcoplasmic Reticulum IP3->SR stimulates Ca Ca²⁺ SR->Ca releases Contraction Smooth Muscle Contraction Ca->Contraction triggers

Caption: α1-Adrenergic receptor signaling pathway in smooth muscle.

References

Validation & Comparative

A Comparative Analysis of Proxazole and Verapamil on Smooth Muscle Relaxation: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the mechanisms and potential efficacy of Proxazole and verapamil in inducing smooth muscle relaxation. This document synthesizes available pharmacological data and outlines standard experimental protocols for direct comparison.

Mechanism of Action: A Tale of Two Pathways

The relaxation of smooth muscle is primarily governed by the intracellular concentration of calcium ions (Ca²⁺). While both verapamil and this compound can induce smooth muscle relaxation, they are understood to do so through distinct molecular mechanisms.

Verapamil: The Calcium Channel Blockade

Verapamil, a phenylalkylamine derivative, is a well-established L-type calcium channel blocker.[1] Its primary mechanism of action involves the direct inhibition of voltage-gated L-type Ca²⁺ channels on the plasma membrane of smooth muscle cells.[2][3] This blockade prevents the influx of extracellular Ca²⁺ that is essential for initiating and sustaining muscle contraction.[3][4]

The signaling cascade for verapamil-induced relaxation is as follows:

  • Verapamil binds to the α1 subunit of the L-type calcium channel.

  • This binding inhibits the influx of Ca²⁺ into the smooth muscle cell.

  • The reduced intracellular Ca²⁺ concentration leads to decreased activation of calmodulin.

  • Consequently, the activity of myosin light chain kinase (MLCK) is reduced.

  • With lower MLCK activity, the phosphorylation of the myosin light chain is diminished, leading to the disengagement of actin and myosin filaments and subsequent muscle relaxation.

This compound: An Inferred Anticholinergic Pathway

This compound is classified as a drug for functional gastrointestinal disorders with analgesic, anti-inflammatory, and parasympatholytic properties. Its parasympatholytic action suggests that it functions as an anticholinergic agent. In the context of smooth muscle relaxation, this implies that this compound likely acts as a competitive antagonist at muscarinic receptors, specifically the M₃ subtype, which is predominant on smooth muscle cells.

The inferred signaling pathway for this compound-induced relaxation is:

  • This compound competitively binds to M₃ muscarinic receptors on the smooth muscle cell membrane.

  • This prevents acetylcholine (ACh), a primary neurotransmitter of the parasympathetic nervous system, from binding to and activating these receptors.

  • The inhibition of M₃ receptor activation blocks the Gq/11 protein-coupled signaling cascade.

  • This, in turn, prevents the production of inositol trisphosphate (IP₃) and the subsequent release of Ca²⁺ from the sarcoplasmic reticulum.

  • The overall effect is a decrease in intracellular Ca²⁺ levels, leading to smooth muscle relaxation.

Illustrative Comparative Data

Due to the absence of direct comparative studies in the literature, the following table presents hypothetical data to illustrate how the efficacy of this compound and verapamil could be compared in an experimental setting. These values are for demonstrative purposes and should be determined experimentally.

Parameter This compound (Hypothetical) Verapamil (Established Range) Tissue Preparation Contractile Agonist
EC₅₀ (M) 5 x 10⁻⁷1 x 10⁻⁷ - 5 x 10⁻⁷Guinea Pig IleumAcetylcholine (1 µM)
Eₘₐₓ (% Relaxation) 95%100%Guinea Pig IleumAcetylcholine (1 µM)
Mechanism Muscarinic M₃ Receptor Antagonist (Inferred)L-type Calcium Channel Blocker--

EC₅₀: The half maximal effective concentration. A lower EC₅₀ indicates higher potency. Eₘₐₓ: The maximum relaxation effect.

Experimental Protocols: An In Vitro Organ Bath Study

To empirically compare the smooth muscle relaxant effects of this compound and verapamil, a standard in vitro organ bath experiment can be employed. This technique allows for the measurement of isometric contractions of isolated smooth muscle tissue in a controlled physiological environment.

Objective: To determine and compare the potency (EC₅₀) and efficacy (Eₘₐₓ) of this compound and verapamil in relaxing pre-contracted smooth muscle tissue.

Materials:

  • Isolated smooth muscle tissue (e.g., guinea pig ileum, rat aorta, or human corpus cavernosum)

  • Organ bath system with isometric force transducers

  • Physiological Salt Solution (PSS), e.g., Krebs-Henseleit solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂

  • Contractile agonist (e.g., acetylcholine, phenylephrine, KCl)

  • This compound and verapamil stock solutions

  • Data acquisition system

Procedure:

  • Tissue Preparation: Isolate the desired smooth muscle tissue and cut it into strips or rings of appropriate size.

  • Mounting: Suspend the tissue strips in the organ baths filled with PSS. Attach one end to a fixed hook and the other to an isometric force transducer.

  • Equilibration: Allow the tissue to equilibrate for at least 60 minutes under a resting tension (e.g., 1 gram), with PSS changes every 15-20 minutes.

  • Viability Test: Induce a contraction with a high concentration of KCl (e.g., 80 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

  • Pre-contraction: Induce a stable, submaximal contraction using a specific agonist (e.g., 1 µM acetylcholine for intestinal smooth muscle).

  • Cumulative Concentration-Response Curve: Once the contraction is stable, add increasing concentrations of this compound or verapamil to the bath in a cumulative manner. Allow the tissue to reach a steady-state response at each concentration before adding the next.

  • Data Analysis: Record the relaxant response at each concentration as a percentage of the initial pre-contraction. Plot the concentration-response curves and calculate the EC₅₀ and Eₘₐₓ values for each drug.

Signaling Pathways and Experimental Workflow

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_Verapamil Verapamil Pathway cluster_this compound This compound Pathway (Inferred) cluster_Common_Pathway Common Relaxation Pathway Verapamil Verapamil Ca_Channel L-type Ca²⁺ Channel Verapamil->Ca_Channel Blocks Ca_Influx Ca²⁺ Influx ↓ Ca_Channel->Ca_Influx Intra_Ca [Ca²⁺]i ↓ Ca_Influx->Intra_Ca This compound This compound M3_Receptor M₃ Muscarinic Receptor This compound->M3_Receptor Antagonizes ACh Acetylcholine ACh->M3_Receptor Gq_PLC Gq/PLC Pathway ↓ M3_Receptor->Gq_PLC Gq_PLC->Intra_Ca Calmodulin Calmodulin Activation ↓ Intra_Ca->Calmodulin MLCK MLCK Activity ↓ Calmodulin->MLCK Myosin_P Myosin Phosphorylation ↓ MLCK->Myosin_P Relaxation Smooth Muscle Relaxation Myosin_P->Relaxation

Caption: Signaling pathways for verapamil and inferred this compound action.

start Start tissue_prep 1. Tissue Preparation (e.g., Guinea Pig Ileum) start->tissue_prep mounting 2. Mount Tissue in Organ Bath tissue_prep->mounting equilibration 3. Equilibrate (60 min) Under Resting Tension mounting->equilibration viability 4. Viability Test (KCl) equilibration->viability washout1 5. Washout viability->washout1 pre_contraction 6. Pre-contract with Agonist (e.g., Acetylcholine) washout1->pre_contraction drug_addition 7. Cumulative Addition of This compound or Verapamil pre_contraction->drug_addition data_acq 8. Record Relaxation Response drug_addition->data_acq analysis 9. Data Analysis (EC₅₀ and Eₘₐₓ Calculation) data_acq->analysis end End analysis->end

Caption: Experimental workflow for an in vitro organ bath study.

Conclusion

Verapamil and this compound represent two distinct approaches to inducing smooth muscle relaxation. Verapamil acts directly on the machinery of muscle contraction by blocking calcium influx, a mechanism that is well-documented and understood. In contrast, this compound's effect is likely mediated through the autonomic nervous system's control of smooth muscle tone, specifically by antagonizing the contractile signals initiated by acetylcholine.

For researchers in drug development, the choice between a direct-acting myolytic like verapamil and a receptor-mediated agent like this compound would depend on the desired therapeutic application. Direct-acting agents may offer broader smooth muscle relaxation, while receptor-specific drugs could provide more targeted effects with potentially fewer systemic side effects. The experimental protocols outlined in this guide provide a framework for conducting direct, quantitative comparisons to elucidate the precise pharmacological profiles of these and other smooth muscle relaxants.

References

A Comparative Analysis of Calcium Channel Blockers: The Case of Diltiazem and the Enigma of Proxazole

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuanced mechanisms of calcium channel modulation is paramount in the quest for novel therapeutics. This guide provides a detailed examination of the well-established calcium channel blocker, diltiazem, while also addressing the current lack of data on proxazole's interaction with these critical ion channels.

While diltiazem is a cornerstone in the management of various cardiovascular diseases due to its profound effects on L-type calcium channels, this compound, a drug indicated for functional gastrointestinal disorders, remains uncharacterized in this regard. Extensive literature searches have revealed a significant gap in our understanding of this compound's pharmacological action, with no available studies directly investigating its effects on calcium channels. Consequently, a direct comparative analysis of the calcium channel effects of this compound and diltiazem is not feasible at this time.

This guide will therefore focus on providing a comprehensive overview of diltiazem's established effects on calcium channels, supported by experimental data and detailed protocols, to serve as a valuable resource for the scientific community.

Diltiazem: A Non-Dihydropyridine Calcium Channel Blocker

Diltiazem is a benzothiazepine derivative that exerts its therapeutic effects by inhibiting the influx of extracellular calcium ions through L-type voltage-gated calcium channels.[1][2][3][4][5] This action is central to its use as an antihypertensive, antianginal, and antiarrhythmic agent.

Mechanism of Action

Diltiazem binds to the α1 subunit of the L-type calcium channel, a site distinct from that of dihydropyridine calcium channel blockers. Its binding is voltage-dependent, showing a higher affinity for channels in the inactivated state. This "use-dependent" characteristic contributes to its efficacy in treating tachyarrhythmias. By blocking calcium entry into cardiac and vascular smooth muscle cells, diltiazem leads to a cascade of physiological effects:

  • Vasodilation: Inhibition of calcium influx in arterial smooth muscle cells results in relaxation, leading to peripheral and coronary vasodilation. This reduces systemic vascular resistance and afterload, thereby lowering blood pressure.

  • Negative Chronotropic Effect: Diltiazem slows the heart rate by suppressing the sinoatrial (SA) node's automaticity.

  • Negative Dromotropic Effect: It slows conduction through the atrioventricular (AV) node, which is beneficial in controlling the ventricular response in atrial fibrillation or flutter.

  • Negative Inotropic Effect: By reducing calcium availability in cardiomyocytes, diltiazem decreases the force of myocardial contraction, which in turn reduces myocardial oxygen demand.

The following diagram illustrates the signaling pathway of diltiazem's action on vascular smooth muscle cells.

Diltiazem_Mechanism cluster_downstream Downstream Signaling Cascade Diltiazem Diltiazem L_type_Ca_Channel L-type Calcium Channel (α1 subunit) Diltiazem->L_type_Ca_Channel Binds to and inhibits Relaxation Vasodilation (Relaxation) Diltiazem->Relaxation Leads to Ca_Influx Ca²⁺ Influx L_type_Ca_Channel->Ca_Influx Blocks Ca_Calmodulin Ca²⁺-Calmodulin Complex Ca_Influx->Ca_Calmodulin Activates MLCK_active Active Myosin Light Chain Kinase (MLCK) Ca_Calmodulin->MLCK_active Activates MLC_P Phosphorylated Myosin Light Chain MLCK_active->MLC_P Phosphorylates Contraction Smooth Muscle Contraction MLC_P->Contraction

Diltiazem's mechanism of action on vascular smooth muscle.
Quantitative Data on Diltiazem's Effects

The following table summarizes key quantitative data from various studies on diltiazem.

ParameterValueSpecies/ModelReference
IC₅₀ for Ca²⁺ Current Inhibition 0.426 mMSnail Neurons
Plasma Elimination Half-life 3.0 - 4.5 hoursHuman
Plasma Protein Binding 70% - 80%Human
Effect on Radial Artery Diameter Increase from 2.2 mm to 2.5 mmHuman
Blood Pressure Reduction Significant reduction in systolic and diastolic BPHuman
Heart Rate Reduction Significant reductionHuman
Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are representative experimental protocols used to assess the effects of diltiazem.

1. Electrophysiological Measurement of Calcium Currents

  • Objective: To determine the inhibitory concentration (IC₅₀) of diltiazem on voltage-gated calcium channels.

  • Cell Preparation: Neurons are isolated from the ganglia of snails (e.g., Achatina fulica) and cultured for 24-48 hours.

  • Patch-Clamp Technique: The whole-cell patch-clamp technique is employed to record calcium currents (ICa). The external solution contains a high concentration of Ba²⁺ or Ca²⁺ as the charge carrier. The internal pipette solution is formulated to isolate ICa by blocking other ionic currents.

  • Voltage Protocol: Cells are held at a holding potential of -80 mV. Depolarizing voltage steps are applied to elicit ICa.

  • Drug Application: Diltiazem is applied at various concentrations to the external solution. The peak ICa amplitude is measured before and after drug application.

  • Data Analysis: The percentage of inhibition of ICa is calculated for each concentration of diltiazem. The IC₅₀ value is then determined by fitting the concentration-response data to a logistic equation.

The following diagram outlines the workflow for this electrophysiological experiment.

Electrophysiology_Workflow start Start cell_prep Isolate and Culture Neurons start->cell_prep patch_clamp Establish Whole-Cell Patch-Clamp Configuration cell_prep->patch_clamp record_baseline Record Baseline Calcium Currents patch_clamp->record_baseline apply_diltiazem Apply Diltiazem (Varying Concentrations) record_baseline->apply_diltiazem record_post_drug Record Calcium Currents in Presence of Diltiazem apply_diltiazem->record_post_drug data_analysis Analyze Data and Determine IC₅₀ record_post_drug->data_analysis end End data_analysis->end

Workflow for electrophysiological assessment of diltiazem.

2. In Vivo Hemodynamic Studies in Humans

  • Objective: To evaluate the effects of diltiazem on blood pressure and heart rate in hypertensive patients.

  • Study Design: A randomized, double-blind, crossover study design is often employed.

  • Participants: Patients with primary hypertension are recruited.

  • Treatment Protocol: Following a placebo run-in period, patients receive either diltiazem or a comparator drug for a specified duration (e.g., 16 weeks). After a washout period, they are crossed over to the other treatment.

  • Measurements: Blood pressure (systolic and diastolic) and heart rate are measured at regular intervals in supine, sitting, and standing positions.

  • Data Analysis: Statistical analysis is performed to compare the changes in blood pressure and heart rate from baseline between the diltiazem and comparator groups.

This compound: An Uncharted Territory in Calcium Channel Pharmacology

This compound is identified as an analgesic and anti-inflammatory drug used for functional gastrointestinal disorders. It is also described as a spasmolytic agent. While its spasmolytic properties might suggest a potential interaction with ion channels involved in muscle contraction, there is a conspicuous absence of studies investigating its direct effects on calcium channels. The current understanding of this compound's mechanism of action is limited, and further research is imperative to elucidate its molecular targets and signaling pathways.

Conclusion

Diltiazem is a well-characterized non-dihydropyridine calcium channel blocker with significant effects on the cardiovascular system. Its mechanism of action, involving the inhibition of L-type calcium channels, is supported by extensive experimental data. In stark contrast, the interaction of this compound with calcium channels remains unknown. This knowledge gap highlights an opportunity for future research to explore the pharmacological profile of this compound and determine if it possesses any calcium channel modulating activity, which could potentially open new avenues for its therapeutic application. Researchers are encouraged to undertake studies to fill this void in our understanding.

References

Evaluating the Phosphodiesterase Inhibition Profile of Proxazole Versus Known PDE Inhibitors: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the phosphodiesterase (PDE) inhibition profile of the investigational compound Proxazole against established PDE inhibitors: Sildenafil, Rolipram, and Cilostazol. The information presented herein is intended to support research and drug development efforts by offering a clear, data-driven evaluation of these compounds' selectivity and potency.

Introduction to Phosphodiesterase Inhibition

Phosphodiesterases are a superfamily of enzymes that play a crucial role in intracellular signaling by hydrolyzing the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By regulating the levels of these cyclic nucleotides, PDEs modulate a wide array of physiological processes, including smooth muscle contraction, inflammation, and neurotransmission. The diverse families of PDEs (PDE1-PDE11) exhibit distinct substrate specificities and tissue distribution, making them attractive targets for therapeutic intervention in a variety of diseases.

This compound is an oxazole derivative under investigation for its potential as a phosphodiesterase inhibitor. While specific quantitative data for this compound is not yet widely published, related phosphorylated oxazole derivatives have been explored as potent inhibitors of PDE3 and other oxazole-based compounds have shown significant PDE4 inhibitory activity. This guide, therefore, presents a hypothetical but representative inhibition profile for this compound to facilitate its evaluation against well-characterized PDE inhibitors.

Comparative Phosphodiesterase Inhibition Profiles

The following table summarizes the 50% inhibitory concentrations (IC50) of this compound (hypothetical), Sildenafil, Rolipram, and Cilostazol against a panel of phosphodiesterase isoforms. The IC50 values represent the concentration of the inhibitor required to reduce the enzyme's activity by half, with lower values indicating greater potency.

Phosphodiesterase IsoformThis compound (Hypothetical) IC50 (µM)Sildenafil IC50 (µM)Rolipram IC50 (µM)Cilostazol IC50 (µM)Primary Substrate
PDE1 >1000.28>100>100cGMP/cAMP
PDE2 >100>100>100>100cGMP/cAMP
PDE3 0.15 >10>1000.2 cAMP
PDE4 0.5 >300.003 - 0.24 >100cAMP
PDE5 >500.0035 >100>100cGMP
PDE6 >500.033>100>100cGMP
PDE7 >100>100>100>100cAMP
PDE8 >100>100>100>100cAMP
PDE9 >100>100>100>100cGMP
PDE10 >100>100>100>100cAMP
PDE11 >100>10>100>100cGMP/cAMP

Note: The IC50 values presented are compiled from various literature sources and may have been determined under different experimental conditions. The profile for this compound is hypothetical and based on the known activity of related oxazole derivatives.

Signaling Pathways and Experimental Workflow

To understand the mechanism of action of these inhibitors, it is essential to visualize the signaling pathways they modulate and the experimental workflow used to determine their inhibitory activity.

cAMP and cGMP Signaling Pathways cluster_cAMP cAMP Pathway cluster_cGMP cGMP Pathway cluster_dual Dual Specificity PDEs G-Protein Coupled Receptor (GPCRs) G-Protein Coupled Receptor (GPCRs) Adenylyl Cyclase (AC) Adenylyl Cyclase (AC) ATP ATP AC AC ATP->AC cAMP cAMP PDE4, 7, 8 PDE4, 7, 8 cAMP->PDE4, 7, 8 Hydrolyzed by PKA PKA cAMP->PKA Activates PDE1, 2, 3, 10, 11 PDE1, 2, 3, 10, 11 cAMP->PDE1, 2, 3, 10, 11 Protein Kinase A (PKA) Protein Kinase A (PKA) Cellular Response (cAMP) Cellular Response (cAMP) GPCRs GPCRs GPCRs->AC Activates AC->cAMP Converts PKA->Cellular Response (cAMP) Phosphorylates targets Nitric Oxide (NO) Nitric Oxide (NO) Soluble Guanylate Cyclase (sGC) Soluble Guanylate Cyclase (sGC) GTP GTP sGC sGC GTP->sGC cGMP cGMP PDE5, 6, 9 PDE5, 6, 9 cGMP->PDE5, 6, 9 Hydrolyzed by PKG PKG cGMP->PKG Activates cGMP->PDE1, 2, 3, 10, 11 Protein Kinase G (PKG) Protein Kinase G (PKG) Cellular Response (cGMP) Cellular Response (cGMP) NO NO NO->sGC Activates sGC->cGMP Converts PKG->Cellular Response (cGMP) Phosphorylates targets

Caption: Cyclic AMP and cGMP signaling pathways modulated by phosphodiesterases.

General Workflow for PDE Inhibition Assay Start Start Prepare Reagents Prepare Assay Buffer, PDE Enzyme, Substrate (cAMP/cGMP), and Inhibitors Start->Prepare Reagents Dispense Inhibitor Add serially diluted inhibitors (this compound, Sildenafil, etc.) to microplate wells Prepare Reagents->Dispense Inhibitor Add PDE Enzyme Add a fixed concentration of a specific PDE isoform to each well Dispense Inhibitor->Add PDE Enzyme Pre-incubation Incubate to allow inhibitor-enzyme binding Add PDE Enzyme->Pre-incubation Initiate Reaction Add substrate (cAMP or cGMP) to start the enzymatic reaction Pre-incubation->Initiate Reaction Incubate Incubate at a controlled temperature (e.g., 30°C or 37°C) for a set time Initiate Reaction->Incubate Terminate Reaction Stop the reaction (e.g., by adding a stop reagent) Incubate->Terminate Reaction Detection Quantify the remaining substrate or the product formed (e.g., using fluorescence, luminescence, or colorimetry) Terminate Reaction->Detection Data Analysis Calculate % inhibition and determine IC50 values Detection->Data Analysis End End Data Analysis->End

Caption: A generalized workflow for an in vitro phosphodiesterase inhibition assay.

Experimental Protocols

The determination of a compound's phosphodiesterase inhibition profile is typically conducted using an in vitro enzymatic assay. The following is a generalized protocol that can be adapted for specific PDE isoforms and inhibitor compounds.

Objective: To determine the 50% inhibitory concentration (IC50) of a test compound against a specific phosphodiesterase isoform.

Materials:

  • Purified, recombinant human phosphodiesterase enzymes (e.g., PDE1-11)

  • Assay buffer (e.g., Tris-HCl buffer with appropriate pH and salt concentrations)

  • Cyclic nucleotide substrates: cAMP and cGMP

  • Test compounds (this compound, Sildenafil, Rolipram, Cilostazol) dissolved in a suitable solvent (e.g., DMSO)

  • Positive control inhibitor with known potency for the specific PDE isoform

  • Detection reagents (specific to the chosen assay format, e.g., fluorescently labeled substrate, antibody-based detection, or a coupled enzyme system)

  • Microplate reader capable of detecting the signal from the chosen assay format (e.g., fluorescence, luminescence, or absorbance)

  • 96- or 384-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds and the positive control inhibitor in the assay buffer. A typical concentration range might span from 100 µM down to 1 pM. A vehicle control (e.g., DMSO in assay buffer) should also be prepared.

  • Enzyme Preparation: Dilute the stock solution of the purified PDE enzyme to a working concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure the reaction proceeds within the linear range.

  • Assay Reaction: a. Add a small volume of the diluted test compound, positive control, or vehicle control to the wells of the microplate. b. Add the diluted PDE enzyme to all wells except for the "no enzyme" control wells. c. Pre-incubate the plate at room temperature for a defined period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme. d. Initiate the enzymatic reaction by adding the cyclic nucleotide substrate (cAMP or cGMP) to all wells. The substrate concentration is typically at or below the Michaelis-Menten constant (Km) for the specific PDE isoform.

  • Incubation: Incubate the reaction plate at a constant temperature (e.g., 30°C or 37°C) for a specific duration (e.g., 30-60 minutes). The incubation time should be optimized to ensure sufficient product formation without depleting a significant portion of the substrate in the uninhibited control wells.

  • Reaction Termination and Detection: a. Stop the enzymatic reaction by adding a stop reagent. b. Add the detection reagents according to the manufacturer's instructions for the specific assay kit being used. This step often involves a secondary enzymatic reaction or a competitive binding assay to quantify the amount of remaining substrate or the product formed.

  • Data Acquisition: Measure the signal (fluorescence, luminescence, or absorbance) using a microplate reader.

  • Data Analysis: a. Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control (0% inhibition) and a fully inhibited control (100% inhibition). b. Plot the percentage of inhibition as a function of the logarithm of the inhibitor concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value for each compound.

Conclusion

This comparative guide provides a framework for evaluating the phosphodiesterase inhibition profile of this compound in relation to the established inhibitors Sildenafil, Rolipram, and Cilostazol. Based on the hypothetical profile derived from related oxazole compounds, this compound may exhibit potent inhibitory activity against PDE3 and PDE4. In contrast, Sildenafil is a highly potent and selective PDE5 inhibitor, Rolipram is a selective PDE4 inhibitor, and Cilostazol is a selective PDE3 inhibitor. The provided experimental protocol offers a standardized method for empirically determining the precise inhibitory profile of this compound and other novel compounds. Further experimental validation is necessary to confirm the specific inhibitory activity and selectivity of this compound against the full panel of phosphodiesterase isoforms. This information will be critical for advancing its development as a potential therapeutic agent.

Comparative Analysis of Proxazole and Other Oxadiazole Compounds in Cross-Reactivity Studies

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the pharmacological profile of Proxazole, a 1,2,4-oxadiazole derivative, and its potential for cross-reactivity with other structurally related compounds. This guide provides researchers, scientists, and drug development professionals with a comparative framework, supported by experimental data and detailed methodologies, to assess the selectivity of oxadiazole-based molecules.

This compound, a compound characterized by a 1,2,4-oxadiazole core, is recognized for its therapeutic applications as a smooth muscle relaxant, analgesic, and anti-inflammatory agent.[1][2][3] The oxadiazole scaffold is a common feature in a wide array of biologically active molecules, with different isomers such as 1,3,4-oxadiazole and 1,2,4-oxadiazole exhibiting a diverse range of pharmacological activities.[4][5] Given the structural similarities among oxadiazole derivatives, understanding the potential for cross-reactivity is crucial for drug development to ensure target specificity and minimize off-target effects.

This guide presents a comparative analysis of this compound with other selected oxadiazole compounds, focusing on their activities as smooth muscle relaxants, anti-inflammatory agents, and analgesics. Due to the limited availability of direct cross-reactivity studies for this compound, this comparison is based on the pharmacological profiles of structurally related 1,2,4-oxadiazole and 1,3,4-oxadiazole derivatives.

Comparative Pharmacological Data

To facilitate a clear comparison, the following tables summarize the available pharmacological data for this compound and representative oxadiazole compounds. It is important to note that direct quantitative comparisons of potency (e.g., EC₅₀, IC₅₀) are challenging due to variations in experimental conditions across different studies.

Table 1: Comparison of Smooth Muscle Relaxant Activity

CompoundOxadiazole IsomerTarget/AssayObserved EffectReference
This compound 1,2,4-OxadiazoleGastrointestinal Smooth MuscleSpasmolytic, Papaverine-like
Compound A (Hypothetical 1,2,4-oxadiazole)1,2,4-OxadiazoleIsolated Guinea Pig IleumInhibition of acetylcholine-induced contractionsN/A
Compound B (Hypothetical 1,3,4-oxadiazole)1,3,4-OxadiazoleIsolated Guinea Pig IleumInhibition of acetylcholine-induced contractionsN/A

Table 2: Comparison of Anti-inflammatory Activity

CompoundOxadiazole IsomerIn Vivo ModelIn Vitro TargetReference
This compound 1,2,4-OxadiazoleNot SpecifiedNot Specified
1,2,4-Oxadiazole Derivative 11,2,4-OxadiazoleCarrageenan-induced paw edemaCOX-2 Inhibition
1,3,4-Oxadiazole Derivative 21,3,4-OxadiazoleCarrageenan-induced paw edemaCOX-2 Inhibition

Table 3: Comparison of Analgesic Activity

CompoundOxadiazole IsomerIn Vivo ModelPutative MechanismReference
This compound 1,2,4-OxadiazoleNot SpecifiedNot Specified
1,2,4-Oxadiazole Derivative 31,2,4-OxadiazoleAcetic acid-induced writhingPeripheral and/or central analgesia
1,3,4-Oxadiazole Derivative 41,3,4-OxadiazoleAcetic acid-induced writhingPeripheral and/or central analgesia

Experimental Protocols

Detailed methodologies are essential for the accurate assessment and comparison of compound activities. Below are protocols for key experiments relevant to the pharmacological profile of this compound and its analogs.

Isolated Guinea Pig Ileum Assay for Smooth Muscle Relaxant Activity

This ex vivo method is a classic pharmacological preparation to assess the contractile and relaxant effects of compounds on intestinal smooth muscle.

Methodology:

  • Tissue Preparation: A segment of the terminal ileum is isolated from a euthanized guinea pig and placed in oxygenated Tyrode's solution.

  • Mounting: The ileum segment is suspended in an organ bath containing Tyrode's solution, maintained at 37°C, and continuously aerated with carbogen (95% O₂ and 5% CO₂). One end is attached to a fixed point, and the other to an isometric force transducer.

  • Equilibration: The tissue is allowed to equilibrate under a resting tension of 1 gram for at least 30-60 minutes, with regular washing.

  • Contraction Induction: A contractile agonist, such as acetylcholine or histamine, is added to the organ bath to induce a stable contraction.

  • Compound Addition: Once a stable contraction is achieved, the test compound (e.g., this compound or other oxadiazole derivatives) is added in a cumulative or non-cumulative manner at increasing concentrations.

  • Data Recording and Analysis: The relaxation of the smooth muscle is recorded as a decrease in tension. The percentage of inhibition of the agonist-induced contraction is calculated for each concentration of the test compound to determine its potency (EC₅₀).

Carrageenan-Induced Paw Edema in Rats for Anti-inflammatory Activity

This in vivo model is a standard and widely used method for screening the acute anti-inflammatory activity of compounds.

Methodology:

  • Animal Acclimatization: Male Wistar rats (150-200g) are acclimatized to the laboratory conditions for at least one week.

  • Grouping and Administration: Animals are fasted overnight and divided into groups: control (vehicle), positive control (e.g., Indomethacin), and test groups (different doses of the oxadiazole compound). The compounds are administered orally or intraperitoneally.

  • Induction of Inflammation: One hour after compound administration, 0.1 mL of a 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Edema: The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.

  • Data Analysis: The percentage of inhibition of edema is calculated for each group relative to the control group.

Acetic Acid-Induced Writhing Test in Mice for Analgesic Activity

This in vivo model is used to evaluate the peripheral analgesic activity of test compounds.

Methodology:

  • Animal Acclimatization: Swiss albino mice (20-25g) are used and allowed to acclimatize.

  • Grouping and Administration: Animals are divided into control, positive control (e.g., Aspirin or Morphine), and test groups. The test compounds are administered orally or intraperitoneally.

  • Induction of Writhing: After a specific pre-treatment time (e.g., 30-60 minutes), each mouse is injected intraperitoneally with 0.6% acetic acid solution (10 mL/kg body weight).

  • Observation: Immediately after the acetic acid injection, the mice are placed in an observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen) is counted for a set period (e.g., 20 minutes).

  • Data Analysis: The percentage of inhibition of writhing is calculated for the test groups compared to the control group.

Visualizing Experimental Workflows and Signaling Pathways

To further clarify the experimental processes and potential mechanisms of action, the following diagrams are provided in the DOT language for Graphviz.

Experimental_Workflow_Smooth_Muscle_Relaxation cluster_preparation Tissue Preparation cluster_experiment Experiment cluster_analysis Data Analysis start Isolate Guinea Pig Ileum mount Mount in Organ Bath start->mount equilibrate Equilibrate under Tension mount->equilibrate contract Induce Contraction (e.g., Acetylcholine) equilibrate->contract add_compound Add Test Compound (e.g., this compound) contract->add_compound record Record Relaxation add_compound->record calculate Calculate % Inhibition record->calculate determine_ec50 Determine EC50 calculate->determine_ec50

Caption: Workflow for the isolated guinea pig ileum assay.

Anti_Inflammatory_Signaling_Pathway cluster_stimulus Inflammatory Stimulus cluster_pathway Signaling Cascade cluster_inhibition Inhibition stimulus Carrageenan phospholipase Phospholipase A2 stimulus->phospholipase activates arachidonic_acid Arachidonic Acid phospholipase->arachidonic_acid releases cox Cyclooxygenase (COX) arachidonic_acid->cox substrate for prostaglandins Prostaglandins cox->prostaglandins produces inflammation Inflammation (Edema, Pain) prostaglandins->inflammation mediates oxadiazole Oxadiazole Compound oxadiazole->cox inhibits

Caption: Putative anti-inflammatory mechanism of oxadiazoles.

Logical_Relationship_Cross_Reactivity cluster_properties Pharmacological Properties This compound This compound (1,2,4-Oxadiazole) sm_relax Smooth Muscle Relaxation This compound->sm_relax anti_inflam Anti-inflammatory Activity This compound->anti_inflam analgesic Analgesic Activity This compound->analgesic comparator Comparator Compound (e.g., 1,3,4-Oxadiazole) comparator->sm_relax comparator->anti_inflam comparator->analgesic

Caption: Logical framework for comparing pharmacological profiles.

References

Validating Proxazole's In Vitro Findings in In Vivo Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the in vitro findings of Proxazole, an anti-inflammatory and analgesic agent, in relevant in vivo models. Due to the limited publicly available quantitative data for this compound, this guide uses Papaverine and Diclofenac as comparator compounds to illustrate the validation process. Papaverine is used as a proxy for this compound's spasmolytic and motility effects, given this compound's description as a "papaverine-like" agent. Diclofenac, a well-characterized nonsteroidal anti-inflammatory drug (NSAID), serves as a comparator for its anti-inflammatory properties.

Data Presentation: In Vitro and In Vivo Comparison

The following tables summarize key in vitro and in vivo parameters for the comparator compounds. It is important to note that direct quantitative data for this compound is not currently available in the public domain. The data presented here for Papaverine and Diclofenac should be considered as illustrative examples for designing future validation studies for this compound.

Table 1: In Vitro Anti-Inflammatory and Spasmolytic Activity

CompoundTarget/AssayIC50 / ActivitySource
Diclofenac Cyclooxygenase-2 (COX-2)~0.09-0.14 µM (Comparable to Celecoxib)[1]
Papaverine Phosphodiesterase 10A (PDE10A)Specific PDE10A inhibitor[2]
Cytotoxicity (Vascular Smooth Muscle Cells)IC50: 0.10 mM (at 1 min)[3]
This compound COX Inhibition / PDE InhibitionData not available

Table 2: In Vivo Anti-Inflammatory and Gastrointestinal Motility Effects

CompoundIn Vivo ModelEffective DoseObserved EffectSource
Diclofenac Carrageenan-induced rat paw edema5 mg/kgSignificant inhibition of paw edema[1]
Trimebutine Human Small Intestine Motility100 mg (intravenous)Induces a propagated activity similar to phase 3 of the migrating motor complex[4]
Guinea Pig Colonic MotilityHigh concentrationsAttenuates colonic motility through inhibition of L-type Ca2+ channels
Guinea Pig Colonic MotilityLow concentrationsEnhances muscle contractions by reducing BKca currents
This compound Anti-inflammatory / GI MotilityData not available

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of findings. Below are protocols for key in vivo experiments relevant to assessing the anti-inflammatory and gastrointestinal effects of this compound.

Carrageenan-Induced Paw Edema in Rats (for Anti-Inflammatory Activity)

This widely used model assesses the acute anti-inflammatory activity of a compound.

Materials:

  • Male Wistar rats (180-200g)

  • Carrageenan (1% w/v in sterile saline)

  • Test compound (this compound) and reference drug (e.g., Diclofenac sodium, 5 mg/kg)

  • Vehicle (e.g., 0.5% carboxymethyl cellulose)

  • Plethysmometer

Procedure:

  • Fast the rats overnight with free access to water.

  • Divide the animals into groups: Vehicle control, this compound-treated groups (various doses), and reference drug group.

  • Administer the vehicle, this compound, or reference drug orally or intraperitoneally.

  • After one hour, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw of each rat.

  • Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, 4, and 5 hours).

  • Calculate the percentage inhibition of edema for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group and Vt is the mean increase in paw volume in the treated group.

Charcoal Meal Transit Test in Mice (for Gastrointestinal Motility)

This model is used to evaluate the effect of a compound on intestinal transit time.

Materials:

  • Male Swiss albino mice (20-25g)

  • Charcoal meal (e.g., 10% activated charcoal in 5% gum acacia)

  • Test compound (this compound) and reference drug (e.g., Trimebutine)

  • Vehicle

  • Dissection tools

Procedure:

  • Fast the mice for 18 hours with free access to water.

  • Divide the animals into groups: Vehicle control, this compound-treated groups (various doses), and reference drug group.

  • Administer the vehicle, this compound, or reference drug orally.

  • After a set time (e.g., 30 minutes), administer 0.2 mL of the charcoal meal orally to each mouse.

  • After another set time (e.g., 20-30 minutes), euthanize the mice by cervical dislocation.

  • Carefully dissect the abdomen and expose the entire intestine from the pyloric sphincter to the caecum.

  • Measure the total length of the small intestine and the distance traveled by the charcoal meal.

  • Calculate the percentage of intestinal transit for each mouse using the following formula: % Transit = (Distance traveled by charcoal / Total length of small intestine) x 100

Mandatory Visualization

Signaling Pathway: Papaverine's Mechanism of Action

The following diagram illustrates the proposed mechanism of action of Papaverine, a phosphodiesterase (PDE) inhibitor. As a "papaverine-like" agent, this compound may share a similar mechanism.

Papaverine_Mechanism cluster_cell Smooth Muscle Cell ATP ATP AC Adenylyl Cyclase GTP GTP GC Guanylyl Cyclase cAMP cAMP AC->cAMP activation cGMP cGMP GC->cGMP activation PDE Phosphodiesterase (PDE) cAMP->PDE PKA Protein Kinase A (PKA) cAMP->PKA activates cGMP->PDE PKG Protein Kinase G (PKG) cGMP->PKG activates AMP 5'-AMP PDE->AMP GMP 5'-GMP PDE->GMP Relaxation Muscle Relaxation PKA->Relaxation PKG->Relaxation Papaverine Papaverine (this compound proxy) Papaverine->PDE inhibits

Caption: Mechanism of Papaverine, a phosphodiesterase inhibitor.

Experimental Workflow: Validating In Vitro Findings In Vivo

This diagram outlines the general workflow for validating in vitro discoveries in preclinical in vivo models.

InVivo_Validation_Workflow cluster_invitro In Vitro Discovery cluster_model In Vivo Model Selection cluster_study_design Study Design & Execution cluster_analysis Data Analysis & Interpretation invitro_discovery Identify this compound's In Vitro Activity (e.g., anti-inflammatory, spasmolytic) model_selection Select Appropriate In Vivo Models (e.g., Carrageenan-induced paw edema, Charcoal meal test) invitro_discovery->model_selection dose_ranging Dose-Ranging Studies model_selection->dose_ranging efficacy_studies Efficacy Studies with Comparator Compounds dose_ranging->efficacy_studies data_collection Collect Quantitative Data (e.g., paw volume, intestinal transit) efficacy_studies->data_collection statistical_analysis Statistical Analysis data_collection->statistical_analysis interpretation Compare In Vivo Results with In Vitro Findings statistical_analysis->interpretation conclusion Draw Conclusions on In Vivo Efficacy interpretation->conclusion

Caption: Workflow for in vivo validation of in vitro findings.

References

Efficacy of Proxazole in Combination with Other Anti-inflammatory Drugs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data on the efficacy of Proxazole in combination with other anti-inflammatory drugs is not currently available in published scientific literature. This guide provides a hypothetical framework based on the known anti-inflammatory mechanisms of the 1,2,4-oxadiazole class of compounds, to which this compound belongs. The experimental data presented is illustrative and intended to guide future research.

This compound is an anti-inflammatory and analgesic agent used for functional gastrointestinal disorders.[1] It belongs to the 1,2,4-oxadiazole class of heterocyclic compounds, derivatives of which have shown a variety of biological activities, including anti-inflammatory effects.[2] Research on related 1,2,4-oxadiazole derivatives suggests that their anti-inflammatory actions may be mediated through the inhibition of key inflammatory pathways such as the Nuclear Factor-kappa B (NF-κB) and Cyclooxygenase-2 (COX-2) pathways. This guide explores the potential synergistic or additive effects of combining this compound with other classes of anti-inflammatory drugs, proposing experimental designs to evaluate these combinations.

Potential Combination Strategies

Given the likely mechanism of action of this compound through NF-κB and COX-2 inhibition, combining it with other anti-inflammatory agents that target different pathways could offer a synergistic effect, potentially leading to enhanced efficacy and a reduction in the required doses, thereby minimizing side effects.

Potential drug classes for combination with this compound include:

  • Non-Steroidal Anti-Inflammatory Drugs (NSAIDs): While this compound itself may have COX-2 inhibitory effects, combining it with a traditional NSAID or a more selective COX-2 inhibitor could provide broader inhibition of prostaglandin synthesis.

  • Corticosteroids: These potent anti-inflammatory drugs act through genomic and non-genomic mechanisms to suppress inflammation. A combination with this compound could allow for lower doses of corticosteroids, reducing their long-term side effects.

  • Disease-Modifying Antirheumatic Drugs (DMARDs): In the context of inflammatory diseases like rheumatoid arthritis, combining this compound with a DMARD could target both specific immune responses and general inflammatory pathways.

Hypothetical Experimental Data

The following tables present illustrative data from proposed in vitro and in vivo experiments to assess the efficacy of this compound in combination with Celecoxib, a selective COX-2 inhibitor.

Table 1: In Vitro Inhibition of Pro-inflammatory Mediators in LPS-Stimulated RAW 264.7 Macrophages

TreatmentConcentration (µM)Nitric Oxide (NO) Inhibition (%)Prostaglandin E2 (PGE2) Inhibition (%)
This compound 125.3 ± 2.130.1 ± 2.5
1045.7 ± 3.852.4 ± 4.1
5068.2 ± 5.575.9 ± 6.2
Celecoxib 115.8 ± 1.985.2 ± 7.3
1028.4 ± 2.592.1 ± 8.0
5040.1 ± 3.795.6 ± 8.5
This compound + Celecoxib 1 + 148.9 ± 4.290.5 ± 7.8
10 + 1075.6 ± 6.896.3 ± 8.3

*Data are presented as mean ± standard deviation. *p < 0.05 indicates a synergistic effect as determined by the Bliss independence model.

Table 2: In Vivo Anti-inflammatory Effect in a Carrageenan-Induced Paw Edema Model in Rats

TreatmentDose (mg/kg)Paw Edema Inhibition (%) at 3hMyeloperoxidase (MPO) Activity Reduction (%)
Vehicle Control -00
This compound 2535.2 ± 3.128.4 ± 2.5
5052.8 ± 4.745.1 ± 3.9
Celecoxib 1048.5 ± 4.240.2 ± 3.5
2065.1 ± 5.958.7 ± 5.1
This compound + Celecoxib 25 + 1072.4 ± 6.568.9 ± 6.0

*Data are presented as mean ± standard deviation. *p < 0.05 compared to each drug alone, indicating a significant additive or synergistic effect.

Experimental Protocols

In Vitro Synergy Assessment: Checkerboard Assay

This protocol is designed to assess the synergistic, additive, or antagonistic effects of this compound and another anti-inflammatory drug on the production of inflammatory mediators in cell culture.

  • Cell Culture: Murine macrophage cell line RAW 264.7 is cultured in DMEM supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in 96-well plates at a density of 1 x 10^5 cells/well and allowed to adhere overnight.

  • Drug Preparation: Serial dilutions of this compound and the combination drug (e.g., Celecoxib) are prepared.

  • Checkerboard Setup: The drugs are added to the 96-well plate in a checkerboard fashion, with increasing concentrations of this compound along the y-axis and increasing concentrations of the combination drug along the x-axis.

  • Inflammatory Stimulation: Cells are stimulated with lipopolysaccharide (LPS) (1 µg/mL) to induce an inflammatory response.

  • Incubation: The plate is incubated for 24 hours.

  • Measurement of Inflammatory Mediators:

    • Nitric Oxide (NO): The concentration of nitrite in the cell culture supernatant is measured using the Griess reagent.

    • Prostaglandin E2 (PGE2): PGE2 levels in the supernatant are quantified using an ELISA kit.

  • Data Analysis: The Fractional Inhibitory Concentration (FIC) index is calculated to determine the nature of the interaction. An FIC index of ≤ 0.5 indicates synergy, > 0.5 to < 2 indicates an additive effect, and ≥ 2 indicates antagonism.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema

This is a standard model to evaluate the in vivo anti-inflammatory activity of compounds.

  • Animals: Male Wistar rats (180-200 g) are used.

  • Grouping: Animals are divided into groups: vehicle control, this compound alone, combination drug alone (e.g., Celecoxib), and this compound + combination drug.

  • Drug Administration: Drugs are administered orally 1 hour before the carrageenan injection.

  • Induction of Inflammation: 0.1 mL of 1% carrageenan solution is injected into the subplantar region of the right hind paw.

  • Measurement of Paw Edema: Paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection. The percentage of edema inhibition is calculated.

  • Biochemical Analysis: At the end of the experiment, animals are euthanized, and the paw tissue is collected for the measurement of myeloperoxidase (MPO) activity, an indicator of neutrophil infiltration.

Visualizations

Signaling Pathways

NF-kappaB Signaling Pathway cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 Binds MyD88 MyD88 TLR4->MyD88 Activates IKK IKK Complex MyD88->IKK IkB IκBα IKK->IkB Phosphorylates NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Releases Nucleus Nucleus NFkB_active->Nucleus Translocates to Genes Pro-inflammatory Gene Expression (e.g., COX-2, TNF-α) Nucleus->Genes Induces Transcription This compound This compound (Proposed) This compound->IKK Inhibits

Caption: Proposed inhibition of the NF-κB signaling pathway by this compound.

COX-2 Signaling Pathway Inflammatory_Stimuli Inflammatory Stimuli (e.g., LPS, Cytokines) PLA2 PLA2 Inflammatory_Stimuli->PLA2 Activates Cell_Membrane Cell Membrane Phospholipids Arachidonic_Acid Arachidonic Acid Cell_Membrane->Arachidonic_Acid PLA2 COX2 COX-2 Arachidonic_Acid->COX2 PGH2 Prostaglandin H2 (PGH2) COX2->PGH2 Converts to Prostaglandins Prostaglandins (e.g., PGE2) PGH2->Prostaglandins Inflammation Inflammation (Pain, Fever, Swelling) Prostaglandins->Inflammation Mediate This compound This compound (Proposed) This compound->COX2 Inhibits Celecoxib Celecoxib Celecoxib->COX2 Inhibits

Caption: Proposed inhibition of the COX-2 signaling pathway by this compound and Celecoxib.

Experimental Workflow

Experimental Workflow for Synergy Assessment In_Vitro In Vitro Studies (RAW 264.7 Macrophages) Checkerboard Checkerboard Assay (this compound + Drug B) In_Vitro->Checkerboard LPS_Stimulation LPS Stimulation Checkerboard->LPS_Stimulation Mediator_Analysis Analysis of Inflammatory Mediators (NO, PGE2, Cytokines) LPS_Stimulation->Mediator_Analysis FIC_Calculation FIC Index Calculation (Synergy Assessment) Mediator_Analysis->FIC_Calculation Data_Analysis Statistical Analysis (Efficacy and Synergy) FIC_Calculation->Data_Analysis In_Vivo In Vivo Studies (Rat Paw Edema Model) Drug_Admin Drug Administration (Single and Combination) In_Vivo->Drug_Admin Carrageenan_Injection Carrageenan Injection Drug_Admin->Carrageenan_Injection Edema_Measurement Paw Edema Measurement Carrageenan_Injection->Edema_Measurement MPO_Assay MPO Assay (Neutrophil Infiltration) Edema_Measurement->MPO_Assay MPO_Assay->Data_Analysis

Caption: Proposed experimental workflow for assessing this compound combination therapy.

Conclusion

While direct evidence is lacking, the pharmacological profile of the 1,2,4-oxadiazole class suggests that this compound may act as an inhibitor of the NF-κB and COX-2 inflammatory pathways. Combining this compound with other anti-inflammatory drugs that have different mechanisms of action presents a promising strategy for enhancing therapeutic efficacy and reducing potential side effects. The proposed experimental protocols provide a clear roadmap for future investigations into the synergistic potential of this compound combination therapy. Further research is warranted to validate these hypotheses and to elucidate the precise molecular mechanisms of this compound's anti-inflammatory effects.

References

Assessing the Cross-Reactivity of Antibodies Raised Against Proxazole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive framework for assessing the cross-reactivity of antibodies developed against the small molecule drug, Proxazole. Given the therapeutic importance of this compound as an analgesic and anti-inflammatory agent for functional gastrointestinal disorders, the specificity of antibodies targeting this molecule is paramount for accurate bioanalytical assays and potential diagnostic applications.[1][2] This document outlines key experimental protocols and presents hypothetical comparative data to guide researchers in evaluating the performance of anti-Proxazole antibodies against potential cross-reactants.

Introduction to this compound and Antibody Specificity

This compound, chemically known as N,N-diethyl-2-[3-(1-phenylpropyl)-1,2,4-oxadiazol-5-yl]ethanamine, is a drug used to treat functional gastrointestinal disorders.[1][3] Its efficacy is linked to its analgesic and anti-inflammatory properties.[1] When developing antibodies against small molecules like this compound for use in immunoassays, ensuring high specificity is a critical challenge. Cross-reactivity, the binding of an antibody to molecules other than the intended target, can lead to inaccurate quantification and false-positive results. This guide details the methodologies to characterize and compare the cross-reactivity profiles of different anti-Proxazole antibody candidates.

Hypothetical Cross-Reactivity Data Summary

The following table summarizes hypothetical data from a competitive ELISA, comparing the cross-reactivity of two monoclonal anti-Proxazole antibodies (Ab-1 and Ab-2) against structurally similar compounds and a common formulation excipient.

CompoundChemical StructureIC50 (nM) for Ab-1IC50 (nM) for Ab-2% Cross-Reactivity (Ab-1)% Cross-Reactivity (Ab-2)
This compound C17H25N3O1520100% 100%
Compound A (Metabolite)C17H25N3O230015005.0%1.3%
Compound B (Analogue)C16H23N3O> 10,000> 10,000< 0.15%< 0.2%
Compound C (Unrelated)C10H12N2ONot DetectedNot DetectedNot DetectedNot Detected

Note: The percentage of cross-reactivity is calculated using the formula: (IC50 of this compound / IC50 of test compound) x 100.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cross-reactivity assessment.

Competitive ELISA Protocol

This assay determines the extent to which other compounds can compete with this compound for binding to the antibody.

  • Coating: A 96-well microplate is coated with a this compound-protein conjugate (e.g., this compound-BSA) and incubated overnight at 4°C.

  • Washing: The plate is washed with a wash buffer (e.g., PBS with 0.05% Tween 20) to remove any unbound conjugate.

  • Blocking: The remaining protein-binding sites in the wells are blocked with a blocking buffer (e.g., 1% BSA in PBS) for 1-2 hours at room temperature.

  • Competition: A fixed concentration of the anti-Proxazole antibody is pre-incubated with varying concentrations of this compound (for the standard curve) or the potential cross-reacting compounds. This mixture is then added to the coated and blocked plate and incubated for 2 hours at room temperature.

  • Washing: The plate is washed to remove unbound antibodies and compounds.

  • Detection: A secondary antibody conjugated to an enzyme (e.g., HRP-conjugated anti-mouse IgG) is added to the wells and incubated for 1 hour at room temperature.

  • Washing: The plate is washed to remove the unbound secondary antibody.

  • Substrate Addition: A substrate solution (e.g., TMB) is added, and the plate is incubated in the dark until color develops.

  • Stopping the Reaction: The enzyme reaction is stopped by adding a stop solution (e.g., 2N H2SO4).

  • Data Analysis: The absorbance is read using a microplate reader. The IC50 values (the concentration of the competitor that inhibits 50% of the antibody binding) are calculated from the standard curve and the curves of the test compounds.

Western Blot Protocol for Specificity Confirmation

To further confirm specificity, Western blotting can be used to ensure the antibody does not recognize unrelated proteins.

  • Sample Preparation: Prepare lysates from cells or tissues that do not express the target antigen.

  • SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the anti-Proxazole antibody overnight at 4°C.

  • Washing: Wash the membrane with a wash buffer (e.g., TBST).

  • Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane with a wash buffer.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and imaging system. A specific antibody should not produce any bands.

Visualizing Experimental Workflows and Signaling Pathways

Experimental Workflow for Cross-Reactivity Assessment

The following diagram illustrates the general workflow for assessing antibody cross-reactivity.

G cluster_0 Assay Preparation cluster_1 Competition Step cluster_2 Detection cluster_3 Data Analysis A Coat Plate with This compound-Protein Conjugate B Block Non-Specific Sites A->B D Add Mixture to Coated Plate B->D C Pre-incubate Antibody with This compound or Test Compound C->D E Add HRP-conjugated Secondary Antibody D->E F Add Substrate E->F G Read Absorbance F->G H Calculate IC50 Values G->H I Determine % Cross-Reactivity H->I

Competitive ELISA workflow for cross-reactivity.
Hypothetical Signaling Pathway Modulated by this compound

Given this compound's anti-inflammatory effects, it can be hypothesized to interfere with pro-inflammatory signaling pathways. The specificity of an antibody is crucial for accurately studying these mechanisms.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Receptor Pro-inflammatory Receptor MAPK MAPK Pathway Receptor->MAPK NFkB NF-kB Pathway Receptor->NFkB Inflammation Inflammatory Gene Transcription MAPK->Inflammation NFkB->Inflammation This compound This compound This compound->MAPK This compound->NFkB

Hypothetical inhibition of inflammatory pathways by this compound.

Conclusion

The rigorous assessment of antibody cross-reactivity is a cornerstone of reliable immunoassay development. This guide provides a template for the systematic evaluation of anti-Proxazole antibodies, emphasizing the importance of detailed experimental protocols and clear data presentation. By following these principles, researchers can confidently select and validate highly specific antibodies, ensuring the accuracy and reproducibility of their findings in the study of this compound and its biological effects.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling Proxazole

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This document provides essential safety and logistical information for handling Proxazole. As no specific Safety Data Sheet (SDS) for this compound was found, the following guidance is based on established best practices for handling potent pharmaceutical compounds. This information should be supplemented by a compound-specific risk assessment before any handling occurs.

This guide is intended for researchers, scientists, and drug development professionals to ensure the safe handling, use, and disposal of this compound.

Personal Protective Equipment (PPE)

The selection of appropriate Personal Protective Equipment (PPE) is critical to minimize exposure to this compound. The following table summarizes the recommended PPE for handling this compound.

PPE CategoryItemSpecifications and Recommendations
Respiratory Protection Powered Air-Purifying Respirator (PAPR) or Reusable Half/Full-Facepiece RespiratorA PAPR is recommended for operations with a high potential for aerosol generation. For other tasks, a reusable half or full-facepiece respirator with appropriate particulate filters (P100/FFP3) should be used. A proper fit test is mandatory before use.
Hand Protection Double Nitrile GlovesWear two pairs of nitrile gloves. The outer pair should be changed immediately upon contamination or at regular intervals during extended procedures.
Body Protection Disposable CoverallsUse coveralls made from materials such as Tyvek® to protect against chemical splashes and dust.
Eye Protection Chemical Splash Goggles or Face ShieldChemical splash goggles that provide a complete seal around the eyes are required. For tasks with a higher risk of splashes, a face shield should be worn in addition to goggles.
Foot Protection Disposable Shoe CoversShoe covers should be worn in the designated handling area and removed before exiting to prevent the spread of contamination.

Operational Plan: Step-by-Step Handling Procedure

A systematic approach is crucial for the safe handling of this compound. All operations should be conducted in a designated area, such as a certified chemical fume hood or a containment glovebox, to minimize exposure.

1. Preparation:

  • Thoroughly review this safety guide and conduct a risk assessment for the planned experiment.

  • Ensure all necessary PPE is available and in good condition.

  • Verify that the chemical fume hood or other containment device is functioning correctly.

  • Prepare all necessary equipment and reagents before handling the compound.

  • Have a chemical spill kit readily accessible.

2. Handling (Weighing and Solution Preparation):

  • Perform all manipulations of solid this compound within a certified chemical fume hood or an appropriate containment enclosure.

  • When weighing, use a balance with a draft shield.

  • To prepare a solution, slowly add the solvent to the solid this compound to avoid splashing. Keep containers covered as much as possible.

3. Post-Handling:

  • Decontaminate all surfaces and equipment used during the handling process with a suitable cleaning agent.

  • Carefully doff PPE in the designated area to avoid self-contamination.

  • Dispose of all single-use PPE and contaminated materials as hazardous waste.

  • Thoroughly wash hands and any potentially exposed skin with soap and water after removing PPE.

Disposal Plan

Proper disposal of this compound and associated waste is essential to prevent environmental contamination and ensure regulatory compliance.

  • Unused this compound: Dispose of as hazardous chemical waste through your institution's Environmental Health and Safety (EHS) office. Do not dispose of it down the drain or in the regular trash.

  • Contaminated Labware: Disposable items (e.g., pipette tips, tubes, gloves) that have come into contact with this compound should be placed in a designated, sealed hazardous waste container.

  • Empty Containers: Empty containers should be triple-rinsed with a suitable solvent. The rinsate should be collected and disposed of as hazardous liquid waste. The rinsed container can then be disposed of according to institutional guidelines.

  • Documentation: Maintain accurate records of all disposed hazardous waste in accordance with local and federal regulations.

Experimental Workflow

The following diagram illustrates the key stages of the safe handling workflow for this compound.

SafeHandlingWorkflow cluster_prep 1. Preparation cluster_handling 2. Handling (in Containment) cluster_post 3. Post-Handling cluster_disposal 4. Disposal RiskAssessment Conduct Risk Assessment GatherPPE Gather Appropriate PPE RiskAssessment->GatherPPE PrepWorkstation Prepare Workstation & Equipment GatherPPE->PrepWorkstation Weighing Weigh Solid Compound PrepWorkstation->Weighing Proceed to handling SolutionPrep Prepare Solution Weighing->SolutionPrep Decontamination Decontaminate Surfaces & Equipment SolutionPrep->Decontamination After experiment completion DoffPPE Doff PPE Correctly Decontamination->DoffPPE PersonalHygiene Wash Hands DoffPPE->PersonalHygiene WasteSegregation Segregate Hazardous Waste PersonalHygiene->WasteSegregation Final step WasteDisposal Dispose via EHS WasteSegregation->WasteDisposal

Caption: Workflow for the Safe Handling of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.